molecular formula C72H70N8O12S4+4 B15603918 TMPyP4 tosylate

TMPyP4 tosylate

Número de catálogo: B15603918
Peso molecular: 1367.6 g/mol
Clave InChI: AKZFRMNXBLFDNN-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TMPyP4 tosylate is a useful research compound. Its molecular formula is C72H70N8O12S4+4 and its molecular weight is 1367.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C72H70N8O12S4+4

Peso molecular

1367.6 g/mol

Nombre IUPAC

tetrakis(4-methylbenzenesulfonic acid);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p+1

Clave InChI

AKZFRMNXBLFDNN-UHFFFAOYSA-O

Origen del producto

United States

Foundational & Exploratory

what is the mechanism of action of TMPyP4 tosylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of TMPyP4 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for this compound (meso-5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine). TMPyP4 is a cationic porphyrin widely recognized for its ability to interact with and stabilize G-quadruplex (G4) nucleic acid structures. This interaction is the primary driver of its biological effects, which include potent telomerase inhibition, downregulation of oncogene expression, and induction of cell cycle arrest and apoptosis. This document details the molecular interactions of TMPyP4, summarizes key quantitative data from various studies, outlines the protocols for essential experimental assays, and provides visual diagrams of the core mechanisms and workflows to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: G-Quadruplex Stabilization

The principal mechanism of action of TMPyP4 is its ability to bind to and stabilize G-quadruplexes. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of both DNA and RNA.[1] These structures consist of square planar arrangements of four guanine (B1146940) bases (G-tetrads) stabilized by Hoogsteen hydrogen bonds and a central cation.[1] G4 structures are notably prevalent in biologically significant genomic regions, including telomeres and the promoter regions of oncogenes such as c-MYC.[1][2]

Molecular Interaction and Binding Modes

TMPyP4, with its planar porphyrin core and positively charged pyridyl groups, possesses favorable characteristics for interacting with G4 structures.[3] While the precise binding mode can vary and remains a subject of investigation, several models have been proposed and are supported by experimental and computational data:

  • External End-Stacking : The most widely accepted mode involves the porphyrin stacking on the external G-tetrads of the G-quadruplex. This interaction is a primary contributor to telomerase inhibition.[3]

  • Intercalation : Computational models and thermodynamic data suggest that TMPyP4 can also intercalate between the G-tetrads or within the loops of the G4 structure.[4][5]

  • Loop and Groove Binding : Interactions with the loops and grooves of the G4 structure have also been observed.[6]

Studies indicate that a single G-quadruplex can bind up to four molecules of TMPyP4, often through a sequential process involving an initial high-affinity binding event followed by subsequent lower-affinity interactions.[4][5][7]

Downstream Cellular Consequences

The stabilization of G4 structures by TMPyP4 triggers a cascade of cellular events, leading to its anticancer effects.

  • Telomerase Inhibition : Human telomeres consist of repetitive G-rich sequences (TTAGGG) that can fold into G-quadruplexes. By stabilizing these structures at the 3' single-stranded overhang, TMPyP4 sequesters the substrate for the enzyme telomerase.[8] This prevents telomere elongation, leading to telomere shortening, senescence, and apoptosis in cancer cells that rely on telomerase for immortalization.[9]

  • Transcriptional Regulation : TMPyP4 can bind to G4 structures within the promoter regions of oncogenes. A key example is the c-MYC promoter, where G4 stabilization by TMPyP4 acts as a transcriptional repressor, leading to the downregulation of c-MYC expression.[2][8] Because c-MYC is a transcriptional activator of the human telomerase reverse transcriptase (hTERT) gene, this action provides a secondary mechanism for telomerase inhibition.[2]

  • Inhibition of Alternative Lengthening of Telomeres (ALT) : In some cancers, telomeres are maintained through a telomerase-independent mechanism known as ALT. TMPyP4 has been shown to suppress the proliferation of ALT-positive cells.[8][10] This is thought to occur because TMPyP4 preferentially facilitates the formation of intermolecular G-quadruplexes, which can lead to chromosomal abnormalities like anaphase bridges.[8][10]

  • Modulation of RNA G-Quadruplexes : Beyond DNA, TMPyP4 also interacts with RNA G4s. Interestingly, its effect is not always stabilization. In the 5'-UTR of MT3-MMP mRNA, TMPyP4 has been shown to unfold an extremely stable G-quadruplex, thereby relieving translational repression and enhancing protein synthesis.[11][12] This highlights the context-dependent activity of the compound.

  • Induction of Cell Cycle Arrest and DNA Damage : The stabilization of G4 structures can interfere with DNA replication and repair processes, leading to DNA damage.[13] This damage response often culminates in cell cycle arrest, typically at the G2/M phase, and can ultimately trigger apoptosis.[9][14]

TMPyP4_Mechanism_of_Action cluster_outcomes Cellular Outcomes TMPyP4 This compound Stabilization Stabilization / Binding TMPyP4->Stabilization Interacts with Unfolding Unfolding TMPyP4->Unfolding Interacts with G4_DNA G-Quadruplex DNA (Telomeres, c-MYC Promoter) Telomerase Telomerase Activity G4_DNA->Telomerase Inhibits Substrate Access cMYC c-MYC Transcription G4_DNA->cMYC Represses ALT ALT Pathway G4_DNA->ALT Induces Intermolecular G4s Replication DNA Replication Fork G4_DNA->Replication Stalls G4_RNA G-Quadruplex RNA (e.g., MT3-MMP 5'-UTR) Translation Translational Repression G4_RNA->Translation Relieves Stabilization->G4_DNA Unfolding->G4_RNA Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening hTERT hTERT Transcription cMYC->hTERT Activates Gene_Expression Oncogene Expression Downregulation cMYC->Gene_Expression hTERT->Telomerase Anaphase_Bridge Anaphase Bridge Formation ALT->Anaphase_Bridge DNA_Damage DNA Damage Replication->DNA_Damage Protein_Synth Increased Protein Synthesis Translation->Protein_Synth Apoptosis Apoptosis / Senescence Telomere_Shortening->Apoptosis Gene_Expression->Apoptosis Anaphase_Bridge->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Core mechanism of action of this compound.

Quantitative Analysis of TMPyP4 Activity

The biological activity of TMPyP4 has been quantified across numerous studies. The tables below summarize key parameters such as inhibitory concentrations and binding affinities. It is important to note that these values can vary significantly based on the specific cell line, assay type, and experimental conditions used.

Table 1: Telomerase Inhibition by TMPyP4

Assay Type System IC₅₀ / EC₅₀ Reference
Direct Assay HEK293T cell extract ~1-2 µM [15]
TRAP Assay In vitro 6.4 µM [16]
TRAP-LIG In vitro 8.9 µM [17]
Cell-free extract HeLa cells ≤ 50 µM [9][18]
Cell-based Myeloma cells (U266, ARH77) ≥ 5 µM (for 90% inhibition) [19]

| Cell-based | MCF7 cells | 1-100 µM (concentration-dependent) |[9] |

Table 2: Cellular Effects and Binding Affinity of TMPyP4

Parameter System / Target Value Reference
Binding Affinity (Kd) G-quadruplex, duplex, ssDNA ~200 nM [6]
Binding Affinity (Ka) G-quadruplex 20 x 10⁶ M⁻¹ (Kd = 50 nM) [17]
Cell Proliferation A549, U2OS cells Promotes migration at ≤ 0.5 µM [20][21]
Inhibits proliferation at ≥ 2 µM [20][21]
hTERT Expression MCF7 cells ~90% downregulation at 20-50 µM [22]
MDA-MB-231 cells ~40% downregulation at 20-50 µM [22]

| Selectivity (G4 vs. Duplex) | In vitro | ~2-fold |[17] |

Key Experimental Methodologies

The study of TMPyP4's interaction with G-quadruplexes relies on several key biophysical and biochemical assays. Detailed protocols for these experiments are outlined below.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to confirm the formation of G4 structures and to observe conformational changes upon ligand binding.[23][24] Different G4 topologies (e.g., parallel, antiparallel, hybrid) have distinct CD spectral signatures.[23]

Experimental Protocol:

  • Sample Preparation : Prepare a solution of the G4-forming oligonucleotide (e.g., human telomeric sequence) in a suitable buffer (e.g., potassium phosphate (B84403) or Tris-HCl).

  • Annealing : Heat the oligonucleotide solution to 95°C for 5-10 minutes to dissociate any pre-existing structures, then allow it to cool slowly to room temperature to facilitate G4 folding.

  • Baseline Spectrum : Record a baseline CD spectrum of the buffer alone.

  • G4 Spectrum : Record the CD spectrum of the annealed oligonucleotide from approximately 220 nm to 320 nm. A parallel G4 typically shows a positive peak around 264 nm and a negative peak around 245 nm, while an antiparallel G4 shows a positive peak around 295 nm.[23]

  • Titration : Add increasing concentrations of TMPyP4 to the G4 sample and record the CD spectrum after each addition.

  • Data Analysis : Subtract the buffer baseline from all spectra. Analyze the changes in the CD signal to determine if TMPyP4 induces a conformational change in the G4 structure.[7]

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis A Prepare Oligonucleotide in K+ Buffer B Anneal Sample (95°C → RT) A->B D Record Folded G4 Spectrum B->D C Record Buffer Baseline Spectrum C->D E Add Aliquot of TMPyP4 D->E F Record G4-TMPyP4 Complex Spectrum E->F G Repeat Titration F->G Multiple additions G->E H Subtract Baseline G->H I Analyze Spectral Changes (Conformational Shift) H->I

Caption: Workflow for CD spectroscopy analysis of TMPyP4-G4 interaction.

FRET-based G-Quadruplex Melting Assay

Fluorescence Resonance Energy Transfer (FRET) assays are widely used to assess the thermal stability of G4 structures and determine the stabilizing effect of ligands like TMPyP4.[25][26]

Experimental Protocol:

  • Probe Design : Use a G4-forming oligonucleotide dually labeled with a FRET pair (e.g., FAM as the donor at the 5' end and TAMRA as the acceptor at the 3' end). In the folded G4 state, the ends are in close proximity, resulting in high FRET (low donor fluorescence). In the unfolded state, the ends are distant, resulting in low FRET (high donor fluorescence).[26]

  • Sample Preparation : Prepare the labeled oligonucleotide in a potassium-containing buffer in the absence (control) and presence of TMPyP4.

  • Thermal Denaturation : Place the samples in a real-time PCR machine or a fluorometer with a thermal cycler.

  • Data Collection : Slowly increase the temperature (e.g., 1°C/minute) from room temperature to 95°C. Record the fluorescence of the donor fluorophore at each temperature increment.

  • Data Analysis : Plot the normalized donor fluorescence versus temperature. The resulting curve is a melting profile. The melting temperature (Tₘ) is the temperature at which 50% of the G4 structures are unfolded. The change in melting temperature (ΔTₘ) in the presence of TMPyP4 indicates the degree of stabilization.[27]

FRET_Melting_Workflow cluster_prep Sample Preparation cluster_measurement Thermal Melting cluster_analysis Data Analysis A Prepare FRET-labeled Oligo in K+ Buffer B Create Two Sets: 1. Control (No Ligand) 2. Test (+ TMPyP4) A->B C Place Samples in Real-Time PCR Machine B->C D Ramp Temperature (25°C → 95°C) C->D E Record Donor Fluorescence at each Temperature D->E F Plot Normalized Fluorescence vs. Temperature E->F G Determine Melting Temp (Tm) from Midpoint of Transition F->G H Calculate ΔTm (Tm with TMPyP4 - Tm control) G->H

Caption: Workflow for a FRET-based G4 melting assay.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity and its inhibition by compounds like TMPyP4.[28][29][30]

Experimental Protocol:

  • Cell Lysis : Prepare a cell extract (lysate) from a telomerase-positive cell line (e.g., HeLa, HEK293T) using a mild lysis buffer (e.g., CHAPS-based).

  • Telomerase Extension : Incubate the cell lysate with a synthetic oligonucleotide substrate (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer. This step is performed in the presence and absence of various concentrations of TMPyP4.[31][32]

  • PCR Amplification : Add a reverse primer (CX primer) and Taq polymerase to the reaction. The extended products from step 2 are then amplified by PCR. An internal PCR control is often included to check for PCR inhibition.[29][32]

  • Product Detection : Separate the PCR products by polyacrylamide gel electrophoresis (PAGE). Active telomerase will produce a characteristic ladder of bands separated by 6 base pairs.[29]

  • Data Analysis : Quantify the intensity of the telomerase ladder. The IC₅₀ value for TMPyP4 is determined by plotting the percentage of telomerase inhibition against the log of the TMPyP4 concentration. It is crucial to verify that the internal control is not inhibited, as TMPyP4 can inhibit Taq polymerase at higher concentrations.[15][33]

TRAP_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Telomerase Reaction & PCR cluster_analysis Detection & Analysis A Prepare Cell Lysate (Telomerase Source) B Prepare Reactions: Lysate + TS Primer + dNTPs +/- TMPyP4 A->B C Step 1: Telomerase Extension (Incubate at ~30°C) B->C D Add CX Primer, Taq Polymerase, & Internal Control C->D E Step 2: PCR Amplification D->E F Separate Products by PAGE E->F G Visualize DNA Ladder (6 bp increments) F->G H Quantify Band Intensity & Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Conclusion

This compound exerts its primary biological effects through the recognition and stabilization of G-quadruplex structures in nucleic acids. This interaction leads to potent anticancer activity via multiple interconnected pathways, including telomerase inhibition, transcriptional repression of key oncogenes like c-MYC, and the induction of DNA damage and cell cycle arrest. While its selectivity for G-quadruplexes over other DNA structures is moderate, its multifaceted mechanism of action makes it a valuable tool for cancer research and a foundational compound for the development of next-generation G4-targeted therapeutics. A thorough understanding of its complex interactions and the appropriate use of quantitative assays are critical for advancing its potential in drug development.

References

An In-depth Technical Guide to TMPyP4 Tosylate: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of TMPyP4 tosylate, a widely studied G-quadruplex stabilizer and telomerase inhibitor. The information herein is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in a laboratory setting.

Core Properties of this compound

PropertyValue
Chemical Name 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate)
Synonyms TMP-1363, TMPyP4 4-methylbenzenesulfonate
CAS Number 36951-72-1
Molecular Formula C₇₂H₆₆N₈O₁₂S₄
Molecular Weight 1363.6 g/mol
Appearance Dark red to dark purple crystalline solid

Solubility Data

This compound exhibits solubility in a range of aqueous and organic solvents. The following table summarizes key solubility data for common laboratory solvents.

SolventConcentrationRemarks
Waterup to 100 mM[1]
Water68.18 mg/mL (50 mM)[2]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[3][4]
PBS7.14 mg/mL (5.24 mM)May require sonication and warming to 60°C to achieve clear solution.[5]
In vivo formulation 1≥ 1 mg/mL (0.73 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]
In vivo formulation 2≥ 1 mg/mL (0.73 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[5]

Stability Profile

The stability of this compound is crucial for its handling, storage, and experimental application. The compound's stability is influenced by factors such as temperature, light, and pH.

ConditionStabilityStorage Recommendation
Solid (Crystalline) Stable for ≥ 4 years at -20°C.[3][4]Store at -20°C in a dark, desiccated environment.[1] Can be shipped at room temperature.
Stock Solutions (in solvent) Up to 1 year at -80°C; 1 month at -20°C.[6]Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solutions Not recommended for storage for more than one day.[3][4]Prepare fresh for each experiment.
Light Sensitivity Reported to be light-sensitive.[1]Store in the dark.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following are standard protocols that can be adapted for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

This protocol is a widely accepted method for determining the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound crystalline solid to a known volume of the desired aqueous solvent (e.g., purified water, PBS pH 7.2) in a glass flask. The presence of undissolved solid is essential.

    • Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.22 µm filter to remove any remaining undissolved solid.

  • Concentration Analysis:

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax, ~423 nm) or High-Performance Liquid Chromatography (HPLC).

    • Prepare a standard curve with known concentrations of this compound to accurately determine the concentration of the saturated solution.

  • Data Reporting:

    • The determined concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Protocol 2: Assessment of Photostability (Adapted from ICH Q1B Guidelines)

This protocol provides a framework for evaluating the stability of this compound upon exposure to light.

  • Sample Preparation:

    • Prepare solutions of this compound in a relevant solvent (e.g., water or PBS) at a known concentration.

    • Prepare a solid sample by spreading a thin layer of the crystalline powder in a suitable container.

    • For each condition, prepare a corresponding control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[5][7]

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Analysis:

    • After the exposure period, analyze both the light-exposed and control samples.

    • For solutions, quantify the remaining this compound concentration and analyze for the presence of degradation products using a stability-indicating HPLC method.

    • For the solid sample, observe any changes in physical appearance (e.g., color) and assess purity by a suitable analytical method.

  • Evaluation:

    • Compare the results from the light-exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 3: Evaluation of pH Stability

This protocol outlines a general procedure to assess the stability of this compound across a range of pH values.

  • Buffer Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Incubation:

    • Prepare solutions of this compound in each buffer at a specific concentration.

    • Incubate these solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquots by a stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH.

    • Determine the degradation rate constant and half-life at each pH to characterize the stability profile.

Signaling Pathways and Experimental Workflows

This compound is primarily known for its role as a telomerase inhibitor through the stabilization of G-quadruplex structures in telomeric DNA. This mechanism can lead to cell cycle arrest and apoptosis in cancer cells.

Telomerase_Inhibition_Pathway cluster_0 TMPyP4 This compound G4 Telomeric G-quadruplex TMPyP4->G4 Binds and Stabilizes Telomerase Telomerase G4->Telomerase Blocks Access Telomere Telomere Shortening Telomere Shortening Telomere->Shortening Progressive Apoptosis Apoptosis Shortening->Apoptosis CellCycleArrest Cell Cycle Arrest Shortening->CellCycleArrest

Mechanism of this compound as a telomerase inhibitor.

An experimental workflow to investigate the cellular effects of this compound as a G-quadruplex stabilizer would typically involve treating cancer cells with the compound and then assessing various cellular and molecular endpoints.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treat Treat with This compound start->treat incubate Incubate (e.g., 24-96h) treat->incubate telomerase_assay Telomerase Activity Assay (e.g., TRAP) incubate->telomerase_assay g4_stabilization G-quadruplex Stabilization Assay (e.g., FRET-melting) incubate->g4_stabilization cell_viability Cell Viability Assay (e.g., MTT) incubate->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay

References

The Multifaceted Biological Activity of Cationic Porphyrins: A Technical Guide to TMPyP4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic porphyrins, a class of synthetic macrocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and drug development due to their diverse biological activities. Among these, meso-tetra(N-methyl-4-pyridyl)porphyrin, commonly known as TMPyP4, stands out for its intriguing and complex interactions with biological systems. This technical guide provides an in-depth overview of the core biological activities of TMPyP4, with a focus on its anticancer, antimicrobial, and photodynamic properties. The information herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Core Biological Activities and Mechanisms of Action

TMPyP4 exerts its biological effects through several distinct mechanisms, primarily centered around its ability to interact with nucleic acid secondary structures, particularly G-quadruplexes, and its capacity to generate reactive oxygen species upon photoactivation.

Interaction with G-Quadruplexes

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These structures are implicated in the regulation of various cellular processes, including telomere maintenance and oncogene expression. TMPyP4 is a well-characterized G-quadruplex ligand, although its effects can be context-dependent.

  • Stabilization of DNA G-quadruplexes: In many instances, TMPyP4 binds to and stabilizes G-quadruplex structures.[2][3] This is particularly relevant in the context of telomeres, the protective caps (B75204) at the ends of chromosomes. By stabilizing the G-quadruplex in the G-rich overhang of telomeres, TMPyP4 can inhibit the activity of telomerase, an enzyme crucial for telomere elongation and highly active in the majority of cancer cells.[2][4][5] This leads to progressive telomere shortening and can ultimately trigger cellular senescence or apoptosis.[4] Furthermore, TMPyP4 can stabilize G-quadruplexes in the promoter regions of oncogenes like c-MYC, leading to the downregulation of their expression.[2]

  • Unfolding of RNA G-quadruplexes: Interestingly, while TMPyP4 is known to stabilize DNA G-quadruplexes, it has been reported to unfold certain RNA G-quadruplexes. For example, it can disrupt the extremely stable G-quadruplex in the 5'-UTR of MT3-MMP mRNA, relieving its repressive effect on translation.[6][7] This dual activity highlights the nuanced nature of its interactions with nucleic acids.

The precise binding mode of TMPyP4 to G-quadruplexes is still a subject of investigation, with evidence supporting both end-stacking and intercalation between the G-tetrads.[8][9]

Anticancer Activity

The anticancer properties of TMPyP4 are a direct consequence of its molecular interactions. The primary mechanisms include:

  • Telomerase Inhibition: As mentioned, by stabilizing telomeric G-quadruplexes, TMPyP4 acts as a telomerase inhibitor, a key target in cancer therapy.[2][10]

  • Oncogene Repression: TMPyP4 can down-regulate the expression of critical oncogenes such as c-MYC and human telomerase reverse transcriptase (hTERT).[2]

  • Induction of Apoptosis and Cell Cycle Arrest: Treatment of cancer cells with TMPyP4 can induce apoptosis and cause cell cycle arrest, often in the G2/M phase.[10][11][12] This is associated with the activation of DNA damage response pathways, indicated by the phosphorylation of H2AX and p53.[10]

  • Inhibition of Alternative Lengthening of Telomeres (ALT): In some cancer cells that do not rely on telomerase, a mechanism known as ALT is responsible for telomere maintenance. TMPyP4 has been shown to inhibit ALT activity by inducing the formation of telomeric G-quadruplexes.[12]

Photodynamic Therapy (PDT)

TMPyP4 is a potent photosensitizer, making it a promising agent for photodynamic therapy.[11][13] Upon excitation with light of an appropriate wavelength (e.g., blue light), TMPyP4 can transfer energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[13][14] This leads to localized cellular damage and can induce apoptosis and necrosis in tumor cells.[11][13] The combination of TMPyP4 with nanoparticles like TiO2 has been explored to enhance its photodynamic efficacy and selectivity for cancer cells.[13][14][15]

Antimicrobial Activity

The potential of G-quadruplexes as targets for antimicrobial agents is an emerging area of research. G-quadruplex forming sequences have been identified in the genomes of bacteria and viruses.[1][16][17] TMPyP4 has demonstrated antibacterial activity against certain pathogens, including Mycobacterium tuberculosis, by stabilizing G-quadruplexes in genes responsible for virulence and survival.[16] It has also shown antiviral activity against Herpes Simplex Virus-1, although the mechanism appears to be independent of viral DNA replication inhibition and may involve the trapping of virus particles in cytoplasmic vesicles.[18]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from various studies on the biological activity of TMPyP4.

Table 1: Anticancer Activity of TMPyP4 in various cell lines.

Cell LineAssayParameterValueReference
Y79 (Retinoblastoma)MTSIC5060 µM[10]
WERI-Rb1 (Retinoblastoma)MTSIC5045 µM[10]
A2780 (Ovarian Carcinoma)Flow CytometryApoptosis Rate (at 60 µM TMPyP4 + 6 J/cm² laser)80.3 ± 3.14%[11]
Colorectal Cancer CellsCCK8Cell ViabilityDose-dependent decrease[19]
Osteosarcoma Cells (U2OS, SAOS-2)MTTCell ViabilityDose-dependent decrease[12]

Table 2: Interaction of TMPyP4 with G-Quadruplexes.

G-Quadruplex SourceMethodParameterObservationReference
MT3-MMP mRNA (M3Q)UV-Vis SpectroscopySoret Band Shift22 nm bathochromic shift and 75% hypochromicity[6][7]
Human Telomeric DNATRAP AssayTelomerase ElongationDirect blockage at 10-100 µM[10]
Bcl-2 PromoterUV-Vis SpectroscopySoret Band Shift~18 nm red shift[9]
SARS-CoV-2 GenomeFRETUnfolding TemperatureIncrease in the presence of TMPyP4[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key aspects of TMPyP4's activity.

anticancer_pathway cluster_input Input cluster_targets Molecular Targets cluster_downstream Downstream Effects TMPyP4 TMPyP4 G4_Telomere Telomeric G-Quadruplex TMPyP4->G4_Telomere Stabilizes G4_Promoter Oncogene Promoter G-Quadruplex (e.g., c-MYC) TMPyP4->G4_Promoter Stabilizes Telomerase Telomerase Inhibition G4_Telomere->Telomerase Oncogene_Repression Oncogene Repression (e.g., c-MYC, hTERT) G4_Promoter->Oncogene_Repression Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Apoptosis Apoptosis Oncogene_Repression->Apoptosis CellCycle_Arrest Cell Cycle Arrest Oncogene_Repression->CellCycle_Arrest Telomere_Shortening->Apoptosis Telomere_Shortening->CellCycle_Arrest pdt_workflow cluster_treatment Cell Treatment cluster_irradiation Photo-irradiation cluster_assessment Post-Treatment Assessment Cell_Culture 1. Seed Cancer Cells Add_TMPyP4 2. Incubate with TMPyP4 Cell_Culture->Add_TMPyP4 Light_Exposure 3. Expose to Light (e.g., Blue Light, 405 nm) Add_TMPyP4->Light_Exposure ROS_Detection 4a. ROS Detection (e.g., DCFH-DA assay) Light_Exposure->ROS_Detection Viability_Assay 4b. Cell Viability Assay (e.g., MTT, SRB) Light_Exposure->Viability_Assay Apoptosis_Assay 4c. Apoptosis Assay (e.g., Annexin V/PI) Light_Exposure->Apoptosis_Assay binding_modes cluster_modes Potential Binding Modes of TMPyP4 G_Quadruplex G-Quadruplex Structure End_Stacking End-Stacking G_Quadruplex->End_Stacking Stacks on terminal G-tetrads Intercalation Intercalation G_Quadruplex->Intercalation Inserts between G-tetrads External_Binding External/Groove Binding G_Quadruplex->External_Binding Binds to loops/grooves

References

An In-depth Technical Guide to the Interaction of TMPyP4 Tosylate with G-quadruplex DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cationic porphyrin, 5,10,15,20-tetra(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, has garnered significant attention as a G-quadruplex (G4) DNA binding ligand. Its interaction with these non-canonical DNA secondary structures, found in key genomic regions such as telomeres and oncogene promoters, has profound biological implications, making it a molecule of interest for anticancer drug development. This technical guide provides a comprehensive overview of the interaction between TMPyP4 tosylate and G-quadruplex DNA, consolidating quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways. The binding of TMPyP4 to G-quadruplexes is a multifaceted process, with evidence supporting various binding modes including external end-stacking, intercalation, and groove binding. This interaction can lead to either the stabilization or, in some contexts, the destabilization of the G4 structure, influencing a range of cellular processes from telomere maintenance to gene expression. Notably, TMPyP4 has been shown to inhibit telomerase activity and suppress the proliferation of both telomerase-positive and Alternative Lengthening of Telomeres (ALT) cancer cells. Furthermore, its ability to modulate the expression of oncogenes like c-Myc by stabilizing G-quadruplex structures in their promoter regions underscores its therapeutic potential. This document serves as a detailed resource for researchers aiming to investigate and harness the properties of TMPyP4 in the context of G-quadruplex biology and drug discovery.

Quantitative Analysis of TMPyP4-G-quadruplex Interactions

The interaction of TMPyP4 with G-quadruplex DNA has been quantified by various biophysical techniques. The following tables summarize key quantitative data from the literature, including binding affinities (Ka or Kd), changes in melting temperature (ΔTm) upon binding, and the half-maximal inhibitory concentration (IC50) for telomerase activity. It is important to note that these values can vary depending on the specific G-quadruplex sequence and conformation, as well as the experimental conditions such as cation concentration and the presence of molecular crowding agents.

Table 1: Binding Affinities of TMPyP4 to G-quadruplex DNA

G-quadruplex Sequence/StructureMethodBinding Constant (Ka, M-1)Binding Constant (Kd, M)Reference
Human telomeric DNAESI-TOF-MSK1: 1.87 x 106, K2: 2.83 x 105[1]
Human telomeric RNAESI-TOF-MS>10-fold higher than DNA[1]
c-MYC Pu27-merITCK1: 1.6 x 107, K2: 4.2 x 105[2]
Bcl-2 3:7:1 loop isomerITCK ≈ 1 x 107 (end-stacking), K ≈ 1 x 105 (intercalation)
(G4T4G4)4 (parallel)SpectroscopyK1: 2.74 x 108, K2: 8.21 x 105
AG3(T2AG3)3 (hybrid)SpectroscopyK1: 1.07 x 106, K2: 4.42 x 108[3]

Table 2: Effect of TMPyP4 on the Thermal Stability of G-quadruplex DNA

G-quadruplex Sequence/StructureMethodΔTm (°C)ConditionsReference
Telomeric G-quadruplex (21-mer)FRET+27K+ buffer[4]
Telomeric G-quadruplex (21-mer)FRET+21Na+ buffer[4]
Gq23 (mixed parallel/antiparallel)UV melting>+20K+ buffer[5]
BCL-2 promoter G-quadruplexUV melting+2[4]
Human telomeric sequence (TEL22)UV meltingSignificant decreaseNa+ buffer[6]
DNA version of M3QUV meltingDestabilized100 mM KCl[7]
Telomeric G4FRET+19.7[8]

Table 3: Telomerase Inhibition by TMPyP4

Assay ConditionIC50Reference
In vitro (standard conditions)6.4 µM[9]
In vitro (diluted condition)1.6 µM[10]
In vitro (cell nuclei-mimicking condition)No inhibition[10]
Direct assay (low primer concentration)~10-fold lower than with 1 µM primer[11]

Experimental Protocols

This section provides an overview of key experimental protocols used to study the interaction of TMPyP4 with G-quadruplex DNA. For detailed, step-by-step instructions, it is recommended to consult the original research articles.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformation of G-quadruplexes and the changes induced by ligand binding.

  • Objective: To determine the topology of the G-quadruplex (e.g., parallel, antiparallel, hybrid) and observe conformational changes upon TMPyP4 binding.

  • Methodology Overview:

    • Prepare a solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., Tris-HCl with KCl or NaCl).

    • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

    • Record a baseline CD spectrum of the buffer.

    • Record the CD spectrum of the G-quadruplex solution. Parallel G-quadruplexes typically show a positive peak around 260 nm and a negative peak around 240 nm, while antiparallel structures exhibit a positive peak around 295 nm and a negative peak around 260 nm.[7]

    • Titrate the G-quadruplex solution with increasing concentrations of this compound and record the CD spectrum after each addition.

    • Monitor changes in the CD signal to infer conformational changes. A decrease in the characteristic G-quadruplex peaks can indicate unfolding or a significant structural rearrangement.[7]

UV-Visible (UV-Vis) Spectroscopy Titration

UV-Vis spectroscopy is used to monitor the binding of TMPyP4 to G-quadruplex DNA by observing changes in the absorbance spectrum of the porphyrin.

  • Objective: To determine the binding stoichiometry and affinity of TMPyP4 for a G-quadruplex.

  • Methodology Overview:

    • Prepare a solution of TMPyP4 in the desired buffer.

    • Record the initial UV-Vis spectrum of the TMPyP4 solution. The Soret band of TMPyP4 is typically observed around 420-425 nm.

    • Incrementally add a solution of the pre-folded G-quadruplex to the TMPyP4 solution.

    • Record the UV-Vis spectrum after each addition.

    • Observe the changes in the Soret band. Binding of TMPyP4 to G-quadruplexes usually results in a red shift (bathochromic shift) and a decrease in absorbance (hypochromicity).[7]

    • Plot the change in absorbance at a fixed wavelength against the concentration of the G-quadruplex to generate a binding curve, from which the binding constant can be derived.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.

  • Objective: To determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the TMPyP4-G-quadruplex interaction.

  • Methodology Overview:

    • Prepare solutions of TMPyP4 and the G-quadruplex in the same buffer to minimize heats of dilution.

    • Load the G-quadruplex solution into the sample cell of the calorimeter and the TMPyP4 solution into the injection syringe.

    • Perform a series of injections of the TMPyP4 solution into the G-quadruplex solution while monitoring the heat released or absorbed.

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of TMPyP4 to G-quadruplex.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site or two-sites) to extract the thermodynamic parameters.[12]

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a sensitive PCR-based method to measure telomerase activity and its inhibition by compounds like TMPyP4.

  • Objective: To quantify the inhibitory effect of TMPyP4 on telomerase activity.

  • Methodology Overview:

    • Prepare cell lysates from a telomerase-positive cell line.

    • Set up the TRAP reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and buffer.

    • Add the cell lysate and the desired concentration of TMPyP4 to the reaction mixture.

    • Incubate the reaction at 30°C to allow telomerase to extend the TS primer with telomeric repeats.

    • Amplify the extension products by PCR using a forward (TS) and a reverse primer. An internal PCR control is included to monitor for PCR inhibition.

    • Analyze the PCR products by gel electrophoresis. Telomerase activity is visualized as a characteristic ladder of 6-bp repeats.

    • Quantify the intensity of the ladder to determine the level of telomerase inhibition. It is crucial to use a modified TRAP assay with a G-quadruplex-forming substrate primer when evaluating G4 ligands to avoid misleading results due to PCR inhibition.[13]

Biological Pathways and Mechanisms of Action

The interaction of TMPyP4 with G-quadruplexes in cellular contexts triggers several biological responses, primarily related to cancer cell proliferation and genome stability.

Regulation of c-Myc Oncogene Expression

TMPyP4 can downregulate the expression of the c-Myc oncogene by stabilizing a G-quadruplex structure in its promoter region. This G-quadruplex acts as a silencer element, and its stabilization by TMPyP4 prevents the binding of transcription factors, leading to transcriptional repression.

cMyc_Regulation c-Myc Expression Regulation by TMPyP4 cMyc_promoter c-Myc Promoter (NHE III1 region) G4_unfolded Duplex/Single-stranded DNA (Transcriptionally Active) cMyc_promoter->G4_unfolded Unwinding G4_unfolded->cMyc_promoter Folding G4_folded G-quadruplex Formation (Transcriptionally Silenced) G4_unfolded->G4_folded Equilibrium Transcription_Factors Transcription Factors G4_unfolded->Transcription_Factors Binding G4_folded->G4_unfolded Equilibrium cMyc_Expression c-Myc Gene Expression G4_folded->cMyc_Expression Repression TMPyP4 TMPyP4 TMPyP4->G4_folded Stabilization Transcription_Factors->cMyc_Expression Activation Telomerase_Expression hTERT (Telomerase) Expression cMyc_Expression->Telomerase_Expression Upregulation

Caption: TMPyP4 stabilizes the G-quadruplex in the c-Myc promoter, repressing its transcription.

Effects on Alternative Lengthening of Telomeres (ALT) Pathway

TMPyP4 has shown efficacy in suppressing the proliferation of ALT-positive cancer cells. A proposed mechanism involves the stabilization of a G-quadruplex in the promoter of the SMARCAL1 gene. Downregulation of the SMARCAL1 helicase, which is crucial for resolving replication stress at telomeres in ALT cells, leads to increased DNA damage and telomere dysfunction.

ALT_Pathway TMPyP4 Action in ALT-positive Cells TMPyP4 TMPyP4 SMARCAL1_promoter_G4 SMARCAL1 Promoter G-quadruplex TMPyP4->SMARCAL1_promoter_G4 Stabilization SMARCAL1_expression SMARCAL1 Expression SMARCAL1_promoter_G4->SMARCAL1_expression Downregulation Replication_stress_resolution Telomeric Replication Stress Resolution SMARCAL1_expression->Replication_stress_resolution Enables Telomere_dysfunction Telomere Dysfunction & Increased DNA Damage SMARCAL1_expression->Telomere_dysfunction Prevents Cell_proliferation ALT Cell Proliferation Replication_stress_resolution->Cell_proliferation Supports Telomere_dysfunction->Cell_proliferation Suppression

Caption: TMPyP4 downregulates SMARCAL1 in ALT cells, leading to telomere dysfunction.

Induction of Anaphase Bridges

The formation of anaphase bridges is a hallmark of genomic instability. TMPyP4's ability to facilitate the formation of intermolecular G-quadruplexes between sister chromatids is thought to contribute to this phenomenon. This can interfere with proper chromosome segregation during mitosis, leading to DNA damage and cell death. The process is linked to the cellular DNA double-strand break (DSB) repair pathways.

Anaphase_Bridge_Formation Proposed Mechanism of TMPyP4-induced Anaphase Bridge Formation TMPyP4 TMPyP4 Intermolecular_G4 Intermolecular G-quadruplex (between sister chromatids) TMPyP4->Intermolecular_G4 Facilitation & Stabilization Chromosome_Segregation Chromosome Segregation in Anaphase Intermolecular_G4->Chromosome_Segregation Impedes Anaphase_Bridge Anaphase Bridge Formation Chromosome_Segregation->Anaphase_Bridge Leads to DSB DNA Double-Strand Breaks (DSBs) Anaphase_Bridge->DSB Causes DSB_Repair DSB Repair Pathways (NHEJ, HR) DSB->DSB_Repair Activates Genomic_Instability Genomic Instability DSB_Repair->Genomic_Instability Incorrect repair can lead to Cell_Death Cell Death Genomic_Instability->Cell_Death Induces CD_Spectroscopy_Workflow Workflow for CD Spectroscopy Analysis start Start prepare_oligo Prepare G4-forming oligonucleotide solution start->prepare_oligo anneal Anneal oligo (heat and slow cool) prepare_oligo->anneal record_baseline Record buffer baseline spectrum anneal->record_baseline record_g4_spectrum Record G4 spectrum record_baseline->record_g4_spectrum titrate Titrate with TMPyP4 record_g4_spectrum->titrate record_complex_spectrum Record complex spectrum after each addition titrate->record_complex_spectrum Iterate analyze Analyze spectral changes (conformation, stability) record_complex_spectrum->analyze end End analyze->end TRAP_Assay_Workflow Workflow for TRAP Assay start Start cell_lysis Prepare cell lysate from telomerase-positive cells start->cell_lysis reaction_setup Set up TRAP reaction with TS primer, dNTPs, buffer cell_lysis->reaction_setup add_reagents Add cell lysate and TMPyP4 reaction_setup->add_reagents extension Incubate for telomerase extension (30°C) add_reagents->extension pcr_amplification Amplify products by PCR extension->pcr_amplification gel_electrophoresis Analyze products by gel electrophoresis pcr_amplification->gel_electrophoresis quantify Quantify band intensity to determine inhibition gel_electrophoresis->quantify end End quantify->end

References

The Cationic Porphyrin TMPyP4: A Comprehensive Technical Guide to its Discovery and Application as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and multifaceted applications of the cationic porphyrin, 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4. Initially recognized for its photosensitizing properties, TMPyP4 has emerged as a pivotal research tool, primarily due to its profound ability to interact with and stabilize G-quadruplex structures in nucleic acids. This interaction has significant implications for telomerase inhibition and the regulation of oncogene expression, positioning TMPyP4 as a molecule of interest in anticancer research. This document details the mechanism of action of TMPyP4, provides a compilation of quantitative data regarding its efficacy, and outlines comprehensive experimental protocols for its use in laboratory settings. Furthermore, it visually elucidates the key signaling pathways influenced by TMPyP4 through detailed diagrams.

Discovery and History

The journey of TMPyP4 from a simple synthetic porphyrin to a sophisticated molecular probe began with the exploration of water-soluble porphyrins and their interactions with biological macromolecules. Its ability to bind to DNA was an early observation, but its significance as a research tool skyrocketed with the discovery of its high affinity for a non-canonical DNA secondary structure: the G-quadruplex. These structures, formed in guanine-rich regions of DNA and RNA, are particularly prevalent in telomeres and the promoter regions of oncogenes, such as c-MYC.

The realization that stabilization of these G-quadruplexes could interfere with crucial cellular processes, such as telomere maintenance by telomerase and the transcription of cancer-related genes, marked a turning point. TMPyP4 was identified as a potent G-quadruplex stabilizer, capable of inhibiting telomerase activity and downregulating the expression of key oncogenes, thereby exhibiting anticancer properties.[1][2] Its structural isomer, TMPyP2, which shows a significantly lower affinity for G-quadruplexes, often serves as a negative control in experiments, further highlighting the structure-specific activity of TMPyP4.[1]

Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism through which TMPyP4 exerts its biological effects is its interaction with G-quadruplexes. These four-stranded structures are formed by the stacking of G-tetrads, which are square planar arrangements of four guanine (B1146940) bases. The binding of TMPyP4 to these structures is a subject of ongoing research, with several modes of interaction being proposed and evidenced.

The binding modes of TMPyP4 to G-quadruplexes are multifaceted and depend on the specific G-quadruplex structure and the surrounding environment. The primary modes of interaction are:

  • End-stacking: The planar aromatic core of the porphyrin stacks on the external G-tetrads of the quadruplex. This is a major binding mode, contributing significantly to the stabilization of the G-quadruplex structure.

  • Groove Binding: TMPyP4 can also interact with the grooves of the G-quadruplex.

  • Intercalation: In some cases, TMPyP4 has been suggested to intercalate between the G-tetrads of the quadruplex.

Spectroscopic and calorimetric studies have indicated that multiple TMPyP4 molecules can bind to a single G-quadruplex, often with different affinities for various binding sites.[3] For instance, binding to the external G-tetrads (end-stacking) typically exhibits a higher affinity compared to intercalation.[3] The positively charged methylpyridyl groups of TMPyP4 play a crucial role in its interaction with the negatively charged phosphate (B84403) backbone of the nucleic acid.

Quantitative Data

The efficacy of TMPyP4 as a G-quadruplex stabilizer and a potential therapeutic agent has been quantified in numerous studies. The following tables summarize key quantitative data, including binding affinities and inhibitory concentrations.

Table 1: Binding Affinities of TMPyP4 for G-Quadruplex DNA

G-Quadruplex SequenceMethodBinding Constant (Ka)Dissociation Constant (Kd)Reference
Human Telomeric AG3(T2AG3)3 (antiparallel/parallel hybrid)Absorption TitrationSite 1: 4.42 x 108 M-1, Site 2: 1.07 x 106 M-1[4][5]
Human Telomeric AG3(T2AG3)3 (parallel)Absorption TitrationSite 1: 2.26 x 108 M-1, Site 2: 8.67 x 105 M-1[5]
Bcl-2 PromoterMicrocalorimetrySite 1 & 2 (end-stacking): ~1 x 107 M-1[3]
Bcl-2 PromoterMicrocalorimetrySite 3 & 4 (intercalation): ~1 x 105 M-1[3]
Bulk Genomic DNA~200 nM[2]

Table 2: IC50 Values of TMPyP4 in Cancer Cell Lines

Cell LineCancer TypeIC50 (Photodynamic Therapy)Reference
HeLaCervical Cancer~0.25 µM (light-induced)[6][7]
A2780Ovarian CarcinomaDependent on laser energy and dose[8]
A549Lung Cancer≤0.5 µM (promotes migration), ≥2.0 µM (induces cell death)[9][10]
HeLaCervical Cancer1 µM (Doxorubicin combination)[11]
OVCAR-3Ovarian Cancer33.7 µM (Cisplatin combination)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving TMPyP4.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of TMPyP4 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • TMPyP4 stock solution

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of TMPyP4 and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity.

Materials:

  • TMPyP4

  • Cell lysate from treated and untreated cells

  • TRAP reaction buffer

  • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

  • ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

  • dNTPs

  • Taq DNA polymerase

  • SYBR Green or other DNA stain

  • Polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

  • Prepare cell lysates from cells treated with or without TMPyP4.

  • Set up the TRAP reaction by mixing the cell lysate with the TRAP buffer, TS primer, and dNTPs.

  • Incubate the reaction at room temperature for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.

  • Inactivate the telomerase by heating at 95°C for 5 minutes.

  • Perform PCR amplification of the extended products by adding the ACX primer and Taq DNA polymerase. A typical PCR cycle is 95°C for 30s, 52-60°C for 30s, and 72°C for 45s, for 25-30 cycles.

  • Resolve the PCR products on a polyacrylamide gel.

  • Stain the gel with a DNA stain (e.g., SYBR Green) and visualize the characteristic ladder of 6-base pair repeats, which indicates telomerase activity.

  • Quantify the band intensities to determine the relative telomerase activity.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the conformational changes of G-quadruplex DNA upon binding of TMPyP4 and to determine its thermal stability.

Materials:

  • TMPyP4 solution

  • Oligonucleotide solution capable of forming a G-quadruplex

  • Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.2)

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette (1 cm path length)

Procedure:

  • Prepare the G-quadruplex-forming oligonucleotide in the desired buffer and anneal it by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

  • Record the CD spectrum of the G-quadruplex alone from 220 to 320 nm. A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure shows a positive peak around 295 nm.

  • Titrate the G-quadruplex solution with increasing concentrations of TMPyP4 and record the CD spectrum after each addition. Observe the changes in the CD signal, which indicate ligand-induced conformational changes.

  • For thermal melting studies, record the CD signal at a characteristic wavelength (e.g., 260 nm or 295 nm) as a function of temperature, typically from 20°C to 95°C with a heating rate of 1°C/min.

  • The melting temperature (Tm), the temperature at which 50% of the G-quadruplex is unfolded, can be determined from the melting curve. An increase in Tm in the presence of TMPyP4 indicates stabilization of the G-quadruplex.[6]

Western Blot for c-MYC and hTERT Expression

This protocol is used to determine the effect of TMPyP4 on the protein expression levels of c-MYC and hTERT.

Materials:

  • TMPyP4

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against c-MYC and hTERT

  • Secondary antibody conjugated to HRP

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with TMPyP4 for the desired time and lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies against c-MYC, hTERT, and a loading control, typically overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in c-MYC and hTERT protein expression.

Signaling Pathways and Visualizations

TMPyP4's ability to stabilize the G-quadruplex in the promoter region of the c-MYC oncogene has a cascading effect on downstream signaling pathways, most notably the regulation of human telomerase reverse transcriptase (hTERT).

The c-MYC/hTERT Signaling Pathway

The c-MYC protein is a transcription factor that plays a central role in cell proliferation, growth, and apoptosis. It directly binds to E-box sequences in the promoter of its target genes to regulate their transcription. The hTERT gene, which encodes the catalytic subunit of telomerase, is a key downstream target of c-MYC.[12] The promoter of the c-MYC gene itself contains a guanine-rich sequence that can form a G-quadruplex structure. Stabilization of this G-quadruplex by TMPyP4 can inhibit the transcription of c-MYC.[13] This downregulation of c-MYC leads to a subsequent decrease in hTERT transcription, resulting in reduced telomerase activity.[13]

cMYC_hTERT_Pathway cluster_0 TMPyP4 Intervention cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes TMPyP4 TMPyP4 cMYC_G4 c-MYC Promoter G-Quadruplex TMPyP4->cMYC_G4 Stabilizes cMYC_Transcription c-MYC Transcription cMYC_G4->cMYC_Transcription Inhibits cMYC_Protein c-MYC Protein cMYC_Transcription->cMYC_Protein Leads to hTERT_Promoter hTERT Promoter (E-box) cMYC_Protein->hTERT_Promoter Activates hTERT_Transcription hTERT Transcription hTERT_Promoter->hTERT_Transcription Telomerase_Activity Telomerase Activity hTERT_Transcription->Telomerase_Activity Cell_Proliferation Cancer Cell Proliferation Telomerase_Activity->Cell_Proliferation Promotes Apoptosis Apoptosis Telomerase_Activity->Apoptosis Inhibits

Caption: TMPyP4-mediated stabilization of the c-MYC G-quadruplex inhibits c-MYC transcription, leading to reduced hTERT expression and telomerase activity, ultimately impacting cancer cell proliferation and apoptosis.

Experimental Workflow for Investigating TMPyP4's Effects

The following diagram illustrates a typical experimental workflow to characterize the effects of TMPyP4 on cancer cells.

Experimental_Workflow cluster_Biophysical Biophysical Analysis cluster_Cellular Cellular Assays cluster_Molecular Molecular Analysis start Start: Treat Cancer Cells with TMPyP4 CD_Spec Circular Dichroism (G4 Stabilization, Tm) start->CD_Spec MTT MTT Assay (Cell Viability) start->MTT TRAP TRAP Assay (Telomerase Activity) start->TRAP Western Western Blot (c-MYC, hTERT Expression) start->Western end Conclusion: Elucidate TMPyP4's Mechanism of Action CD_Spec->end MTT->end TRAP->end Western->end

Caption: A streamlined experimental workflow for characterizing the biophysical, cellular, and molecular effects of TMPyP4.

Conclusion

TMPyP4 has proven to be an invaluable tool for researchers in the fields of cancer biology, nucleic acid chemistry, and drug development. Its ability to selectively bind and stabilize G-quadruplex structures provides a powerful means to probe the biological functions of these non-canonical nucleic acid conformations. The well-documented effects of TMPyP4 on telomerase activity and oncogene expression, particularly c-MYC, have paved the way for the rational design of novel anticancer therapeutics that target G-quadruplexes. This technical guide serves as a comprehensive resource for scientists seeking to utilize TMPyP4 in their research, providing the necessary theoretical background, quantitative data, and detailed experimental protocols to facilitate further discoveries in this exciting area of study.

References

TMPyP4 tosylate CAS number 36951-72-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TMPyP4 Tosylate (CAS Number: 36951-72-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the CAS number 36951-72-1, is a well-characterized cationic porphyrin that has garnered significant attention in the scientific community, particularly in the fields of oncology and drug development. Its profound ability to interact with and stabilize G-quadruplex (G4) structures, which are non-canonical secondary structures found in nucleic acids, positions it as a potent inhibitor of telomerase. This technical guide provides a comprehensive overview of the core properties of this compound, detailing its physicochemical characteristics, mechanism of action, relevant experimental protocols, and its application in photodynamic therapy.

Physicochemical Properties

This compound is a dark purple to black solid powder. The tosylate salt form enhances its solubility in aqueous solutions, a crucial feature for its biological application.

PropertyValueCitations
CAS Number 36951-72-1[1]
Molecular Formula C₇₂H₆₆N₈O₁₂S₄[1]
Molecular Weight 1363.6 g/mol [1]
Appearance Dark purple to black solid
Solubility Soluble in water (up to 100 mM)
Storage Store at 2-8°C, protected from light
Stability Stable for at least 4 years when stored properly[2]

Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

The primary mechanism of action of this compound revolves around its ability to bind to and stabilize G-quadruplex structures. G-quadruplexes are four-stranded helical structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in telomeric regions and the promoter regions of several oncogenes.

By binding to these G4 structures, TMPyP4 effectively sequesters them, preventing the binding of essential cellular machinery. A key consequence of this is the inhibition of telomerase, a reverse transcriptase that is responsible for maintaining telomere length and is found to be overactive in approximately 85-90% of cancer cells. The inhibition of telomerase leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.[3]

G_quadruplex_inhibition TMPyP4 This compound G4 G-Quadruplex (Telomeres, Oncogene Promoters) TMPyP4->G4 Binds & Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Binding Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Inhibition of Telomere Elongation Apoptosis Cellular Senescence / Apoptosis Telomere_Shortening->Apoptosis

Caption: Mechanism of this compound via G-quadruplex stabilization leading to telomerase inhibition.

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay for G-Quadruplex Binding

FRET is a widely used technique to study the binding of ligands to G-quadruplexes. It relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.[4][5]

Methodology:

  • Oligonucleotide Design: A guanine-rich oligonucleotide capable of forming a G-quadruplex is synthesized with a FRET pair (e.g., FAM as donor and TAMRA as acceptor) at its termini.

  • G-Quadruplex Formation: The labeled oligonucleotide is annealed in a buffer containing a stabilizing cation (typically K⁺ or Na⁺) to promote the formation of the G-quadruplex structure.

  • Titration: Increasing concentrations of this compound are added to the solution containing the pre-formed G-quadruplex.

  • Fluorescence Measurement: The fluorescence emission of the donor and acceptor is monitored. Binding of this compound to the G-quadruplex can induce a conformational change, altering the distance between the FRET pair and thus changing the FRET efficiency.

  • Data Analysis: The change in FRET signal is plotted against the ligand concentration to determine the binding affinity (Kd).

FRET_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oligo Labeled G4 Oligonucleotide Annealing Annealing in K+ Buffer Oligo->Annealing Titration Titration with TMPyP4 Annealing->Titration Measurement Fluorescence Measurement Titration->Measurement Plotting Plot FRET Signal vs. [TMPyP4] Measurement->Plotting Kd Determine Binding Affinity (Kd) Plotting->Kd

Caption: Workflow of a FRET-based assay for G-quadruplex binding.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[6][7]

Methodology:

  • Cell Lysate Preparation: Protein extracts are prepared from cell lines or tissues under conditions that preserve telomerase activity.

  • Telomerase Extension: The cell lysate is incubated with a synthetic oligonucleotide substrate (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

  • PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer.

  • Detection: The amplified products are typically visualized by gel electrophoresis, which results in a characteristic ladder of bands separated by 6 base pairs. The intensity of the ladder is proportional to the telomerase activity. The inhibitory effect of this compound can be quantified by adding it to the reaction mixture and observing the reduction in the ladder intensity.

TRAP_Assay_Workflow Lysate Cell Lysate Extension Telomerase Extension Lysate->Extension TS_Primer TS Primer TS_Primer->Extension PCR PCR Amplification Extension->PCR Gel Gel Electrophoresis PCR->Gel TMPyP4 This compound TMPyP4->Extension Inhibits

Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.

Photodynamic Therapy (PDT) Application

This compound also functions as a photosensitizer, making it a candidate for photodynamic therapy. Upon irradiation with light of a specific wavelength (typically in the Soret band around 420 nm or the Q-bands between 500-700 nm), TMPyP4 can be excited to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[8][9][10] These ROS are cytotoxic and can induce cell death in the targeted tumor tissue.

PDT_Mechanism TMPyP4_ground TMPyP4 (Ground State) TMPyP4_excited TMPyP4 (Excited State) TMPyP4_ground->TMPyP4_excited Excitation Light Light (e.g., 420 nm) Light->TMPyP4_excited TMPyP4_excited->TMPyP4_ground Relaxation ROS ¹O₂ (Singlet Oxygen) & other ROS TMPyP4_excited->ROS Energy Transfer Oxygen ³O₂ (Triplet Oxygen) Oxygen->ROS Cell_Death Cell Death ROS->Cell_Death

Caption: Mechanism of this compound in photodynamic therapy.

Quantitative Data Summary

ParameterAssay TypeReported ValueCell Line/ConditionsCitations
Telomerase Inhibition (IC₅₀) TRAP Assay6.5 µM-[1]
Telomerase Inhibition (IC₅₀) -≤ 50 µM-[2]
Photodynamic Cytotoxicity (IC₅₀) WST Assay0.3 µMA549 (with light)[11]
Cytotoxicity (IC₅₀) WST Assay> 100 µMA549 (without light)[11]
Binding Energy to G-quadruplex Molecular Dynamics-31.4 kcal/molHuman telomeric G-quadruplex (with tosyl anion)[12]

Conclusion

This compound is a multifaceted molecule with significant potential in cancer research and therapy. Its well-established role as a G-quadruplex stabilizer and telomerase inhibitor, coupled with its properties as a photosensitizer for photodynamic therapy, makes it a valuable tool for scientists and drug development professionals. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute their studies involving this promising compound. Further investigations into its in vivo efficacy, pharmacokinetics, and safety profile are warranted to fully realize its clinical potential.

References

Preliminary Studies on the Cytotoxicity of TMPyP4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic cationic porphyrin, 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin, commonly known as TMPyP4, has garnered significant attention in oncological research. Its multifaceted mechanisms of action, primarily centered around the stabilization of G-quadruplex (G4) structures in nucleic acids, position it as a promising candidate for anticancer therapy. This technical guide provides an in-depth overview of the preliminary cytotoxic effects of TMPyP4 across a range of cancer cell lines, detailing the experimental findings, methodologies, and implicated signaling pathways.

Core Mechanism of Action

TMPyP4's primary mode of action involves binding to and stabilizing G-quadruplexes, which are non-canonical four-stranded secondary structures found in guanine-rich regions of DNA and RNA.[1][2] These structures are particularly prevalent in telomeres and the promoter regions of oncogenes like c-myc.[3][4] By stabilizing these G4 structures, TMPyP4 can interfere with crucial cellular processes:

  • Telomerase Inhibition: Stabilization of G-quadruplexes at the telomeres prevents the enzyme telomerase from adding telomeric repeats, leading to telomere shortening and ultimately triggering cellular senescence or apoptosis in cancer cells.[1][5][6]

  • Oncogene Transcription Regulation: By stabilizing G-quadruplexes in the promoter regions of oncogenes such as c-MYC, TMPyP4 can down-regulate their expression, thereby inhibiting cancer cell proliferation and survival.[4][7]

  • Induction of DNA Damage: The stabilization of G-quadruplexes can lead to DNA damage, including double-strand breaks, which activates DNA damage response pathways and can trigger apoptosis.[2][8]

  • Photodynamic Therapy (PDT): TMPyP4 is a potent photosensitizer.[1][9] Upon activation with light of a specific wavelength (e.g., blue light), it generates reactive oxygen species (ROS) that induce oxidative stress and lead to cell death.[10][11]

Quantitative Cytotoxicity Data

The cytotoxic effects of TMPyP4 have been evaluated in numerous cancer cell lines. The following tables summarize the key quantitative findings from various studies.

Table 1: Effects of TMPyP4 on Cancer Cell Viability and Proliferation
Cell LineCancer TypeAssayConcentration (µM)Incubation Time (h)Observed EffectCitation
MCF7Breast CancerMTT10 - 10072Up to ~75% reduction in viability[5]
MDA-MB-231Breast CancerMTT10 - 10072Up to ~75% reduction in viability[5]
Y79RetinoblastomaMTS10 - 10048, 72Significant growth inhibition; IC50: 60 µM[6]
WERI-Rb1RetinoblastomaMTS10 - 10048, 72Significant growth inhibition; IC50: 45 µM[6]
HOSOsteosarcoma---Inhibition of cell growth[12]
Saos-2Osteosarcoma---Inhibition of cell growth[12]
U2OSOsteosarcoma---Significant growth inhibition[12]
SW620Colorectal CancerCCK8Varied72Concentration-dependent decrease in viability[2]
HCT116Colorectal CancerCCK8Varied72Concentration-dependent decrease in viability[2]
MC38Colorectal CancerCCK8Varied72Concentration-dependent decrease in viability[2]
A2780Ovarian Carcinoma-3 - 6024 (post-PDT)Dose-dependent suppression of cell growth[9]
Mel-JusoMelanoma-Varied-Dose-dependent cytotoxicity after blue light activation[10][11]
U266Multiple Myeloma-104 weeks78 ± 3% cell death[13]
ARH77Multiple Myeloma-54 weeks77 ± 4% cell death[13]
ARDMultiple Myeloma-14 weeks84 ± 4% cell death[13]
Table 2: Induction of Apoptosis and Cell Cycle Arrest by TMPyP4
Cell LineCancer TypeConcentration (µM)Incubation Time (h)Apoptosis RateCell Cycle ArrestCitation
Y79RetinoblastomaDose-dependent-Dose-dependent induction-[6]
WERI-Rb1RetinoblastomaDose-dependent-Dose-dependent induction-[6]
HOSOsteosarcoma-->17%-[12]
Saos-2Osteosarcoma-->17%-[12]
U2OSOsteosarcoma--22.6%-[12]
CRC cell linesColorectal Cancer4, 848Significant increaseG2/M phase[2]
A2780Ovarian Carcinoma3 - 6024 (post-PDT)14.7% - 80.3%-[9]
LC-HK2Non-small cell lung cancer572-Increase in G0/G1, decrease in S phase[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.

Cell Viability Assays (MTT/MTS/CCK8)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[2][5]

  • Treatment: Cells are exposed to various concentrations of TMPyP4 for specific durations (e.g., 24, 48, 72 hours).[2][5]

  • Reagent Addition: After incubation, a solution such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or CCK8 is added to each well.[2][5][6]

  • Incubation: The plates are incubated for a period (e.g., 1-4 hours) to allow for the metabolic conversion of the reagent into a colored formazan (B1609692) product by viable cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with TMPyP4 at the desired concentrations and for the specified time.[2]

  • Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[2]

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with TMPyP4, harvested, and washed with PBS.[2][14]

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye such as Propidium Iodide (PI).[2]

  • Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[2][14]

Colony Formation (Clonogenic) Assay
  • Cell Seeding: A low number of cells (e.g., 200-1000 cells/well) are seeded in 6-well plates.[2][5]

  • Treatment: Cells are treated with different concentrations of TMPyP4 for a specified period (e.g., 72 hours).[5]

  • Incubation: The treatment medium is replaced with fresh medium, and the cells are allowed to grow for an extended period (e.g., 9-10 days) until visible colonies are formed.[2][5]

  • Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet.[2] The number of colonies is then counted to assess the long-term survival and proliferative capacity of the cells after treatment.

Signaling Pathways and Visualizations

Several key signaling pathways have been identified to be involved in TMPyP4-induced cytotoxicity.

Apoptosis Induction Pathway

TMPyP4 can induce apoptosis through both intrinsic and extrinsic pathways. This often involves the activation of DNA damage response pathways, leading to the phosphorylation of proteins like H2AX and p53, and the activation of mitogen-activated protein kinases (MAPKs).[1][6]

apoptosis_pathway TMPyP4 TMPyP4 G4 G-Quadruplex Stabilization TMPyP4->G4 Telomerase Telomerase Inhibition G4->Telomerase DNA_Damage DNA Damage G4->DNA_Damage Apoptosis Apoptosis Telomerase->Apoptosis H2AX p-H2AX (Ser139) DNA_Damage->H2AX p53 p-p53 (Ser46) DNA_Damage->p53 MAPK MAPK Activation DNA_Damage->MAPK H2AX->Apoptosis p53->Apoptosis MAPK->Apoptosis

Caption: TMPyP4-induced apoptosis signaling cascade.

cGAS-STING Pathway Activation

Recent studies have shown that TMPyP4-induced DNA damage can activate the cGAS-STING pathway, which plays a crucial role in the anti-tumor immune response.[2]

cgas_sting_pathway TMPyP4 TMPyP4 G4 G-Quadruplex Stabilization TMPyP4->G4 DNA_Damage DNA Damage G4->DNA_Damage cGAS cGAS Activation DNA_Damage->cGAS STING STING Activation cGAS->STING Immune_Response Anti-Tumor Immune Response STING->Immune_Response

Caption: Activation of the cGAS-STING pathway by TMPyP4.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxic effects of TMPyP4 involves a series of in vitro assays.

experimental_workflow Start Cancer Cell Culture Treatment TMPyP4 Treatment (Dose- and Time-response) Start->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Clonogenic Clonogenic Assay Treatment->Clonogenic Data Data Analysis and Interpretation Viability->Data Apoptosis->Data CellCycle->Data Clonogenic->Data

Caption: General workflow for in vitro cytotoxicity studies of TMPyP4.

Conclusion and Future Directions

The preliminary studies on TMPyP4 cytotoxicity reveal its potent anti-proliferative and pro-apoptotic effects across a diverse range of cancer cell lines. Its unique mechanism of action, centered on the stabilization of G-quadruplex structures, offers a novel therapeutic strategy. The ability of TMPyP4 to also act as a photosensitizer in photodynamic therapy further broadens its potential clinical applications.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of TMPyP4. Furthermore, combination therapies, where TMPyP4 is used in conjunction with conventional chemotherapeutic agents or immunotherapy, may offer synergistic effects and overcome drug resistance.[1] The continued exploration of TMPyP4 and other G-quadruplex stabilizing agents holds significant promise for the development of next-generation cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for TMPyP4 Tosylate in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPyP4 tosylate is a cationic porphyrin known for its ability to stabilize G-quadruplex (G4) structures in nucleic acids.[1] This interaction interferes with key cellular processes, making it a valuable tool for cancer research. Its primary mechanisms of action include the inhibition of telomerase, an enzyme crucial for telomere maintenance in cancer cells, and the modulation of oncogene expression.[1][2][3] TMPyP4 has been shown to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and has potential applications in photodynamic therapy (PDT).[1][2][4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture settings.

Mechanism of Action

TMPyP4 exerts its anti-cancer effects through several mechanisms. As a G-quadruplex ligand, it binds to and stabilizes G4 structures found in telomeres and the promoter regions of oncogenes like c-myc.[5][6] This stabilization inhibits telomerase activity, leading to telomere shortening and subsequent cell senescence or apoptosis.[1] Additionally, by stabilizing G4s in promoter regions, TMPyP4 can down-regulate the transcription of crucial cancer-related genes.[7][8] More recent studies have shown that TMPyP4 can also trigger an anti-tumor immune response by inducing DNA damage and activating the cGAS-STING pathway.[9][10]

Key Applications and Experimental Protocols

Assessment of Cytotoxicity and Anti-Proliferative Effects

A fundamental application of TMPyP4 in cell culture is to determine its cytotoxic and anti-proliferative effects on cancer cells.

Quantitative Data Summary: TMPyP4 Effects on Cell Viability

Cell LineConcentration RangeIncubation TimeAssayObserved EffectReference
HOS (Osteosarcoma)50 µM48 or 96 hCell Viability AssayTime-dependent inhibition of cell viability.[2][2]
A549 (Lung Carcinoma)Not specified72 hWST-1 AssayGI50: 16.8 μM[2]
K562 (Leukemia)100 µM24 or 48 hNot specifiedIncreased cell cycle regulatory proteins.[2][2]
Myeloma Cell Lines1 - 5 µMNot specifiedNot specifiedInhibition of cell proliferation and induction of cell death.
MCF7 (Breast Cancer)0.5 - 20 µM72 hMTT & Clonogenic AssaySignificant decrease in viability at 10 and 20 µM.[11][11]
MDA-MB-231 (Breast Cancer)10 - 100 µM24, 48, or 72 hMTT AssayDose-dependent inhibition of cell viability.[12][12]
A2780 (Ovarian Carcinoma)3 - 60 µM4 h (pre-incubation)Not specifiedDose-dependent inhibition of cell growth.[4][4]

Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound stock solution (e.g., 10 mM in water, store at -20°C protected from light).

  • Complete cell culture medium appropriate for the cell line.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[11][12] Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the TMPyP4 dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the untreated control.

Induction of Apoptosis

TMPyP4 is known to induce apoptosis in various cancer cell lines.[2]

Quantitative Data Summary: TMPyP4-Induced Apoptosis

Cell LineConcentrationIncubation TimeEffectReference
HOS, Saos-2, MG-63, U2OS50 µM96 hInduction of apoptosis.[2][2]
A27803 - 60 µM24 h (post-PDT)Induction of apoptosis.[4][4]

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of TMPyP4 for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour.

Photodynamic Therapy (PDT) Application

TMPyP4 can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation, leading to cell death.[1][4]

Quantitative Data Summary: TMPyP4 in PDT

Cell LineTMPyP4 ConcentrationLight SourceLight DoseEffectReference
A27803 - 60 µMSemiconductor Laser3, 6, 12 J/cm²Laser energy- and dose-dependent inhibition of cell growth.[4][4]
Mel-Juso (Melanoma)0.1 - 1 µg/mL405 nm LED1 mW/cm²Dose-dependent cytotoxicity upon blue light activation.[13][14][13][14]

Protocol: In Vitro Photodynamic Therapy

Materials:

  • This compound.

  • Light source with a specific wavelength (e.g., 405 nm LED or a semiconductor laser).[4][14]

  • Cell culture plates.

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates. After overnight attachment, replace the medium with a medium containing the desired concentration of TMPyP4.

  • Incubation: Incubate the cells with TMPyP4 for a specific duration (e.g., 4 hours) in the dark to allow for cellular uptake.[4]

  • Irradiation: Wash the cells with PBS to remove extracellular TMPyP4. Add fresh, phenol (B47542) red-free medium. Expose the cells to the light source at a specific energy density.[4] Include control groups (no TMPyP4, no light, and TMPyP4 without light).

  • Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24 hours) before assessing cell viability or apoptosis.[4]

Visualizing Workflows and Mechanisms

Diagram: General Experimental Workflow for TMPyP4 In Vitro Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Select appropriate cell line) tmpy_prep 2. Prepare TMPyP4 Stock (e.g., 10 mM in water) treatment 3. Treat Cells with TMPyP4 (Varying concentrations and times) incubation 4. Incubate (e.g., 24, 48, 72 hours) treatment->incubation viability 5a. Cell Viability Assay (e.g., MTT, WST-1) incubation->viability apoptosis 5b. Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western 5c. Western Blot (e.g., p21, p57) incubation->western

Caption: Workflow for in vitro TMPyP4 experiments.

Diagram: TMPyP4 Mechanism of Action Signaling Pathway

G cluster_nucleus Cellular Nucleus cluster_effects Cellular Effects TMPyP4 TMPyP4 G4_telomere Telomeric G-Quadruplex TMPyP4->G4_telomere stabilizes G4_promoter Oncogene Promoter G-Quadruplex (e.g., c-myc) TMPyP4->G4_promoter stabilizes telomerase Telomerase G4_telomere->telomerase inhibits binding transcription Oncogene Transcription G4_promoter->transcription inhibits telomere_shortening Telomere Shortening telomerase->telomere_shortening gene_downregulation Oncogene Downregulation transcription->gene_downregulation apoptosis Apoptosis telomere_shortening->apoptosis senescence Senescence telomere_shortening->senescence gene_downregulation->apoptosis proliferation_inhibition Inhibition of Proliferation gene_downregulation->proliferation_inhibition

Caption: TMPyP4's G-quadruplex stabilization pathway.

Concluding Remarks

This compound is a versatile and potent compound for in vitro cancer research. The provided protocols offer a starting point for investigating its effects on various cell lines. It is crucial to optimize concentrations and incubation times for each specific cell line and experimental setup. Due to its photosensitivity, all procedures involving TMPyP4 should be performed with minimal exposure to light, unless part of a photodynamic therapy protocol.[11] Proper controls are essential for the accurate interpretation of results.

References

Application Notes and Protocols: TMPyP4 Tosylate in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPyP4 tosylate, a cationic porphyrin, is a versatile molecule with significant potential in cancer therapy. It functions as a G-quadruplex stabilizer and a telomerase inhibitor, and notably, as a photosensitizer in photodynamic therapy (PDT).[1][2][3] Upon activation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), leading to cellular damage and induction of apoptosis or necrosis in cancer cells.[4][5][6] These application notes provide a comprehensive overview of the use of this compound in PDT, including its mechanism of action, detailed experimental protocols, and a summary of quantitative data from various studies.

Mechanism of Action

The antitumor activity of this compound in photodynamic therapy is a multi-faceted process:

  • Photosensitization and ROS Production: As a photosensitizer, TMPyP4 absorbs light energy, transitioning to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[5][7] These ROS can indiscriminately damage cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.[6][8]

  • G-Quadruplex Stabilization: this compound binds to and stabilizes G-quadruplex structures, which are four-stranded DNA and RNA secondary structures found in telomeres and promoter regions of oncogenes like c-myc.[1][2][3][9] Stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and promoting immortalization in cancer cells.[1][2][3][10] Inhibition of telomerase leads to telomere shortening, cell cycle arrest, and apoptosis.[2][3][11]

  • Induction of Apoptosis and Cell Cycle Arrest: The cellular damage induced by ROS and the inhibition of telomerase activity trigger apoptotic pathways.[7][12] Studies have shown that TMPyP4-PDT leads to a dose-dependent increase in apoptotic cells.[7] Furthermore, TMPyP4 can induce cell cycle arrest, particularly at the G2/M phase, further inhibiting cancer cell proliferation.[11]

  • Downregulation of Key Proteins: Research has indicated that TMPyP4-PDT can downregulate the expression of proteins involved in DNA replication and pH homeostasis, such as minichromosome maintenance protein-2 (MCM2) and carbonic anhydrase IX (CA-IX), respectively.[7][13]

The following diagram illustrates the proposed signaling pathway for TMPyP4-mediated photodynamic therapy.

TMPyP4_PDT_Pathway Signaling Pathway of TMPyP4 in Photodynamic Therapy cluster_0 Extracellular cluster_1 Cellular Environment cluster_2 Downstream Effects TMPyP4 This compound CellUptake Cellular Uptake TMPyP4->CellUptake ExcitedTMPyP4 Excited TMPyP4 CellUptake->ExcitedTMPyP4 Intracellular TMPyP4 G4 G-Quadruplex Stabilization CellUptake->G4 Binds to G-rich regions Light Light Activation (e.g., 405-630 nm) Light->ExcitedTMPyP4 ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ExcitedTMPyP4->ROS Energy Transfer to O2 OxidativeStress Oxidative Stress ROS->OxidativeStress Telomerase_Inhibition Telomerase Inhibition G4->Telomerase_Inhibition DNA_Damage DNA Damage OxidativeStress->DNA_Damage ProteinDownregulation Downregulation of MCM2 & CA-IX OxidativeStress->ProteinDownregulation Apoptosis Apoptosis DNA_Damage->Apoptosis Telomerase_Inhibition->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Telomerase_Inhibition->CellCycleArrest

Caption: Signaling Pathway of TMPyP4 in Photodynamic Therapy.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of this compound in photodynamic therapy.

Table 1: In Vitro Cytotoxicity of this compound (Dark Conditions)

Cell LineAssayIC50 / GI50Incubation Time (hrs)Reference
OVCAR-3WST-114.6 µM72[12]
PC-3WST-114 µM72[12]
MRC5MTT> 25 µM72[12]

Table 2: Photodynamic Therapy Efficacy of this compound in A2780 Ovarian Carcinoma Cells

TMPyP4 Conc. (µM)Light Energy Density (J/cm²)Apoptosis Rate (%)Reference
3614.7 ± 2.22[7]
6632.3 ± 1.69[7]
15652.2 ± 1.47[7]
30656.3 ± 1.23[7]
60680.3 ± 3.14[7]

Table 3: Effect of this compound on Cell Viability and Telomerase Activity

Cell LineConcentration (µM)Incubation Time (hrs)EffectReference
HOS5048 or 96Time-dependently inhibited cell viability[12]
HOS5096Inhibits telomerase activity[12]
LC-HK2572Reduced telomerase activity[10]
RPE-1572Reduced telomerase activity[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in photodynamic therapy.

Protocol 1: In Vitro Photodynamic Therapy

This protocol outlines the general steps for assessing the photodynamic efficacy of this compound on a cancer cell line.

PDT_Workflow Experimental Workflow for In Vitro PDT cluster_workflow start Start seed_cells 1. Seed Cells in 96-well plates start->seed_cells incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_tmpypp4 3. Add this compound (various concentrations) incubate_24h->add_tmpypp4 incubate_drug 4. Incubate with Drug (e.g., 4h in the dark) add_tmpypp4->incubate_drug irradiate 5. Irradiate with Light (specific wavelength and energy density) incubate_drug->irradiate incubate_post 6. Incubate Post-Irradiation (e.g., 24h) irradiate->incubate_post assess_viability 7. Assess Cell Viability (e.g., MTT, WST-1 assay) incubate_post->assess_viability analyze_apoptosis 8. Analyze Apoptosis (e.g., Flow Cytometry with Annexin V/PI staining) incubate_post->analyze_apoptosis end End assess_viability->end analyze_apoptosis->end

Caption: Experimental Workflow for In Vitro PDT.

Materials:

  • This compound (stored protected from light)

  • Cancer cell line of interest (e.g., A2780, Mel-Juso)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Light source (e.g., semiconductor laser, LED) with a specific wavelength (e.g., 405 nm, 630 nm)[7][14]

  • Cell viability assay kit (e.g., MTT, WST-1)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[7][14]

  • Drug Incubation: Prepare fresh solutions of this compound in culture medium at various concentrations (e.g., 0.1 µM to 60 µM).[7][14] Remove the old medium from the wells and add the this compound solutions. Incubate the plates in the dark for a specific period (e.g., 4 hours) to allow for cellular uptake.[7]

  • Irradiation: After incubation, wash the cells with PBS to remove any extracellular drug. Add fresh, drug-free medium. Irradiate the cells with a light source at a specific wavelength (e.g., 405 nm or 630 nm) and energy density (e.g., 1 to 12 J/cm²).[7][14][15] A control group should be kept in the dark.

  • Post-Irradiation Incubation: Incubate the plates for another 24 to 72 hours.[7][12]

  • Assessment of Cell Viability: Measure cell viability using a standard assay like MTT or WST-1 according to the manufacturer's protocol.

  • Apoptosis Analysis: To quantify apoptosis, harvest the cells and stain with Annexin V-FITC and Propidium Iodide. Analyze the stained cells using a flow cytometer.[7]

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes how to measure the generation of intracellular ROS following TMPyP4-PDT.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cells treated with TMPyP4-PDT as described in Protocol 1

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound and light as described in Protocol 1.

  • Probe Loading: After irradiation, wash the cells with PBS and incubate them with a solution of H₂DCFDA (e.g., 50 µM in HBSS) for 30 minutes at 37°C in the dark.[14] H₂DCFDA is a cell-permeable probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by ROS.

  • Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity of DCF using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm) or visualize the fluorescence using a fluorescence microscope.[14]

Concluding Remarks

This compound is a promising photosensitizer for photodynamic therapy due to its dual mechanism of action involving ROS generation and G-quadruplex stabilization. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development to design and execute experiments aimed at exploring the full therapeutic potential of TMPyP4-PDT. It is important to note that the optimal parameters for TMPyP4 concentration, light dose, and incubation time may vary depending on the specific cell line and experimental conditions, and therefore should be empirically determined.[7] Further research into the in vivo efficacy and safety of TMPyP4-PDT is warranted to translate these promising in vitro findings into clinical applications.[9][12][16]

References

Application Notes and Protocols for TMPyP4 Tosylate in G-Quadruplex Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. Their prevalence in the promoter regions of oncogenes and telomeres has made them attractive targets for anticancer drug development. TMPyP4 tosylate is a cationic porphyrin that has been extensively utilized as a tool to study the formation and function of G-quadruplexes. It can bind to and stabilize G4 structures, thereby modulating the biological processes they regulate.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in G-quadruplex research.

Mechanism of Action

TMPyP4 interacts with G-quadruplexes primarily through π-π stacking interactions between its porphyrin core and the G-quartets, the planar arrays of four guanine (B1146940) bases that form the core of the G4 structure.[4] Additionally, electrostatic interactions between the positively charged pyridyl groups of TMPyP4 and the negatively charged phosphate (B84403) backbone of the nucleic acid contribute to its binding affinity.[4] The binding of TMPyP4 can lead to the stabilization of existing G-quadruplexes, and in some cases, induce the formation of G4 structures from single-stranded DNA or RNA.[5] It is important to note that while TMPyP4 is widely used as a G4 stabilizer, some studies have reported its ability to unfold certain G-quadruplex structures, highlighting the context-dependent nature of its interactions.

Applications in G-Quadruplex Research

This compound has a broad range of applications in the study of G-quadruplex function:

  • Telomerase Inhibition: By stabilizing G-quadruplex structures in telomeric DNA, TMPyP4 can inhibit the activity of telomerase, an enzyme crucial for telomere maintenance in most cancer cells.[2][3] This makes it a valuable tool for studying telomere biology and for the development of anticancer therapeutics.

  • Oncogene Regulation: G-quadruplexes are found in the promoter regions of several oncogenes, such as c-MYC.[1][3][5] TMPyP4 can stabilize these G4 structures and down-regulate the expression of these oncogenes.[3][5]

  • Anticancer Agent: Due to its ability to inhibit telomerase and down-regulate oncogenes, TMPyP4 has demonstrated anticancer activity in various cancer cell lines and in vivo models.[2][5][6]

  • Photodynamic Therapy (PDT): As a photosensitizer, TMPyP4 can be activated by light to produce reactive oxygen species (ROS), which can induce localized cell death.[7][8][9] This property is being explored for targeted cancer therapy.

  • Probe for G-Quadruplex Detection: The interaction of TMPyP4 with G-quadruplexes leads to distinct spectroscopic changes, which can be used to detect and characterize G4 structures in vitro.

Data Presentation

Table 1: Binding Affinity of TMPyP4 for G-Quadruplex DNA
G-Quadruplex Sequence/StructureMethodBinding Constant (K)Dissociation Constant (Kd)Reference
Human Telomeric (antiparallel/parallel hybrid)SpectroscopyK1 = 1.07 x 10^6 M-1, K2 = 4.42 x 10^8 M-1-[10][11]
Human Telomeric (parallel)SpectroscopyK1 = 8.67 x 10^5 M-1, K2 = 2.26 x 10^8 M-1-[10][11]
(G4T4G4)4 (parallel)SpectroscopyK1 = 2.74 x 10^8 M-1, K2 = 8.21 x 10^5 M-1-[12]
MAPK12-G4s (GQ(wt))Fluorescence-1.4 ± 0.05 µM[7]
MAPK12-G4s (GQ-1)Fluorescence-2.3 ± 0.07 µM[7]
Table 2: Telomerase Inhibition by TMPyP4
Cell Line/SystemAssayIC50Reference
In vitro (3xTEL DNA primer)TRAP Assay6400 nM[1]
HEK293T cell extractsDirect Assay~10-fold lower than 1µM primer[13]
Myeloma cell lines (U266, ARH, ARD)TRAP Assay>90% inhibition at 10 µM
MCF7 breast tumor cellsTelomerase Activity AssayConcentration-dependent inhibition (1-100 µM)[12]

Experimental Protocols

Here we provide detailed methodologies for key experiments utilizing this compound.

FRET Melting Assay for G-Quadruplex Stabilization

This assay measures the change in melting temperature (ΔTm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon binding to a ligand. An increase in Tm indicates stabilization.

Principle: A dual-labeled oligonucleotide with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at its ends is used. In the folded G-quadruplex conformation, the fluorophore and quencher are in close proximity, leading to fluorescence quenching. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophore and quencher, resulting in an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the oligonucleotides are unfolded.

Diagram:

FRET_Melting_Assay cluster_folded Folded G-Quadruplex (Low Fluorescence) cluster_unfolded Unfolded DNA (High Fluorescence) cluster_stabilized Stabilized G-Quadruplex with TMPyP4 Folded G4-DNA (FAM & TAMRA close) Unfolded ssDNA (FAM & TAMRA distant) Folded->Unfolded Heat Stabilized TMPyP4-G4 Complex (Higher Tm) Folded->Stabilized + TMPyP4 Stabilized->Unfolded More Heat (Higher Tm)

Caption: Workflow of a FRET-melting assay.

Protocol:

  • Oligonucleotide Preparation:

    • Synthesize or purchase a G-quadruplex-forming oligonucleotide dual-labeled with a FRET pair (e.g., 5'-FAM and 3'-TAMRA).

    • Dissolve the oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to a stock concentration of 10-20 µM.

    • Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • TMPyP4 Solution Preparation:

    • Prepare a stock solution of this compound in water or DMSO.

    • Prepare serial dilutions of TMPyP4 in the assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • In a 96-well PCR plate, add the annealed oligonucleotide to a final concentration of 0.2 µM.

    • Add TMPyP4 to final concentrations ranging from 0.5 to 10 µM.

    • Include a control well with the oligonucleotide but without TMPyP4.

    • Bring the final volume of each well to 20-50 µL with the assay buffer.

  • FRET Melting Analysis:

    • Use a real-time PCR machine to monitor the fluorescence of the FAM reporter dye.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1°C/minute, measuring fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the negative first derivative of the fluorescence versus temperature.

    • The peak of the curve corresponds to the melting temperature (Tm).

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the TMPyP4-treated samples.

Luciferase Reporter Assay for in vivo G-Quadruplex Function

This assay is used to investigate the effect of G-quadruplex formation and stabilization on gene expression in living cells.[14][15]

Principle: A G-quadruplex-forming sequence from a promoter of interest is cloned upstream of a luciferase reporter gene in a plasmid. This plasmid is transfected into cells. The stabilization of the G-quadruplex by TMPyP4 can affect the transcription of the luciferase gene, leading to a change in luciferase activity, which is measured as light emission.[14][15]

Diagram:

Luciferase_Assay Plasmid Reporter Plasmid (G4-Promoter-Luciferase) Cells Transfect into Cells Plasmid->Cells TMPyP4 Treat with TMPyP4 Cells->TMPyP4 Lysis Cell Lysis TMPyP4->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Analyze Gene Expression Measurement->Analysis

Caption: Workflow for a luciferase reporter assay.

Protocol:

  • Plasmid Construction:

    • Clone the G-quadruplex-forming sequence of interest into a luciferase reporter vector (e.g., pGL3 or pGL4 series) upstream of the luciferase gene.

    • As a control, create a mutant plasmid where the G-quadruplex-forming sequence is disrupted.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.

    • Transfect the cells with the reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • TMPyP4 Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of TMPyP4 (e.g., 1-100 µM).

    • Include a vehicle-treated control group.

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity of the TMPyP4-treated cells to the vehicle-treated control to determine the effect of G-quadruplex stabilization on gene expression.

G-Quadruplex Chromatin Immunoprecipitation (G4-ChIP)

This technique is used to identify the genomic locations of G-quadruplex structures in vivo. While this protocol typically uses a G4-specific antibody, the principle can be adapted to study the effect of TMPyP4 on G4 formation.

Principle: Cells are treated with TMPyP4 to stabilize G-quadruplexes. The chromatin is then cross-linked, sheared, and immunoprecipitated using an antibody that recognizes G-quadruplexes. The enriched DNA is then identified by sequencing (ChIP-seq).[16][17][18]

Diagram:

G4_ChIP_Workflow Start Cells Treated with TMPyP4 Crosslink Cross-link with Formaldehyde (B43269) Start->Crosslink Shear Shear Chromatin (Sonication) Crosslink->Shear IP Immunoprecipitate with G4-specific Antibody Shear->IP Wash Wash to Remove Non-specific Binding IP->Wash Elute Elute and Reverse Cross-links Wash->Elute Purify Purify DNA Elute->Purify Analyze Analyze by qPCR or Sequencing Purify->Analyze

Caption: G4-ChIP experimental workflow.

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cultured cells with the desired concentration of TMPyP4 for a specified time to stabilize G-quadruplexes.

    • Cross-link the chromatin by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Chromatin Preparation:

    • Harvest the cells and lyse them to release the nuclei.

    • Isolate the nuclei and resuspend them in a lysis buffer.

    • Shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a G4-specific antibody overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads several times with different buffers to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Analyze the enriched DNA by quantitative PCR (qPCR) for specific target regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Photodynamic Therapy (PDT) Protocol

This protocol outlines the use of TMPyP4 as a photosensitizer to induce cancer cell death upon light activation.[7][9]

Principle: TMPyP4 accumulates in cancer cells. Upon irradiation with light of a specific wavelength, TMPyP4 is excited to a higher energy state. It then transfers this energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS, which cause oxidative damage and lead to apoptosis or necrosis of the cancer cells.[7][8][9][19][20]

Diagram:

PDT_Pathway TMPyP4 TMPyP4 Uptake by Cancer Cells Light Light Irradiation (e.g., 420 nm) TMPyP4->Light Excitation Excited TMPyP4 Light->Excitation Oxygen Molecular Oxygen (O2) Excitation->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Oxygen->ROS Damage Oxidative Damage to Cellular Components ROS->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Mechanism of TMPyP4-mediated photodynamic therapy.

Protocol:

  • Cell Culture:

    • Plate cancer cells in a suitable culture dish or plate and allow them to adhere overnight.

  • TMPyP4 Incubation:

    • Treat the cells with TMPyP4 at concentrations ranging from 1 to 50 µM in serum-free medium.

    • Incubate for 4-24 hours to allow for cellular uptake of the photosensitizer.

  • Light Irradiation:

    • Replace the medium with fresh, phenol (B47542) red-free medium.

    • Irradiate the cells with a light source of an appropriate wavelength (e.g., 420 nm) and a specific light dose.

    • A control group of cells should be kept in the dark.

  • Post-Irradiation Incubation:

    • Incubate the cells for an additional 24-48 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using an MTT assay, trypan blue exclusion, or a live/dead cell staining kit.

    • Apoptosis can be assessed by Annexin V/PI staining and flow cytometry.

Conclusion

This compound is a versatile and powerful tool for the investigation of G-quadruplex structure and function. Its ability to interact with and stabilize G-quadruplexes has been instrumental in elucidating their roles in telomere biology and gene regulation. The protocols provided in this document offer a starting point for researchers to utilize TMPyP4 in their own studies. It is important to optimize the experimental conditions for each specific application and to be mindful of the potential for context-dependent effects of TMPyP4.

References

Application Notes and Protocols for In Vivo Studies of TMPyP4 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPyP4, or 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin, is a cationic porphyrin that has garnered significant interest as a potential therapeutic agent due to its ability to bind to and stabilize G-quadruplex (G4) structures in nucleic acids.[1][2][3] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, and their stabilization has been shown to modulate the expression of key oncogenes and inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[1][4][5]

The primary mechanism of action of TMPyP4 involves the stabilization of G4 structures in the promoter regions of oncogenes such as c-MYC, leading to the downregulation of their transcription.[1][6][7] Additionally, TMPyP4 can stabilize G4 structures at the ends of telomeres, inhibiting telomerase activity and leading to telomere shortening, which can induce senescence or apoptosis in cancer cells.[4][5] In vivo studies in various mouse models have demonstrated the anti-tumor efficacy of TMPyP4, showing prolonged survival and decreased tumor growth rates in xenograft models.[1][6][7] Recent studies have also highlighted its potential in boosting anti-tumor immunity. This document provides a comprehensive guide for conducting in vivo studies of TMPyP4 in mice, covering experimental protocols, data presentation, and visualization of relevant pathways.

Data Presentation

Table 1: Recommended Dosage and Administration of TMPyP4 in Mice
ParameterRecommendationRationale/Reference
Dosage Range 10 - 40 mg/kgLow doses (10 mg/kg) are generally well-tolerated.[8][9] Higher doses (30-40 mg/kg) have shown greater efficacy in tumor reduction but may induce transient toxicity.[2][8]
Administration Route Intraperitoneal (IP) injectionCommonly used and effective route for systemic delivery in mouse models.[2][8]
Vehicle Sterile Saline or WaterTMPyP4 is water-soluble.[10][11]
Treatment Schedule Three times a week or dailyDependent on the dose and tumor model. Higher doses may require less frequent administration.[2][8]
Table 2: Summary of TMPyP4 In Vivo Efficacy in Mouse Tumor Models
Mouse ModelCancer TypeTMPyP4 DosageKey FindingsReference
Xenograft (Human tumor cells in immunocompromised mice)Various30 - 40 mg/kgSignificant tumor growth inhibition, prolonged survival.[1][6][7]
Syngeneic (Mouse tumor cells in immunocompetent mice)Colorectal Cancer30 mg/kgReduced tumor growth, increased CD8+ T cells and dendritic cells in the tumor microenvironment.[2]
Patient-Derived Xenograft (PDX)Colorectal CancerNot specifiedSuppressed tumor growth.[12]

Experimental Protocols

Preparation of TMPyP4 for In Vivo Administration

Materials:

  • TMPyP4 powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Calculate the required amount of TMPyP4 based on the desired dose and the number and weight of the mice.

  • Weigh the TMPyP4 powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile saline or water to the tube to achieve the desired final concentration (e.g., 1-5 mg/mL).

  • Vortex the solution until the TMPyP4 is completely dissolved. The solution should be a clear, dark purple.

  • Sterilize the TMPyP4 solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Store the prepared solution protected from light at 4°C for short-term use (up to one week). For longer-term storage, consult stability data, though fresh preparation is recommended.[13][14][15]

Mouse Tumor Model Establishment

Materials:

  • Appropriate mouse strain (e.g., BALB/c nude mice for xenografts, C57BL/6 or BALB/c for syngeneic models)

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture the chosen cancer cell line under standard conditions.

  • Harvest the cells when they reach 70-80% confluency using trypsin-EDTA.

  • Wash the cells with PBS and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • For subcutaneous tumors, inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Caliper measurements should be taken every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).[2]

In Vivo Treatment with TMPyP4

Materials:

  • Prepared TMPyP4 solution

  • Insulin syringes (or other appropriate syringes with 27-30 gauge needles)

  • Animal scale

Protocol:

  • Weigh each mouse to determine the exact volume of TMPyP4 solution to be injected.

  • Administer the TMPyP4 solution via intraperitoneal (IP) injection.

  • For the control group, administer an equivalent volume of the vehicle (sterile saline or water).

  • Follow the predetermined treatment schedule (e.g., 30 mg/kg, three times a week).[2]

  • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of paralysis, especially at higher doses.[8][9]

Efficacy and Mechanism of Action Studies

a. Tumor Growth and Survival Analysis:

  • Continue to measure tumor volume and body weight regularly throughout the study.

  • Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or if they show signs of excessive distress.

  • Record the date of euthanasia for survival analysis.

b. Histological and Immunohistochemical Analysis:

  • At the end of the study, collect tumors and major organs.

  • Fix the tissues in 10% neutral buffered formalin and embed them in paraffin.

  • Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology and necrosis.

  • Perform immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and immune cell infiltration (e.g., CD8, CD4).

c. Western Blot Analysis:

  • Homogenize tumor tissue samples to extract proteins.

  • Perform Western blot analysis to assess the expression levels of proteins in the c-MYC signaling pathway (e.g., c-MYC, p21, p57) and other relevant pathways.[16]

d. Telomerase Activity Assay:

  • Extract protein from tumor samples.

  • Perform a Telomeric Repeat Amplification Protocol (TRAP) assay to measure telomerase activity.[17][18]

e. In Vivo G-Quadruplex Analysis:

  • Immunofluorescence staining of tumor sections using an antibody specific for G-quadruplex structures (e.g., BG4) can be used to visualize the formation of G-quadruplexes in vivo.[3][10]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment Phase cluster_analysis Data Analysis TMPyP4_prep TMPyP4 Solution Preparation Treatment TMPyP4 or Vehicle Administration (IP) TMPyP4_prep->Treatment Cell_prep Cancer Cell Preparation Tumor_induction Tumor Induction (Subcutaneous Injection) Cell_prep->Tumor_induction Tumor_growth Tumor Growth Monitoring Tumor_induction->Tumor_growth Randomization Randomization into Treatment & Control Groups Tumor_growth->Randomization Randomization->Treatment Monitoring Toxicity & Efficacy Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_analysis Tumor & Organ Collection Endpoint->Tumor_analysis Histo_IHC Histology & IHC Tumor_analysis->Histo_IHC WB Western Blot Tumor_analysis->WB TRAP TRAP Assay Tumor_analysis->TRAP G4_analysis G-Quadruplex Analysis Tumor_analysis->G4_analysis

Caption: Experimental workflow for in vivo studies of TMPyP4 in mice.

signaling_pathway cluster_g4 G-Quadruplex Stabilization cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes TMPyP4 TMPyP4 cMYC_promoter c-MYC Promoter G4 TMPyP4->cMYC_promoter stabilizes Telomere_G4 Telomeric G4 TMPyP4->Telomere_G4 stabilizes cMYC_down c-MYC Transcription Downregulation cMYC_promoter->cMYC_down Telomerase_inhibition Telomerase Inhibition Telomere_G4->Telomerase_inhibition hTERT_down hTERT Transcription Downregulation cMYC_down->hTERT_down c-MYC regulates hTERT Proliferation_inhibition Inhibition of Proliferation cMYC_down->Proliferation_inhibition Apoptosis Induction of Apoptosis/Senescence Telomerase_inhibition->Apoptosis hTERT_down->Telomerase_inhibition Tumor_growth_inhibition Tumor Growth Inhibition Proliferation_inhibition->Tumor_growth_inhibition Apoptosis->Tumor_growth_inhibition

Caption: Signaling pathway of TMPyP4's anticancer mechanism.

References

Application Notes & Protocols: Determining Telomerase Activity Inhibition using TMPyP4 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Telomerase, a ribonucleoprotein enzyme, plays a crucial role in maintaining telomere length, thereby enabling the replicative immortality of approximately 90% of cancer cells.[1][2] This makes it a prime target for anticancer therapies. One therapeutic strategy involves the stabilization of G-quadruplex (G4) structures in the G-rich single-stranded DNA of telomeres.[1] The cationic porphyrin, 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, is a small molecule that binds to and stabilizes these G-quadruplex structures.[3][4] This stabilization effectively blocks the telomerase enzyme from accessing and elongating the telomeres, leading to telomere shortening, cell cycle arrest, and eventual senescence or apoptosis in cancer cells.[3]

This document provides detailed application notes on the effective concentrations of TMPyP4 tosylate for telomerase inhibition and a comprehensive protocol for the Telomeric Repeat Amplification Protocol (TRAP) assay, a standard method for measuring telomerase activity.

Mechanism of Action: TMPyP4 as a Telomerase Inhibitor

TMPyP4 does not inhibit the telomerase enzyme directly. Instead, it acts as an indirect inhibitor by altering the structure of its substrate, the telomeric DNA. The G-rich overhang of telomeres can fold into a four-stranded secondary structure called a G-quadruplex.[1] TMPyP4 binds to and stabilizes this structure, preventing telomerase from binding to the telomere end.[3][4] This steric hindrance is the primary mechanism of telomerase inhibition by TMPyP4.

cluster_0 Telomere End cluster_1 Inhibition Pathway cluster_2 Cellular Outcome Telomere Single-Stranded Telomeric DNA (G-rich) G4 G-Quadruplex Formation Telomere->G4 Folding TMPyP4 This compound G4->TMPyP4 StabilizedG4 Stabilized G-Quadruplex TMPyP4->StabilizedG4 Binds & Stabilizes Block Telomerase Access Blocked StabilizedG4->Block Inhibition Telomerase Inhibition Block->Inhibition Shortening Telomere Shortening Inhibition->Shortening Apoptosis Senescence / Apoptosis Shortening->Apoptosis

Caption: Mechanism of telomerase inhibition by this compound.

Application Notes

Effective Concentrations of this compound

The effective concentration of TMPyP4 for telomerase inhibition varies depending on the cell line, treatment duration, and the specific assay used. Concentrations ranging from nanomolar to micromolar have been reported to effectively inhibit telomerase activity.

  • In Vitro Assays (TRAP & Direct Assays): In cell-free assays, the IC50 (the concentration required to inhibit 50% of enzyme activity) for TMPyP4 has been determined. For the TRAP assay, the IC50 is approximately 550 nM, while for a direct telomerase elongation assay, it is around 740 nM.[5]

  • Cell-Based Assays: When treating cultured cells, higher concentrations are often required.

    • Low Micromolar Range (1-10 µM): Treatment with 1 µM TMPyP4 has shown telomerase inhibition in ARD multiple myeloma cells.[6] A concentration of 5 µM reduced telomerase activity in LC-HK2 (non-small cell lung cancer) and RPE-1 (hTERT-immortalized) cell lines.[7] In multiple myeloma cell lines, 10 µM TMPyP4 inhibited telomerase activity by over 90% after 7 days of treatment.[6]

    • High Micromolar Range (10-100 µM): In breast cancer cell lines (MCF7 and MDA-MB-231), concentrations of 10, 20, and 50 µM significantly decreased telomerase activity.[3][8] In retinoblastoma cell lines, TMPyP4 at 10-100 µM directly blocked telomerase elongation.[9]

Caution: It is important to note that at higher concentrations (e.g., 1 µM and 10 µM), TMPyP4 has been reported to inhibit Taq polymerase, a key enzyme in the PCR amplification step of the TRAP assay.[10] This can lead to false-positive results (i.e., apparent telomerase inhibition that is actually due to PCR failure). Therefore, an internal PCR control is essential in TRAP assays to monitor for Taq polymerase inhibition.[2][10]

Summary of TMPyP4 Concentrations for Telomerase Inhibition
Cell Line/Assay TypeTMPyP4 ConcentrationTreatment DurationObserved EffectReference
TRAP Assay (cell-free)550 nM (IC50)N/A50% inhibition of telomerase activity[5]
Direct Assay (cell-free)740 nM (IC50)N/A50% inhibition of telomerase activity[5]
ARD (Multiple Myeloma)1 µM7 daysTelomerase activity inhibited[6]
U266, ARH77 (Multiple Myeloma)≥5 µM7 days~90% inhibition of telomerase activity[6]
LC-HK2 (NSCLC), RPE-15 µM72 hoursReduced telomerase activity[7][11]
U266, ARH77, ARD10 µM7 days≥90% inhibition of telomerase activity[6]
MCF7 (Breast Cancer)10, 20, 50 µM72 hours>80% decrease in enzyme activity[8]
MDA-MB-231 (Breast Cancer)10 µM72 hours~50% decrease in enzyme activity[8]
MDA-MB-231 (Breast Cancer)20, 50 µM72 hours>80% decrease in enzyme activity[8]
Y79, WERI-Rb1 (Retinoblastoma)10-100 µMN/A (in vitro assay)Direct blocking of telomerase elongation[9]
Y79 (Retinoblastoma)60 µM (IC50)48-72 hours50% inhibition of cell proliferation[9]
WERI-Rb1 (Retinoblastoma)45 µM (IC50)48-72 hours50% inhibition of cell proliferation[9]

Experimental Protocols

Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[12][13][14] It involves two main steps: 1) telomerase-mediated extension of a substrate oligonucleotide, and 2) PCR amplification of the extended products.[15]

start Start lysis 1. Cell Lysis (e.g., CHAPS or NP-40 buffer) Extract cellular proteins start->lysis quant 2. Protein Quantification (e.g., Bradford assay) lysis->quant setup 3. TRAP Reaction Setup Add lysate, TRAP buffer, dNTPs, TS primer, and TMPyP4 quant->setup extension 4. Telomerase Extension Incubate at 23-30°C for 30 min setup->extension pcr_setup 5. PCR Amplification Add reverse primer (ACX) and Taq polymerase extension->pcr_setup pcr_cycle Perform 27-30 cycles of PCR (e.g., 94°C denature, 59°C anneal/extend) pcr_setup->pcr_cycle detection 6. Product Detection pcr_cycle->detection gel Gel Electrophoresis (PAGE) Visualize 6-bp ladder detection->gel qpcr Quantitative PCR (qPCR) Measure amplification in real-time detection->qpcr end End gel->end qpcr->end

Caption: Workflow for the TRAP assay to measure TMPyP4 inhibition.

Materials:

  • Cells to be assayed

  • This compound stock solution (protect from light)[8]

  • Ice-cold PBS

  • Lysis Buffer (e.g., 1X CHAPS Lysis Buffer)[2]

  • Protein quantification assay kit (e.g., Bradford)

  • TRAP PCR Kit or individual reagents:

    • TS Primer (5'-AATCCGTCGAGCAGAGTT-3')

    • ACX Reverse Primer (5'-GCGCGG[CTTACC]3CTAACC-3')

    • Internal Control Primer Set (optional but highly recommended)[2]

    • 5X or 10X TRAP Reaction Buffer

    • dNTP mix

    • Taq DNA Polymerase

    • Nuclease-free water

  • Thermocycler

  • PAGE gel supplies or qPCR instrument

  • SYBR Green or other DNA stain

Methodology:

1. Cell Lysate Preparation [13][15] a. Harvest approximately 10^5 to 10^6 cells. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the pellet in 100-200 µL of ice-cold lysis buffer. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 20 minutes at 4°C. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate. Adjust concentration as needed. Lysates can be stored at -80°C.

2. TRAP Reaction Setup a. For each sample, prepare a test reaction and a heat-inactivated negative control. To heat-inactivate, incubate an aliquot of the cell lysate at 85°C for 10 minutes.[2] b. On ice, prepare a master mix containing TRAP reaction buffer, dNTPs, TS primer, and nuclease-free water. c. In individual PCR tubes, add:

  • Master Mix
  • 1-2 µg of protein lysate (or heat-inactivated lysate for the control)
  • Desired concentration of this compound or vehicle control (e.g., water).
  • Nuclease-free water to bring to the final pre-PCR volume (e.g., 25 µL).

3. Telomerase Extension a. Gently mix the reaction tubes. b. Incubate the samples at 23-30°C for 30 minutes in a thermocycler to allow telomerase to add telomeric repeats to the TS primer.[2][13]

4. PCR Amplification a. Prepare a PCR master mix containing the ACX reverse primer, Taq DNA polymerase, and buffer. b. Add the PCR master mix to each reaction tube from the extension step. c. Place the tubes in a thermocycler and run the following program:

  • Initial Denaturation: 94°C for 2-3 minutes.
  • Cycles (27-30x):
  • Denaturation: 94°C for 30 seconds.
  • Annealing/Extension: 59°C for 30 seconds.[2]
  • Final Extension: 72°C for 5 minutes (optional).

5. Detection and Analysis a. Gel-Based Detection:

  • Mix the PCR products with loading dye.
  • Run the samples on a 10-12.5% non-denaturing polyacrylamide gel (PAGE) in 0.5X TBE buffer.[2]
  • Stain the gel with SYBR Green or a similar DNA stain.
  • Visualize the results. Telomerase activity will appear as a characteristic ladder of products with 6-base pair increments. The intensity of the ladder reflects the level of telomerase activity. A decrease in ladder intensity in TMPyP4-treated samples compared to the vehicle control indicates inhibition. b. Quantitative PCR (qPCR) Detection:
  • If using a qPCR-based TRAP assay, data is collected during the amplification step.
  • Telomerase activity is quantified by comparing the cycle threshold (Ct) values of treated samples to untreated controls. An increase in the Ct value indicates inhibition.

Controls:

  • Positive Control: Lysate from a known telomerase-positive cell line (e.g., HCT116, HeLa).[15]

  • Negative Control (Heat Inactivated): An aliquot of each sample lysate heated to 85°C for 10 minutes to destroy telomerase activity. This should not produce a ladder.[2]

  • No Lysate Control: A reaction containing lysis buffer instead of lysate to check for contamination.

  • Internal PCR Control: Essential for monitoring PCR inhibition by TMPyP4. A separate primer set amplifies a standard DNA template within the same reaction. Failure to amplify this control indicates Taq polymerase inhibition.[2]

References

Application of TMPyP4 in Specific Cancer Cell Lines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPyP4, a cationic porphyrin, has emerged as a significant agent in cancer research due to its multifaceted mechanisms of action. Primarily known as a G-quadruplex stabilizer, TMPyP4 interferes with fundamental cellular processes in cancer cells, including telomere maintenance and oncogene expression.[1][2] Its ability to bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes like c-MYC and in telomeric DNA leads to the inhibition of telomerase activity and downregulation of key cancer-driving proteins.[1][3][4] This document provides detailed application notes and experimental protocols for the use of TMPyP4 in breast, lung, and melanoma cancer cell lines, summarizing key findings and methodologies from published research.

Mechanism of Action

The primary mechanism of action of TMPyP4 involves the stabilization of G-quadruplexes, which are secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in telomeres and the promoter regions of several oncogenes. By stabilizing these structures, TMPyP4 can:

  • Inhibit Telomerase Activity: Stabilization of G-quadruplexes at the 3' overhang of telomeres prevents the binding of telomerase, leading to telomere shortening, cell cycle arrest, and eventual apoptosis or senescence in cancer cells.[5][6][7]

  • Downregulate Oncogene Expression: TMPyP4 can stabilize G-quadruplex structures in the promoter region of the c-MYC oncogene, leading to the downregulation of its expression at both the mRNA and protein levels.[1][3] Since c-MYC is a key transcriptional regulator of the human telomerase reverse transcriptase (hTERT), this provides a dual mechanism for telomerase inhibition.[1]

  • Induce DNA Damage and Apoptosis: TMPyP4 treatment has been shown to induce DNA damage, as evidenced by the phosphorylation of H2AX, and activate apoptotic pathways.[8][9]

  • Photodynamic Therapy (PDT): As a photosensitizer, TMPyP4 can be activated by light to generate reactive oxygen species (ROS), leading to localized cellular damage and apoptosis. This application has shown promise in treating various cancers, including melanoma.[10][11][12]

Application in Specific Cancer Cell Lines

Breast Cancer

In breast cancer cell lines such as MCF7 and MDA-MB-231, TMPyP4 has demonstrated significant anti-cancer effects.

Quantitative Data Summary:

Cell LineConcentrationTreatment DurationObserved EffectsReference
MCF7 10, 20, 50 µM72 hDose-dependent increase in G0/G1 cell population.[6][6]
20 µM24, 48, 72 hTime-dependent downregulation of hTERT protein.[6][6]
5, 10, 20 µM72 hImpaired ability to form spheroids.[13][13]
MDA-MB-231 10, 20, 50 µM72 hModerately affected cell cycle.[6][6]
20 µM24, 48, 72 hTime-dependent downregulation of hTERT protein.[6][6]
5, 10, 20 µM72 hImpaired ability to form spheroids.[13][13]

Signaling Pathway:

TMPyP4_Breast_Cancer TMPyP4 TMPyP4 G4 G-Quadruplex Stabilization TMPyP4->G4 Adhesion Cell Adhesion (Inhibition) TMPyP4->Adhesion Migration Cell Migration (Inhibition) TMPyP4->Migration Telomerase Telomerase Inhibition G4->Telomerase hTERT hTERT Expression (Downregulation) Telomerase->hTERT Dissemination Cancer Cell Dissemination (Decrease) Adhesion->Dissemination Migration->Dissemination

Caption: TMPyP4 action in breast cancer cells.

Lung Cancer

In non-small cell lung cancer (NSCLC) cell lines like LC-HK2, TMPyP4 has been shown to inhibit telomerase activity and affect cell proliferation and adhesion.

Quantitative Data Summary:

Cell LineConcentrationTreatment DurationObserved EffectsReference
LC-HK2 5 µM72 hIncreased G0/G1 phase cell population (56.9%).[5][14][5][14]
5 µM72 hDecreased S phase cell population (16.66%).[14][14]
5 µM72 hDecreased cell adhesion.[5][15][5][15]
5 µM-Decreased telomerase activity.[5][16][5][16]

Experimental Workflow:

TMPyP4_Lung_Cancer_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture Culture LC-HK2 cells Seeding Seed cells for treatment Cell_Culture->Seeding TMPyP4_Treatment Treat with 5 µM TMPyP4 Seeding->TMPyP4_Treatment Cell_Cycle Cell Cycle Analysis (Flow Cytometry) TMPyP4_Treatment->Cell_Cycle Adhesion_Assay Cell Adhesion Assay TMPyP4_Treatment->Adhesion_Assay Telomerase_Activity Telomerase Activity Assay TMPyP4_Treatment->Telomerase_Activity

Caption: Experimental workflow for TMPyP4 in lung cancer cells.

Melanoma

TMPyP4 has shown potential in melanoma treatment, particularly in the context of photodynamic therapy (PDT).

Quantitative Data Summary:

Cell LineTreatmentObserved EffectsReference
Mel-Juso TMPyP4/TiO2 complex + Blue Light (405 nm)Dose-dependent cytotoxicity mediated by intracellular ROS production.[11][12][11][12]
Higher photodynamic effect in melanoma cells compared to non-tumor skin fibroblasts.[11][12][11][12]
4C11+ 100 µM TMPyP4 for 48hTendency for hypermethylation.[17][17]

Signaling Pathway (PDT):

TMPyP4_Melanoma_PDT TMPyP4 TMPyP4 Light Light Activation (e.g., Blue Light) TMPyP4->Light ROS Reactive Oxygen Species (ROS) Generation Light->ROS Cell_Death Cell Death (Apoptosis) ROS->Cell_Death

Caption: TMPyP4-mediated photodynamic therapy in melanoma.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of TMPyP4.[6][7]

Materials:

  • Breast, lung, or melanoma cancer cell lines

  • Complete growth medium (specific to cell line)

  • TMPyP4 stock solution (dissolved in sterile water or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of TMPyP4 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the TMPyP4 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for TMPyP4).

  • Incubate the cells with TMPyP4 for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the formazan (B1609692) crystals to form.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., hTERT, c-MYC) following TMPyP4 treatment.[3][6][8]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-hTERT, anti-c-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 10-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometry analysis to quantify protein expression relative to a loading control (e.g., GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution after TMPyP4 treatment.[5][6][8]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Conclusion

TMPyP4 presents a compelling profile as an anti-cancer agent with diverse applications across different cancer types. Its ability to target G-quadruplexes offers a unique strategy to disrupt telomere maintenance and oncogenic signaling. The provided notes and protocols serve as a foundational guide for researchers to explore the therapeutic potential of TMPyP4 in breast, lung, and melanoma cancer cell lines. Further investigations are warranted to fully elucidate its in vivo efficacy and to optimize its clinical application, including its use in combination therapies and as a photodynamic agent.

References

Application Notes and Protocols for the Use of TMPyP4 in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPyP4, a cationic porphyrin, has emerged as a significant tool in antiviral research due to its ability to interact with and stabilize G-quadruplex (G4) structures. These non-canonical secondary structures, formed in guanine-rich sequences of DNA and RNA, are found in the genomes and transcripts of various viruses and can play crucial roles in their life cycles. By stabilizing these G4 structures, TMPyP4 can interfere with viral replication, transcription, and translation, making it a promising candidate for the development of novel antiviral therapies. These application notes provide a comprehensive overview of the use of TMPyP4 against specific viruses, including detailed experimental protocols and quantitative data to guide researchers in this field.

Viruses Targeted by TMPyP4

Research has demonstrated the antiviral activity of TMPyP4 against a range of viruses, primarily through the stabilization of G4 structures within the viral nucleic acids. The key viruses investigated include:

  • Herpes Simplex Virus-1 (HSV-1): The HSV-1 genome is rich in G4-forming sequences. TMPyP4 exhibits a unique mechanism of action against HSV-1, not by inhibiting viral DNA replication, but by trapping newly formed virions in cytoplasmic vesicles, thereby preventing their release and spread.[1][2][3]

  • Hepatitis C Virus (HCV): TMPyP4 has been shown to bind to G4 structures in the HCV RNA genome. This interaction inhibits the RNA-dependent RNA polymerase, leading to a reduction in viral gene expression and replication.[4]

  • Ebola Virus (EBOV): TMPyP4 can stabilize G4 structures in the Ebola virus RNA, which has been shown to inhibit gene expression and the replication of an artificial Zaire ebolavirus mini-genome.[4]

  • Zika Virus (ZIKV): The Zika virus genome contains conserved G-quadruplex sequences. TMPyP4 can stabilize these structures, leading to the inhibition of viral replication and protein synthesis.[5]

  • SARS-CoV-2: TMPyP4 has demonstrated potent antiviral activity against SARS-CoV-2 by targeting G4 structures in the viral RNA genome. Studies have shown that it can be more effective than remdesivir (B604916) in in vitro and in vivo models.

Quantitative Antiviral Activity of TMPyP4

The following table summarizes the reported antiviral efficacy of TMPyP4 against various viruses.

VirusAssayCell LineEndpointTMPyP4 ConcentrationEfficacyReference
HSV-1 Plaque Reduction AssayVeroViral Titer Reduction0.04 µM - 6.4 µMEC50 = 500 nM[2]
HCV Reporter AssayHuh7Inhibition of Gene Expression1.25 µM - 10 µMDose-dependent inhibition[4]
ZIKV Virus Yield ReductionVeroInfectious Virus Yield10 µM~170-fold reduction at 96 hpi[5]
SARS-CoV-2 qRT-PCRVero E6Viral RNA Copy Number0, 3, and 10 µMDose-dependent inhibition[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range of TMPyP4 that is non-toxic to the host cells used in antiviral assays.

Materials:

  • TMPyP4

  • Host cells (e.g., Vero, Huh7, HEK293T)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of TMPyP4 in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the TMPyP4 dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for the desired duration of the antiviral experiment (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.

Plaque Reduction Assay (for HSV-1 and SARS-CoV-2)

This assay is used to quantify the effect of TMPyP4 on the production of infectious virus particles.

Materials:

  • TMPyP4

  • Virus stock (HSV-1 or SARS-CoV-2)

  • Vero cells

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Overlay medium (e.g., DMEM with 2% FBS and 0.6% methylcellulose (B11928114) or 1.5% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (4% in PBS)

Procedure:

  • Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.

  • During the infection, prepare different concentrations of TMPyP4 in the overlay medium.

  • After the 1-hour incubation, remove the virus inoculum and add the TMPyP4-containing overlay medium.

  • Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Fix the cells with 4% formalin for 20 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is the concentration of TMPyP4 that reduces the plaque number by 50%.[2]

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA/DNA

This method quantifies the amount of viral nucleic acid in infected cells treated with TMPyP4.

Materials:

  • TMPyP4-treated and untreated infected cell lysates

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (e.g., containing SYBR Green or TaqMan probes)

  • Virus-specific primers and probes (see table below for examples)

  • Real-time PCR instrument

Example Primer and Probe Sets:

VirusTargetPrimer/Probe Sequence (5' to 3')
HCV 5' UTRForward: CGGGAGAGCCATAGTGGT Reverse: AGTACCACAAGGCCTTTCG Probe: FAM-TGCGGAACCGGTGAGTACAC-TAMRA
SARS-CoV-2 ORF1abForward: CCCTGTGGGTTTTACACTTAA Reverse: ACGATTGTGCATCAGCTGA Probe: FAM-CCGTCTGCGGTATGTGGAAAGGTTATGG-BHQ1

Procedure:

  • Infect cells with the virus and treat with various concentrations of TMPyP4.

  • At the desired time post-infection, lyse the cells and extract the total RNA or DNA.

  • For RNA viruses, perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with the appropriate master mix, primers, probe, and cDNA/DNA template.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data to determine the viral copy number or the relative quantification of viral nucleic acid compared to an internal control (e.g., a housekeeping gene).

Western Blot for Viral Protein Expression

This technique is used to assess the effect of TMPyP4 on the expression of specific viral proteins.

Materials:

  • TMPyP4-treated and untreated infected cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against viral proteins (e.g., HCV Core, ZIKV E protein, SARS-CoV-2 N protein)

  • HRP-conjugated secondary antibody

  • ECL western blotting substrate

  • Imaging system

Procedure:

  • Infect cells and treat with TMPyP4 as described for the qPCR assay.

  • Lyse the cells and determine the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system. The band intensity can be quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Ebola Virus Minigenome Assay

This is a safe method to study the replication and transcription of the Ebola virus in a BSL-2 laboratory.

Materials:

  • HEK293T cells

  • Plasmids encoding EBOV L, NP, VP35, and VP30 proteins

  • EBOV minigenome plasmid containing a reporter gene (e.g., luciferase)

  • Transfection reagent

  • TMPyP4

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the plasmids expressing the EBOV polymerase complex components and the EBOV minigenome.

  • After transfection, treat the cells with different concentrations of TMPyP4.

  • Incubate for 48-72 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in TMPyP4-treated cells compared to untreated cells indicates inhibition of EBOV replication and/or transcription.[1][2][7]

Visualizations

Experimental Workflow for Antiviral Screening of TMPyP4

G cluster_0 Initial Screening cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed Host Cells treat Treat with TMPyP4 (Dose-Response) start->treat infect Infect with Virus treat->infect cytotoxicity Cytotoxicity Assay (MTT) infect->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Assay) infect->antiviral molecular Molecular Assays (qPCR, Western Blot) infect->molecular cc50 Determine CC50 cytotoxicity->cc50 ec50 Determine EC50 antiviral->ec50 inhibition Quantify Inhibition molecular->inhibition selectivity Calculate Selectivity Index (SI = CC50 / EC50) cc50->selectivity ec50->selectivity

Caption: Workflow for evaluating the antiviral activity of TMPyP4.

Proposed Mechanism of Action of TMPyP4

G cluster_0 Viral Life Cycle cluster_1 TMPyP4 Intervention entry Viral Entry replication Replication / Transcription entry->replication translation Translation replication->translation assembly Assembly & Release translation->assembly outcome Inhibition of Viral Proliferation assembly->outcome tmpyP4 TMPyP4 tmpyP4->replication Stabilizes G4s, inhibits polymerases tmpyP4->translation Stabilizes G4s in mRNA, blocks ribosome progression tmpyP4->assembly Traps virions (HSV-1)

Caption: TMPyP4's multifaceted mechanism of antiviral action.

Conclusion

TMPyP4 represents a valuable research tool for investigating the role of G-quadruplexes in viral life cycles and for the development of novel antiviral strategies. The protocols and data presented here provide a foundation for researchers to explore the potential of TMPyP4 against a variety of viral pathogens. It is crucial to carefully determine the cytotoxicity of TMPyP4 in the specific cell line being used and to include appropriate controls in all experiments to ensure the validity of the results. Further research into the precise mechanisms of action and the in vivo efficacy of TMPyP4 is warranted to translate these promising in vitro findings into potential therapeutic applications.

References

Protocol for Dissolving and Storing TMPyP4 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPyP4 tosylate, also known as meso-tetrakis(N-methyl-4-pyridyl)porphine tetratosylate, is a cationic porphyrin that functions as a G-quadruplex stabilizer and telomerase inhibitor.[1][2][3] Its ability to bind to and stabilize G-quadruplex DNA structures makes it a valuable tool in cancer research and drug development.[1][2][3] Proper handling, dissolution, and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results. This document provides a detailed protocol for the dissolution and storage of this compound.

Chemical Properties

PropertyValueReference
CAS Number 36951-72-1[1][4]
Molecular Formula C₇₂H₆₆N₈O₁₂S₄[1][3]
Molecular Weight 1363.6 g/mol [1][3][4]
Appearance Dark red to dark purple to dark blue crystalline solid[5]
Purity >94%[1][6]

Solubility Data

This compound is soluble in aqueous solutions. The solubility can be influenced by the solvent, pH, and temperature.

SolventConcentrationNotesReference
Waterup to 100 mM[1][6]
Waterup to 50 mM[3][5]
Water5 mg/mLSolubility can be enhanced with sonication and heating to 60°C.[7]
PBS (pH 7.2)approx. 10 mg/mL[4]

Experimental Protocols

Materials
  • This compound solid

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath or heating block (optional)

  • Calibrated pipettes and sterile, filter-barrier pipette tips

Protocol for Dissolving this compound
  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a suitable weighing vessel, carefully weigh the desired amount of this compound. Due to its photosensitivity, it is advisable to perform this step in a dimly lit area.

  • Dissolution:

    • Transfer the weighed solid to a sterile polypropylene tube.

    • Add the appropriate volume of sterile, nuclease-free water or buffer to achieve the desired concentration.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

    • Heating: Gently warm the solution in a water bath or heating block at a temperature not exceeding 60°C.[7]

    • After sonication or heating, vortex the solution again to ensure homogeneity.

  • Sterilization (Optional): If a sterile solution is required for cell culture experiments, filter the solution through a 0.22 µm syringe filter.

Storage and Stability

Proper storage is critical to prevent degradation of this compound. The solid form is more stable than solutions.

Storage of Solid this compound
Storage ConditionDurationNotesReference
-20°C≥ 4 yearsStore in a dark, dry place.[4]
2-8°CNot specifiedStore in a dark place under an inert atmosphere.[5]
Storage of this compound Solutions

Aqueous solutions of this compound are not recommended for long-term storage.[8] For short-term storage, it is crucial to protect the solution from light.

Storage ConditionDurationNotesReference
-80°Cup to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[7]
-20°Cup to 1 monthAliquot to avoid repeated freeze-thaw cycles.[7][9]
Aqueous SolutionNot recommended for more than one day[4]

Visualized Workflows

Dissolving_Protocol Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolve Dissolution cluster_enhance Optional Enhancement cluster_final Final Steps start Start equilibrate Equilibrate solid to room temperature start->equilibrate weigh Weigh desired amount equilibrate->weigh transfer Transfer solid to sterile tube weigh->transfer add_solvent Add solvent (water or buffer) transfer->add_solvent vortex Vortex thoroughly add_solvent->vortex check_sol Check for complete dissolution vortex->check_sol sonicate Sonicate for 5-10 min check_sol->sonicate Not Fully Dissolved ready Solution ready for use check_sol->ready Fully Dissolved heat Warm to 60°C sonicate->heat vortex_again Vortex again heat->vortex_again filter Sterile filter (0.22 µm) if needed vortex_again->filter filter->ready

Caption: A step-by-step workflow for the dissolution of this compound.

Storage_Guidelines Storage Guidelines for this compound cluster_solid Solid Form cluster_solution Solution Form solid This compound (Solid) storage_solid_long -20°C for >= 4 years (Dark, Dry) solid->storage_solid_long storage_solid_short 2-8°C (Dark, Inert Atmosphere) solid->storage_solid_short solution This compound (Solution) storage_solution_minus80 -80°C for up to 6 months (Aliquot, Protect from light) solution->storage_solution_minus80 storage_solution_minus20 -20°C for up to 1 month (Aliquot, Protect from light) solution->storage_solution_minus20 storage_solution_short Aqueous solution not recommended for > 1 day solution->storage_solution_short

Caption: Recommended storage conditions for solid and solution forms of this compound.

References

Troubleshooting & Optimization

troubleshooting TMPyP4 tosylate precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMPyP4 tosylate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous solutions?

A1: The solubility of this compound can vary depending on the solvent. It is generally soluble in water and aqueous buffers.[1][2] Specific solubility data is summarized in the table below.

Q2: How should I store this compound powder and its aqueous solutions?

A2: this compound as a solid should be stored at -20°C in a dark, desiccated environment for long-term stability (≥ 4 years).[1][2] Aqueous solutions are not recommended for storage for more than one day.[1][2] For longer-term storage of solutions, it is advisable to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring the container is sealed and protected from moisture.[3] It is also important to note that this product is reported to be light-sensitive, so it should be stored in the dark.

Q3: What is the appearance of a properly dissolved this compound solution?

A3: A properly dissolved solution of this compound should be a clear solution, with a color ranging from dark red to dark purple or dark blue.[4]

Q4: Can I use co-solvents to improve the solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications, co-solvents are often used to ensure solubility and delivery. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] Another option includes using DMSO with a saline solution containing SBE-β-CD.[3]

Troubleshooting Guide: Precipitation Issues

Problem: I am observing precipitation when trying to dissolve this compound in an aqueous buffer.

Possible Causes and Solutions:

  • Concentration Exceeds Solubility Limit: You may be trying to prepare a solution at a concentration higher than the solubility limit for the specific buffer and conditions.

    • Solution: Refer to the solubility data table below. Try preparing a more dilute solution. If a higher concentration is necessary, consider using a different buffer system or adding a co-solvent if your experimental design allows.

  • Slow Dissolution Rate: The compound may not have fully dissolved yet.

    • Solution: Gentle heating and/or sonication can aid in the dissolution process.[3] Ensure the solution is stirred adequately until all solid particles are visibly dissolved.

  • Incorrect pH of the Buffer: The pH of your aqueous solution can influence the solubility of this compound.

    • Solution: Check the pH of your buffer. While specific data on pH-dependent solubility is limited in the provided search results, porphyrin solubility can be pH-sensitive. Ensure your buffer pH is within a range suitable for your experiment and compatible with the compound. A common buffer used is PBS at pH 7.2.[1][2]

  • High Ionic Strength of the Buffer: High salt concentrations can sometimes lead to the precipitation of charged molecules.

    • Solution: If you are using a buffer with a high ionic strength, try reducing the salt concentration if your experimental protocol permits.

Problem: My this compound solution was clear initially but precipitated over time.

Possible Causes and Solutions:

  • Solution Instability: Aqueous solutions of this compound are not recommended for storage for more than one day at room temperature.[1][2]

    • Solution: Prepare fresh solutions for your experiments. If you must prepare stock solutions in advance, aliquot and store them at -80°C or -20°C as recommended and use them promptly after thawing.[3] Avoid repeated freeze-thaw cycles.

  • Light Exposure: this compound is light-sensitive, and prolonged exposure to light may cause degradation and precipitation.

    • Solution: Protect your solutions from light by using amber vials or by wrapping the container in foil.

  • Interaction with Other Components: Components in your experimental medium (e.g., cell culture media, other reagents) could be interacting with the this compound, causing it to precipitate.

    • Solution: When diluting a stock solution into a complex medium, add it slowly while stirring. It is also advisable to perform a small-scale compatibility test before your main experiment.

Data Presentation

Table 1: Solubility of this compound in Aqueous Media

SolventMaximum ConcentrationReference
Water50 mM (or 68.18 mg/mL)
Water100 mM
PBS (pH 7.2)~10 mg/mL[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL (0.73 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1 mg/mL (0.73 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 1363.6 g/mol ) in a suitable container.

  • Solvent Addition: Add the desired volume of high-purity water (e.g., Milli-Q or equivalent) to the powder.

  • Dissolution: Vortex or stir the solution until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

  • Sterilization (Optional): If the solution is for use in cell culture, it should be filter-sterilized through a 0.22 µm filter.

  • Storage: Use the solution fresh. If short-term storage is necessary, protect it from light. For longer-term storage, aliquot and freeze at -20°C or -80°C.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitation Observed dissolving During Dissolution? start->dissolving over_time After some time? start->over_time dissolving->over_time No conc Concentration > Solubility? dissolving->conc Yes instability Solution Instability? over_time->instability Yes slow_diss Incomplete Dissolution? conc->slow_diss No sol_conc Reduce Concentration conc->sol_conc Yes ph_issue Incorrect Buffer pH? slow_diss->ph_issue No sol_diss Heat/Sonicate Gently slow_diss->sol_diss Yes ionic_issue High Ionic Strength? ph_issue->ionic_issue No sol_ph Check/Adjust Buffer pH ph_issue->sol_ph Yes sol_ionic Reduce Salt Concentration ionic_issue->sol_ionic Yes light Light Exposure? instability->light No sol_instability Prepare Fresh/Store Properly instability->sol_instability Yes interaction Interaction with Media? light->interaction No sol_light Protect from Light light->sol_light Yes sol_interaction Slow Addition/Compatibility Test interaction->sol_interaction Yes

Caption: Troubleshooting workflow for this compound precipitation.

SolutionPreparation Aqueous Solution Preparation Workflow cluster_prep Preparation Steps weigh 1. Weigh this compound add_solvent 2. Add Aqueous Solvent weigh->add_solvent dissolve 3. Dissolve (Vortex/Stir) add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution heat_sonicate Gentle Heat/Sonication check_dissolution->heat_sonicate No sterilize 4. Filter Sterilize (if needed) check_dissolution->sterilize Yes heat_sonicate->dissolve use_store 5. Use Fresh or Store Properly sterilize->use_store

References

optimizing TMPyP4 concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing TMPyP4 Concentration

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of TMPyP4 (5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin) to achieve potent on-target effects while minimizing off-target cytotoxicity and confounding results.

Frequently Asked Questions (FAQs)

Q1: What is TMPyP4 and what is its primary mechanism of action?

A1: TMPyP4 is a cationic porphyrin known for its ability to bind to and stabilize G-quadruplex (G4) structures in nucleic acids.[1] G4s are non-canonical, four-stranded secondary structures found in guanine-rich sequences of DNA and RNA.[2] These structures are notably present in telomeres and the promoter regions of oncogenes like c-MYC.[3][4] By stabilizing these G4 structures, TMPyP4 can inhibit the activity of enzymes like telomerase and modulate the expression of cancer-related genes, making it a compound of interest in anticancer research.[1][4]

Q2: What are the common off-target effects associated with TMPyP4?

A2: The primary challenge with TMPyP4 is its limited selectivity. It can bind to various nucleic acid structures, including duplex DNA, triplex DNA, and single-stranded DNA, with affinities similar to its binding with G-quadruplexes.[2][5] This lack of specificity can lead to several off-target effects, including:

  • General Cytotoxicity: At high concentrations (typically ≥ 50 µM), TMPyP4 can cause significant cell death that may not be related to its on-target G4 activity.[6]

  • DNA Damage: TMPyP4 has been shown to induce double-strand breaks in a G4-dependent manner, which can trigger broad cellular stress responses.[7]

  • Alterations in Gene Expression: Microarray analyses have revealed that TMPyP4 can alter the expression of numerous genes not directly regulated by G-quadruplexes in their promoters.[4]

  • Anaphase Bridge Formation: TMPyP4 has been observed to facilitate the formation of intermolecular G-quadruplexes, which can lead to chromosomal abnormalities like anaphase bridges.[5][8]

Q3: What is a recommended starting concentration range for in vitro experiments?

A3: The optimal concentration of TMPyP4 is highly cell-line and assay-dependent. However, a general starting range for cell culture experiments is 1 µM to 20 µM .

  • Low concentrations (≤ 5 µM) are often used to study effects on cell adhesion and migration, where high cytotoxicity can be a confounding factor.[6][9][10]

  • Higher concentrations (10 µM to 50 µM) are frequently used to achieve significant inhibition of telomerase activity or downregulation of target genes like c-MYC.[6]

  • Concentrations above 50-100 µM often lead to high toxicity and should be approached with caution, as the observed effects may be due to general cytotoxicity rather than specific G4 stabilization.[2][5][6]

It is critical to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.

Troubleshooting Guide

Q1: I'm observing high cytotoxicity even at low TMPyP4 concentrations. What are the possible causes and solutions?

A1: High cytotoxicity at concentrations below 20 µM can be due to several factors:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to TMPyP4.

  • Prolonged Incubation: Extended exposure times (e.g., > 72 hours) can lead to cumulative toxicity.

  • Compound Purity: Impurities in the TMPyP4 stock can contribute to toxicity.

Solutions:

  • Perform a Dose-Response Cytotoxicity Assay: Use an assay like MTT or PrestoBlue® to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will establish a therapeutic window. (See Protocol 1).

  • Reduce Incubation Time: If possible, shorten the treatment duration to see if the desired on-target effect can be achieved before significant cell death occurs.

  • Use a Control Compound: Employ a positional isomer like TMPyP2, which has a low affinity for G-quadruplexes but a similar structure.[4] If TMPyP2 does not produce the same effect, it strengthens the evidence that the observed activity of TMPyP4 is G4-mediated.

Q2: How can I differentiate between on-target G-quadruplex effects and off-target effects?

A2: This is a critical validation step. Several experiments can help confirm on-target activity:

  • Use a G4 Reporter Assay: Transfect cells with a reporter plasmid (e.g., luciferase) where its expression is controlled by a known G-quadruplex-forming sequence (e.g., from the c-MYC promoter).[11] A positive result is the specific downregulation of the reporter gene by TMPyP4. (See Protocol 2).

  • Mutant Control: In conjunction with the reporter assay, use a control plasmid where the G-rich sequence has been mutated to prevent G4 formation.[11][12] TMPyP4 should have little to no effect on the expression from this mutant construct.

  • Employ a G4-Unwinding Helicase: Overexpression of a helicase known to unwind G-quadruplexes, such as PIF1, should counteract the effects of TMPyP4 if they are truly G4-dependent.[7]

  • Compare with Isomers: As mentioned, comparing the effects of TMPyP4 with its less active isomer, TMPyP2, is a powerful control.[4][13]

Q3: My results are inconsistent across experiments. What could be the reason?

A3: Inconsistent results with TMPyP4 can stem from several sources:

  • Stock Solution Degradation: TMPyP4 is light-sensitive. Ensure your stock solutions are stored protected from light at -20°C and avoid repeated freeze-thaw cycles.

  • Cellular Confluency: The physiological state of the cells can impact their response. Standardize the cell seeding density and confluency at the time of treatment.

  • Variable Cation Concentration: The stability of G-quadruplexes is highly dependent on the concentration of cations, particularly potassium (K+).[3] Ensure consistent media formulations and buffer compositions between experiments.

Data Reference Tables

Table 1: Cytotoxicity of TMPyP4 in Various Cell Lines

Cell LineAssay DurationIC50 / EffectConcentration Range TestedCitation
MiaPaCa (Pancreatic)4 daysIC50 ≈ 10-20 µMNot specified[14]
MCF7 (Breast)72 hoursSignificant viability decrease at 10 & 20 µM0.5 - 20 µM[6]
MDA-MB-231 (Breast)72 hoursSignificant viability decrease at 10 & 20 µM0.5 - 20 µM[6]
HeLa (Cervical)Not specifiedNo significant effect on viability1 - 50 µM[9]
LC-HK2 (Lung)72 & 144 hoursNo high level of damage to viability5 µM[15][16]

Table 2: Comparative Binding Affinity of TMPyP4

Target StructureBinding Affinity (Kd or K)MethodCitation
G-quadruplex (Bcl-2 Promoter)K ≈ 1 × 10⁷ M⁻¹ (High affinity site)Spectroscopy, Calorimetry[17]
G-quadruplex (Bcl-2 Promoter)K ≈ 1 × 10⁵ M⁻¹ (Low affinity site)Spectroscopy, Calorimetry[17]
G-quadruplex (c-myc, parallel)Ka ≈ 10⁷ M⁻¹ITC, SPR[18]
G-quadruplex (telomeric, antiparallel)Ka ≈ 10⁶ M⁻¹ITC, SPR[18]
Duplex DNAKd ≈ 200 nMNot specified[5]
Bulk Genomic DNAKd ≈ 200 nMNot specified[5]

Experimental Protocols

Protocol 1: Determining TMPyP4 Cytotoxicity using an MTT Assay

This protocol is adapted from standard MTT assay procedures.[19][20][21][22]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of TMPyP4 in culture medium. A typical concentration range to test is 0.5 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the TMPyP4 dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO or water).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of TMPyP4 concentration to determine the IC50 value.

Protocol 2: Validating On-Target Activity with a G4-Luciferase Reporter Assay

This protocol is based on established reporter assay methodologies.[11][12][23][24][25]

  • Plasmid Constructs: Obtain or construct a firefly luciferase reporter vector containing a G-quadruplex forming sequence (e.g., from the c-MYC or Bcl-2 promoter) upstream of a minimal promoter. As a negative control, use a similar vector where key guanines in the G4 sequence are mutated (e.g., G-to-A) to prevent folding.

  • Co-transfection: Seed cells in a 24-well or 96-well plate. Co-transfect the cells with the G4-luciferase (or mutant) plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of TMPyP4 (e.g., 1, 5, 10, 20 µM) and a vehicle control.

  • Incubation: Incubate for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase assay kit.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in normalized luciferase activity for TMPyP4-treated cells relative to vehicle-treated cells. A specific on-target effect is confirmed if TMPyP4 significantly reduces luciferase activity from the wild-type G4 construct but not the mutant construct.

Visual Guides

G_1 cluster_0 Phase 1: Determine Cytotoxicity cluster_1 Phase 2: Assess On-Target Activity cluster_2 Phase 3: Functional Experiment start Select Cell Line dose_response Perform Dose-Response MTT Assay (24-72h) start->dose_response ic50 Calculate IC50 Value dose_response->ic50 select_conc Select Non-Toxic Concentrations (< IC50) ic50->select_conc reporter_assay Perform G4-Luciferase Reporter Assay select_conc->reporter_assay mutant_control Compare with Mutated G4 Control reporter_assay->mutant_control validate Confirm Specific Downregulation mutant_control->validate phenotype_assay Perform Functional Assay (e.g., Gene Expression, Apoptosis) validate->phenotype_assay final_conc Optimized Concentration phenotype_assay->final_conc

Caption: Workflow for TMPyP4 Concentration Optimization.

G_2 cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects TMPyP4 TMPyP4 G4 G-Quadruplex (e.g., in c-MYC Promoter) TMPyP4->G4 Stabilizes Telomerase Telomerase TMPyP4->Telomerase Inhibits DuplexDNA Duplex DNA Binding TMPyP4->DuplexDNA Binds (Non-selective) DNADamage DNA Damage Response TMPyP4->DNADamage Induces Transcription Transcription Repression G4->Transcription Telomere Telomere Shortening Telomerase->Telomere Apoptosis_On Apoptosis Transcription->Apoptosis_On Telomere->Apoptosis_On GeneExpr Altered Global Gene Expression DuplexDNA->GeneExpr Cytotoxicity General Cytotoxicity GeneExpr->Cytotoxicity DNADamage->Cytotoxicity

Caption: On-Target vs. Potential Off-Target Effects of TMPyP4.

G_3 start Unexpected Phenotype or High Cell Death Observed q1 Is TMPyP4 concentration > 20 µM? start->q1 a1_yes High potential for off-target effects. Lower the concentration. q1->a1_yes Yes a1_no Proceed to validation. q1->a1_no No q2 Does TMPyP2 (inactive isomer) replicate the phenotype? a1_no->q2 a2_yes Phenotype is likely an off-target effect or compound artifact. q2->a2_yes Yes a2_no Phenotype is likely G4-mediated. q2->a2_no No q3 Does a G4-mutant reporter assay abolish the effect? a2_no->q3 a3_yes On-target effect confirmed. q3->a3_yes Yes a3_no Effect may be G4-independent. Re-evaluate hypothesis. q3->a3_no No

Caption: Troubleshooting Logic for Unexpected Experimental Results.

References

Technical Support Center: TMPyP4 Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TMPyP4. This resource is designed for researchers, scientists, and drug development professionals utilizing the G-quadruplex ligand TMPyP4 in their experiments. Here you will find essential information to help you navigate common stability issues and ensure the reliability and reproducibility of your long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of my TMPyP4 solutions?

A1: The stability of TMPyP4 in solution is primarily affected by three main factors: light, temperature, and solution composition. As a porphyrin, TMPyP4 is inherently photosensitive and can degrade upon exposure to light, particularly over extended periods.[1][2][3] Storage temperature is also critical; freezing solutions at -20°C or -80°C is recommended for long-term storage, while refrigerated (2-8°C) or room temperature storage is suitable only for short periods.[4][5] Finally, the composition of your buffer or cell culture medium can influence stability, with high concentrations potentially leading to aggregation.[6]

Q2: My TMPyP4 solution has changed color and/or a precipitate has formed. What is happening?

A2: A color change or the formation of a precipitate is often indicative of TMPyP4 aggregation or degradation. Aggregation can occur in aqueous solutions, especially at high concentrations (e.g., above 50 µM) or in certain buffer conditions.[6] It is strongly recommended to prepare aqueous solutions fresh for each experiment and to avoid storing them for more than one day.[7] If you must store a solution, it should be aliquoted to avoid repeated freeze-thaw cycles, which can also promote precipitation and degradation.[5]

Q3: How can I minimize the photodegradation of TMPyP4 during my experiments?

A3: To minimize photodegradation, all samples and solutions containing TMPyP4 should be rigorously protected from light.[2][3] Use amber-colored vials or wrap tubes and flasks in aluminum foil. When performing experimental manipulations, work under subdued lighting conditions whenever possible. Studies have shown that porphyrin stability is significantly compromised after just a few hours of light exposure.[3] For light-dependent assays like photodynamic therapy studies, it's important to note that while TMPyP4 itself may be stable for short irradiation times (e.g., up to 480 seconds), longer exposure can lead to oxidative damage and degradation of the target complex.[8]

Q4: Is TMPyP4 stable in complex biological media, such as cell culture medium with fetal bovine serum (FBS)?

A4: The stability of TMPyP4 can be compromised in complex biological media. Porphyrins can interact with proteins and other components in serum, which may affect their solubility, aggregation state, and effective concentration. Furthermore, some studies have noted that at high concentrations (e.g., 50 µM), TMPyP4 may cause non-specific effects, such as the apparent degradation of housekeeping proteins like GAPDH in cell lysates. Therefore, it is crucial to include proper controls and consider that the "active" concentration of TMPyP4 may differ from the nominal concentration when working with serum-containing media.

Q5: Why are my results with TMPyP4 inconsistent, especially in its interaction with G-quadruplexes?

A5: The interaction of TMPyP4 with G-quadruplexes (G4) is notoriously complex and can be a source of variability. The literature shows that TMPyP4 can both stabilize and, paradoxically, destabilize or unfold G4 structures.[9][10][11] This effect is highly dependent on the specific G4 topology (e.g., parallel, antiparallel, hybrid), the ionic conditions of the buffer (especially the presence of K⁺ vs. Na⁺ ions), and the molar ratio of TMPyP4 to the G4 structure.[10][12] Inconsistent results may stem from slight variations in these experimental parameters between assays.

Troubleshooting Guide

Problem EncounteredPotential CauseRecommended Solution
Inconsistent results in multi-day cell culture experiments. TMPyP4 Degradation: The compound may be degrading over the course of the experiment due to light exposure or thermal instability.Prepare fresh TMPyP4 solutions immediately before each medium change. Protect cell culture plates from direct light by shielding them with aluminum foil. Store stock solutions as frozen aliquots.[4][5][7]
Loss of biological activity or reduced G4-binding in later time points. Aggregation or Precipitation: TMPyP4 may be aggregating in the experimental buffer or medium, reducing its effective concentration.Visually inspect solutions for precipitates. Use a lower, validated working concentration. Ensure the final solvent concentration (e.g., DMSO, if used) is low and compatible with the aqueous buffer. Prepare fresh dilutions from a stock solution for each experiment.
High background or non-specific effects in cellular assays. Oxidative Stress: Upon light exposure, TMPyP4 can generate reactive oxygen species (ROS), leading to cellular stress and cytotoxicity independent of its G4-binding activity.[13]Conduct experiments in the dark or under red light. Include a "no-drug" control that is exposed to the same light conditions. Run parallel experiments with other G4 ligands that are not photosensitizers to distinguish G4-specific effects from oxidative stress.
Unexpected unfolding or destabilization of a target G-quadruplex. Ionic Conditions/G4 Structure: The stabilizing effect of TMPyP4 is not universal. It is known to destabilize certain G4 structures, particularly in the presence of Na⁺ ions.[10]Confirm the ionic composition of your buffer. The stabilizing effect is often more pronounced in buffers containing K⁺ ions.[12] Characterize the TMPyP4-G4 interaction under your specific experimental conditions using biophysical methods (see Protocol 2).

Data Summary Tables

Table 1: Recommended Storage Conditions for TMPyP4

FormStorage TemperatureLight ProtectionDurationNotes
Solid/Powder -20°C or 2-8°C[1]Mandatory (Hygroscopic & Light Sensitive)[1]≥ 4 years[7]Store desiccated.
Stock Solution (e.g., in water or DMSO) -20°C or -80°C[4][5]Mandatory (use amber vials)1-6 months[5]Aliquot to avoid freeze-thaw cycles.[5]
Aqueous Working Solution 2-8°C or Room TempMandatoryNot recommended (>1 day)[7]Prepare fresh before use for best results.

Table 2: Factors Influencing TMPyP4-G-Quadruplex Interaction

FactorObservationImplication for Experiments
Cation Type TMPyP4 provides greater thermal stabilization to G-quadruplexes in K⁺ buffer compared to Na⁺ buffer.[12]Use potassium-based buffers (e.g., KCl) to favor G4 stabilization. Be aware that results may differ significantly from sodium-based buffers.
G4 Topology The effect of TMPyP4 varies; it can stabilize some G4 structures while unfolding others (e.g., certain RNA G-quadruplexes).[11][14][15]The specific target sequence and its resulting G4 fold are critical. Do not assume a universal stabilizing effect.
Concentration Ratio High ligand-to-DNA ratios can lead to aggregation and complex binding behaviors.[16]Determine the optimal stoichiometry for your target using titration experiments. High concentrations may induce non-specific interactions.

Experimental Protocols & Visual Guides

Protocol 1: Spectrophotometric Assessment of TMPyP4 Concentration and Integrity

This protocol allows for the verification of TMPyP4 concentration and the detection of gross degradation or aggregation, which can alter the absorption spectrum.

Methodology:

  • Prepare a Blank: Use the same solvent (e.g., water, PBS, or buffer) that your TMPyP4 is dissolved in as the blank.

  • Dilute TMPyP4: Prepare a dilution of your TMPyP4 stock solution that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Scan Spectrum: Measure the absorbance spectrum from approximately 350 nm to 700 nm.

  • Analyze Soret Peak: Identify the main Soret peak, which for TMPyP4 should be around 421-424 nm.[1][7] A significant shift in this peak or a decrease in its expected intensity can indicate degradation or aggregation.[14]

  • Calculate Concentration: Use the Beer-Lambert law (A = εcl) with the molar extinction coefficient (ε) for TMPyP4 at its λmax. For example, ε at 424 nm is ~226,000 M⁻¹cm⁻¹.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock TMPyP4 Stock Solution prep_dilute Prepare Dilution in Quartz Cuvette prep_stock->prep_dilute measure_spec Set Spectrophotometer (Scan 350-700 nm) prep_dilute->measure_spec prep_blank Prepare Blank (Solvent Only) prep_blank->measure_spec measure_blank Blank with Solvent measure_spec->measure_blank measure_sample Read Sample Absorbance measure_blank->measure_sample analysis_peak Identify Soret Peak (λmax ≈ 424 nm) measure_sample->analysis_peak analysis_check Check for Spectral Shift or Degradation analysis_peak->analysis_check analysis_calc Calculate Concentration (Beer-Lambert Law) analysis_peak->analysis_calc

Caption: Workflow for verifying TMPyP4 concentration and integrity.
Protocol 2: Troubleshooting Experimental Variability with a Thermal Shift Assay

This workflow helps diagnose issues where TMPyP4 fails to show a consistent stabilizing effect on a G-quadruplex. It uses Circular Dichroism (CD) spectroscopy to measure changes in the melting temperature (Tm) of the G4 DNA.

Methodology:

  • Prepare Samples: Prepare samples of your G-quadruplex-forming oligonucleotide with and without TMPyP4 in your experimental buffer. A typical concentration is 5 µM DNA and 10-25 µM TMPyP4.

  • CD Spectroscopy: Record the CD spectrum at a starting temperature (e.g., 20°C) to confirm the G4 structure is folded.

  • Thermal Melt: Monitor the CD signal at a characteristic wavelength (e.g., 264 nm for parallel G4s, 295 nm for antiparallel G4s) while increasing the temperature at a controlled rate (e.g., 1°C/minute) from 20°C to 95°C.

  • Analyze Data: Plot the CD signal versus temperature. The midpoint of the transition corresponds to the melting temperature (Tm). A significant increase in Tm in the presence of TMPyP4 indicates stabilization.[12] No change or a decrease in Tm suggests a lack of stabilization or potential destabilization under those conditions.[10]

G cluster_check Initial Checks cluster_assay Thermal Shift Assay (CD) start Inconsistent G4 Stabilization Results check_solution Is TMPyP4 solution fresh and protected from light? start->check_solution check_buffer Is buffer composition (esp. K+ vs Na+) correct? start->check_buffer assay_prep Prepare G4 DNA samples +/- TMPyP4 check_solution->assay_prep check_buffer->assay_prep assay_melt Perform thermal melt (20°C to 95°C) assay_prep->assay_melt assay_tm Calculate ΔTm (Tm with TMPyP4 - Tm alone) assay_melt->assay_tm outcome_pos Result: ΔTm > 0 (Stabilization Confirmed) assay_tm->outcome_pos outcome_neg Result: ΔTm ≤ 0 (No/De-stabilization) assay_tm->outcome_neg revisit Revisit experimental assumptions. Consider G4 topology or alternative binding modes. outcome_neg->revisit

Caption: Troubleshooting workflow for inconsistent G4 stabilization.
Signaling Pathway Considerations: TMPyP4-Induced Oxidative Stress

Beyond direct G-quadruplex interaction, a critical consideration in cellular experiments is the potential for TMPyP4 to induce oxidative stress, especially upon inadvertent light exposure. This can activate cellular stress response pathways, confounding the interpretation of results attributed solely to G4 stabilization.

G light Light Exposure ros Reactive Oxygen Species (ROS) light->ros excites tmpyp4 TMPyP4 tmpyp4->ros ppp Pentose Phosphate Pathway (PPP) ros->ppp activates stress_response Oxidative Stress Response (e.g., Yap1) ros->stress_response activates cytotoxicity Cellular Damage & Cytotoxicity ros->cytotoxicity causes nadph NADPH ppp->nadph produces nadph->stress_response supports stress_response->cytotoxicity counteracts

Caption: TMPyP4-mediated oxidative stress pathway.[13]

References

Technical Support Center: Enhancing Cellular Uptake of TMPyP4 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TMPyP4 tosylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the cellular uptake of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing low uptake of this compound. What are the common reasons for this?

A1: Low cellular uptake of this compound can be attributed to several factors:

  • Cell Line Specificity: Different cell lines exhibit varying efficiencies in uptaking TMPyP4. For instance, some cancer cell lines may show higher uptake compared to non-cancerous lines.

  • Concentration and Incubation Time: The uptake of TMPyP4 is both concentration and time-dependent. Sub-optimal concentrations or insufficient incubation times can lead to low intracellular levels.

  • Barriers to Cell Penetration: The cell membrane acts as a barrier to the entry of charged molecules like TMPyP4.

Q2: What strategies can I employ to improve the cellular uptake of this compound?

A2: Several strategies can be utilized to enhance the delivery of this compound into cells:

  • Nanoparticle-Mediated Delivery: Complexing TMPyP4 with nanoparticles, such as titanium dioxide (TiO2), can improve cell penetration.[1][2]

  • Liposomal Encapsulation: Encapsulating TMPyP4 in liposomes can facilitate its passage across the cell membrane.

  • Conjugation with Cell-Penetrating Peptides (CPPs): Attaching TMPyP4 to a CPP, like the TAT peptide, can significantly boost its intracellular delivery.

  • Photodynamic Therapy (PDT) Combination: The use of TMPyP4 in combination with light activation (PDT) can influence its interaction with and effect on cells.[1]

Q3: Is there a known mechanism for the cellular uptake of this compound?

A3: Evidence suggests that the cellular uptake of porphyrins, including those structurally similar to TMPyP4, can be mediated by endocytosis. Specifically, studies point towards a dynamin-dependent and clathrin-mediated endocytic pathway. This process involves the formation of vesicles at the cell surface that engulf the molecule and transport it into the cell.

Troubleshooting Guides

Issue 1: Sub-optimal results with nanoparticle-mediated delivery of this compound.
Potential Cause Troubleshooting Step
Incorrect Nanoparticle Concentration Titrate the concentration of both the nanoparticles and TMPyP4 to find the optimal ratio for complex formation and cellular uptake.
Poor Complex Formation Ensure proper mixing and incubation conditions for the formation of the TMPyP4-nanoparticle complex. Characterize the complex to confirm conjugation.
Inappropriate Cell Line Test the nanoparticle-TMPyP4 complex on different cell lines to identify one with higher uptake efficiency.
Issue 2: Low encapsulation efficiency or poor cellular uptake with liposomal formulations.
Potential Cause Troubleshooting Step
Inappropriate Lipid Composition Optimize the lipid composition of the liposomes. The inclusion of cationic lipids can enhance interaction with the negatively charged cell membrane.
Sub-optimal Preparation Method Experiment with different liposome (B1194612) preparation techniques (e.g., thin-film hydration, sonication, extrusion) to improve encapsulation efficiency.
Incorrect Drug-to-Lipid Ratio Vary the ratio of TMPyP4 to lipid to maximize encapsulation without compromising liposome stability.
Issue 3: Difficulty with the synthesis or efficacy of TMPyP4-CPP conjugates.
Potential Cause Troubleshooting Step
Inefficient Conjugation Chemistry Select a suitable linker and conjugation strategy to ensure a stable bond between TMPyP4 and the CPP without affecting the activity of either component.
Steric Hindrance The size and conformation of the CPP and linker may sterically hinder the interaction of TMPyP4 with its intracellular target. Consider using different CPPs or linkers.
Low Purity of the Conjugate Purify the TMPyP4-CPP conjugate using appropriate chromatographic techniques to remove unconjugated components that may interfere with the experiment.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and related compounds. Direct comparative studies on the fold-increase in cellular uptake for different TMPyP4 formulations are limited in the literature. The data presented here is based on concentrations used in various experimental setups.

Table 1: Concentration of this compound Used in Different Experimental Setups

Formulation Cell Line(s) Concentration Range Reference
Free TMPyP4LC-HK2, RPE-15 µM[3]
Free TMPyP4A549, HeLa, U2OS, SAOS20.125 - 2 µM[4]
Free TMPyP4MC38, HCT1164 - 8 µM[5]
TMPyP4/TiO2 ComplexMel-Juso, CCD-1070Sk0.1 - 1 µg/mL (TMPyP4)[1]

Experimental Protocols

Protocol 1: Preparation of TMPyP4/TiO₂ Nanoparticle Complex

This protocol is adapted from a study on the photodynamic activity of TMPyP4/TiO₂ complexes in human melanoma cells.[1]

Materials:

  • This compound

  • Titanium dioxide (TiO₂) nanoparticles

  • Sterile deionized water

  • Cell culture medium

Procedure:

  • Prepare a stock solution of this compound in sterile deionized water.

  • Prepare a stock suspension of TiO₂ nanoparticles in sterile deionized water.

  • To form the complex, mix the TMPyP4 stock solution with the TiO₂ nanoparticle suspension at the desired molar ratio.

  • Sonicate the mixture for a specified time to ensure homogenous dispersion and complex formation.

  • Before treating the cells, sterilize the TMPyP4/TiO₂ complex suspension by UVC radiation for 30 minutes.

  • Dilute the sterilized complex to the desired final concentrations in the appropriate cell culture medium. For example, for Mel-Juso and CCD-1070Sk cells, final concentrations of free TMPyP4 ranged from 0.1 to 1 μg/mL, and TiO₂ NPs from 4 to 40 μg/mL.[1]

Protocol 2: General Protocol for Liposomal Encapsulation of Porphyrins (to be adapted for TMPyP4)

This is a general protocol for the thin-film hydration method, which can be adapted for the encapsulation of this compound.

Materials:

  • This compound

  • Phospholipids (e.g., DPPC, cholesterol)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS)

Procedure:

  • Dissolve the lipids (e.g., DPPC and cholesterol in a specific molar ratio) and this compound in the organic solvent in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer and rotating the flask above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 3: General Protocol for Conjugation of a Molecule to a Cell-Penetrating Peptide (e.g., TAT)

This is a general protocol for conjugating a molecule to the TAT peptide, which can be adapted for this compound. This often requires chemical modification of the TMPyP4 molecule to introduce a reactive group for conjugation.

Materials:

  • This compound (potentially modified with a reactive group like a maleimide (B117702) or NHS ester)

  • TAT peptide with a reactive group (e.g., a cysteine for thiol-maleimide chemistry)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the modified TMPyP4 and the TAT peptide in the conjugation buffer.

  • Mix the two solutions at a specific molar ratio.

  • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, mass spectrometry).

  • Once the reaction is complete, purify the TMPyP4-TAT conjugate from unreacted components using a purification system like HPLC.

  • Characterize the final conjugate to confirm its identity and purity.

Visualizations

experimental_workflow_nanoparticles Workflow for Nanoparticle-Mediated Delivery of TMPyP4 prep_tmpyp4 Prepare TMPyP4 Stock Solution complex_formation Mix and Sonicate to Form TMPyP4-Nanoparticle Complex prep_tmpyp4->complex_formation prep_np Prepare Nanoparticle Suspension (e.g., TiO2) prep_np->complex_formation sterilization Sterilize Complex (e.g., UVC) complex_formation->sterilization treatment Treat Cells with TMPyP4-Nanoparticle Complex sterilization->treatment cell_culture Culture Target Cells (e.g., Mel-Juso) cell_culture->treatment incubation Incubate for Specific Duration treatment->incubation analysis Analyze Cellular Uptake (e.g., Fluorescence Microscopy, Flow Cytometry) incubation->analysis

Caption: Workflow for Nanoparticle-Mediated Delivery of TMPyP4.

signaling_pathway_endocytosis Proposed Clathrin-Mediated Endocytosis of TMPyP4 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TMPyP4 TMPyP4 Receptor Receptor (Putative) TMPyP4->Receptor Binds AP2 AP2 Adaptor Protein Receptor->AP2 Recruits Clathrin Clathrin CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Forms AP2->Clathrin Recruits Dynamin Dynamin Dynamin->CoatedPit CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Scission via Dynamin-GTP Hydrolysis Endosome Early Endosome CoatedVesicle->Endosome Fuses with Release TMPyP4 Release into Cytoplasm Endosome->Release Acidification and Release

Caption: Proposed Clathrin-Mediated Endocytosis of TMPyP4.

References

Technical Support Center: Mitigating TMPyP4 Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using the G-quadruplex ligand TMPyP4. This guide provides troubleshooting advice and detailed protocols to help you manage and mitigate the phototoxic effects of TMPyP4 in experiments where photodynamic therapy (PDT) is not the intended application.

Frequently Asked Questions (FAQs)

Q1: What is TMPyP4 and why is it phototoxic?

A1: TMPyP4 (5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine) is a cationic porphyrin derivative widely used to study G-quadruplex structures in nucleic acids.[1][2][3] Like other porphyrins, it acts as a photosensitizer.[1][4] When exposed to light, particularly in the blue spectrum (approx. 405-430 nm), TMPyP4 absorbs photons and enters an excited state.[4][5][6] It then transfers this energy to molecular oxygen (O₂), generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[4][5][7][8] These ROS can indiscriminately damage cellular components such as DNA, proteins, and lipids, leading to cytotoxicity.[1][7] This light-induced toxicity is known as phototoxicity.

Q2: What are the common signs of TMPyP4 phototoxicity in cell cultures?

A2: The visible signs of phototoxicity can range from subtle to severe. You may observe:

  • Decreased cell proliferation or viability.[9]

  • Changes in cell morphology, such as membrane blebbing, the formation of large vacuoles, or cell rounding and detachment from the culture vessel.[9][10]

  • Increased apoptosis or necrosis in your control groups that are treated with TMPyP4 but not your experimental variable.[11]

  • Inconsistent results, particularly in plates or wells that may receive more ambient light (e.g., those at the front of an incubator).[12]

Q3: My experiment does not involve a light source. How can I still be getting phototoxicity?

A3: Unintended phototoxicity is a common issue and typically arises from ambient light sources. Standard laboratory overhead lights, biological safety cabinet lights, and even the internal lights of some cell culture incubators can provide sufficient energy to activate TMPyP4, leading to ROS production over time.[12][13] It is crucial to handle TMPyP4-treated cells in minimal light conditions at all stages of the experiment.

Q4: What is the difference between "dark toxicity" and phototoxicity for TMPyP4?

A4: Phototoxicity is cell damage that is strictly dependent on the presence of both TMPyP4 and light.[7][14] In contrast, "dark toxicity" refers to cytotoxic effects that occur in the complete absence of light. Generally, TMPyP4 exhibits low dark toxicity at conventional concentrations used for G-quadruplex stabilization (e.g., ≤1 µM).[5][7][14] However, studies have shown that at higher concentrations (e.g., ≥2 µM), TMPyP4 can inhibit cell proliferation and induce apoptosis even without light activation.[11] It is important to distinguish between these two effects in your experimental design.

Q5: How can I minimize or prevent TMPyP4 phototoxicity?

A5: Preventing phototoxicity requires a multi-faceted approach:

  • Light Restriction: The most critical step is to protect cells from light after the addition of TMPyP4. Use light-blocking or amber-colored culture vessels, work in a darkened room or with a safelight, and wrap plates/flasks in aluminum foil during incubation and transport.[12]

  • Concentration Optimization: Use the lowest possible concentration of TMPyP4 that achieves your desired biological effect (e.g., G-quadruplex stabilization) without causing significant phototoxicity. Determine this with a dose-response curve under strict dark conditions.

  • Antioxidant Supplementation: Since phototoxicity is mediated by ROS, the addition of antioxidants to the culture medium can help mitigate the damaging effects. A study in yeast demonstrated that pathways involved in protection against oxidative stress are crucial for tolerance to TMPyP4's phototoxic effects.[1]

  • Media Selection: Some components in standard cell culture media (like riboflavin (B1680620) and HEPES) can contribute to phototoxicity when exposed to light.[12] If problems persist, consider using a medium with reduced photosensitizing components or one specifically designed for live-cell imaging.[13]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background cell death in TMPyP4-treated control groups. Unintended Light Exposure: Chronic, low-level light exposure from incubators, microscopes, or ambient lab light is activating the TMPyP4.[12]Implement Strict Light Control: Wrap all culture vessels containing TMPyP4 in aluminum foil. Perform all manipulations in a darkened room or under a red safelight. Turn off microscope light sources when not actively imaging.
Inconsistent results across a single plate or between experiments. Uneven Light Exposure: Wells at the edge of a plate or plates at the front of an incubator may receive more light, leading to variable phototoxicity.[12]Ensure Uniform Conditions: In addition to light control, ensure consistent placement of plates within the incubator. Consider using the inner wells of a plate for critical experiments to buffer against edge effects.
Decreased cell viability after routine fluorescence microscopy. Microscope Light Source: The excitation light from the microscope is a potent activator of TMPyP4, causing acute phototoxicity.[9]Modify Imaging Protocol: Use the lowest possible light intensity and shortest exposure time.[9] If possible, use longer-wavelength fluorophores to avoid the blue light spectrum that strongly excites TMPyP4.[9] Always include a "TMPyP4 only, no imaging" control to quantify the impact of microscopy itself.
Unexpected activation of stress-response or cell death signaling pathways. ROS-Mediated Signaling: ROS generated by TMPyP4 phototoxicity can act as signaling molecules, activating pathways (e.g., apoptosis, oxidative stress response) unrelated to its G-quadruplex activity.[1][7]Validate with Controls: Run parallel experiments with a non-phototoxic G-quadruplex ligand if available. Consider using an antioxidant like N-acetylcysteine (NAC) as a control; if the signaling event is blocked by the antioxidant, it is likely a result of phototoxicity.

Quantitative Data on TMPyP4 Cytotoxicity

The cytotoxicity of TMPyP4 is highly dependent on the cell line, concentration, and light conditions. The following tables summarize findings from published studies.

Table 1: TMPyP4 Phototoxicity (IC₅₀ Values) IC₅₀ is the concentration of a drug that gives half-maximal response. A lower IC₅₀ indicates higher cytotoxicity.

Cell LineLight SourceLight Dose / IrradianceTMPyP4 IC₅₀ (µM)Reference
A2780 (Ovarian Carcinoma)Laser6 J/cm²~15-30[10]
HeLa (Cervical Cancer)Red LED (630 nm)255 mW/cm²>10[14]
HeLa (Cervical Cancer)Green LED (527 nm)230 mW/cm²~5[14]
NHDF (Normal Fibroblast)Red LED (630 nm)255 mW/cm²>10[14]
NHDF (Normal Fibroblast)Green LED (527 nm)230 mW/cm²~7[14]

Table 2: TMPyP4 Dark Toxicity & Other Biological Effects

Cell LineConcentration (µM)Incubation TimeObserved Effect (in dark)Reference
A549, HeLa, U2OS≥ 2.03 daysInhibition of cell proliferation, induction of apoptosis[11]
A549, U2OS≤ 0.572 hoursIncreased cell-matrix adhesion and migration[11]
Mel-Juso, CCD-1070Skup to 1 µg/mL (~1µM)24 hoursNon-toxic[7]

Key Experimental Protocols

Protocol 1: Assessing Unintended Phototoxicity

This protocol helps determine if background phototoxicity is occurring in your experiments using a standard viability assay (e.g., MTT).

  • Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Experimental Setup: Prepare two identical plates.

    • "Dark Control" Plate: This plate will be completely protected from light.

    • "Standard Lab Light" Plate: This plate will be handled under your normal laboratory light conditions.

  • TMPyP4 Treatment: Prepare serial dilutions of TMPyP4. Treat cells on both plates with a range of concentrations (e.g., 0.1 µM to 10 µM), including a vehicle-only control.

  • Incubation:

    • Immediately wrap the "Dark Control" plate completely in aluminum foil.

    • Leave the "Standard Lab Light" plate unwrapped.

    • Incubate both plates for your standard experimental duration (e.g., 24-72 hours).

  • Viability Assay: After incubation, perform an MTT or similar cell viability assay on both plates according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability relative to the vehicle-only control for each condition. A significant drop in viability on the "Standard Lab Light" plate compared to the "Dark Control" plate indicates unintended phototoxicity from ambient light.

Protocol 2: General Handling of TMPyP4 to Avoid Phototoxicity
  • Stock Solution: Prepare a high-concentration stock solution of TMPyP4 in a suitable solvent (e.g., water or DMSO). Store this solution in an amber vial or a tube wrapped in foil at -20°C.

  • Preparation of Media: When preparing culture media containing TMPyP4, perform the dilution steps in a darkened room or a biosafety cabinet with the light turned off.

  • Cell Treatment: When adding the TMPyP4-containing media to your cells, do so under minimal light. Immediately after treatment, wrap the culture vessels (plates, flasks, dishes) securely in aluminum foil.

  • Incubation: Place the foil-wrapped vessels in the incubator. Ensure the incubator's internal light (if present) is turned off or covered.

  • Microscopy and Analysis: If you need to visualize the cells, use a microscope with the lowest possible light intensity and for the shortest duration. If performing endpoint assays, unwrap the vessels only immediately before analysis, again under minimal light.

Visual Guides

Mechanism of TMPyP4 Phototoxicity

The following diagram illustrates the process by which light exposure leads to TMPyP4-mediated cell damage.

G Light Ambient Light (e.g., 405-430nm) TMPyP4_ground TMPyP4 (Ground State) Light->TMPyP4_ground Absorption TMPyP4_excited TMPyP4* (Excited State) TMPyP4_ground->TMPyP4_excited O2 Molecular Oxygen (O₂) TMPyP4_excited->O2 Energy Transfer ROS Singlet Oxygen (¹O₂) (Reactive Oxygen Species) O2->ROS Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Attacks Damage Oxidative Damage & Cell Death Cell->Damage

Caption: Mechanism of TMPyP4-induced phototoxicity.

Experimental Workflow for Mitigating Phototoxicity

This workflow outlines the key steps and decision points for designing an experiment that minimizes unintended phototoxicity.

G start Start: Plan Experiment prep Prepare TMPyP4 Stock (Protect from Light) start->prep treat Treat Cells with TMPyP4 (Perform in Dark) prep->treat wrap Wrap Culture Vessels (e.g., in Aluminum Foil) treat->wrap incubate Incubate (Incubator Light Off) wrap->incubate is_imaging Live-Cell Imaging Required? incubate->is_imaging imaging Image with Minimal Light/Exposure Time is_imaging->imaging Yes endpoint Perform Endpoint Assay (Unwrap in Dark) is_imaging->endpoint No imaging->endpoint end End: Analyze Data endpoint->end

Caption: Recommended workflow for handling TMPyP4.

Troubleshooting Flowchart

Use this flowchart to diagnose and address unexpected cytotoxicity in your experiments.

G start Problem: Unexpected Cell Death Observed q_dark Is 'Dark Toxicity' at this concentration expected? start->q_dark dark_yes Yes q_dark->dark_yes dark_no No q_dark->dark_no reduce_conc Action: Lower TMPyP4 Concentration dark_yes->reduce_conc q_light Were cells handled under strict dark conditions? dark_no->q_light light_no No q_light->light_no light_yes Yes q_light->light_yes implement_dark Action: Implement Strict Light-Protection Protocol light_no->implement_dark q_media Consider other factors: - Media Components? - Microscope Exposure? light_yes->q_media test_media Action: Test Alternative Media or Add Antioxidants q_media->test_media

Caption: Flowchart for troubleshooting TMPyP4 cytotoxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in TMPyP4 Telomerase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in telomerase inhibition assays involving the G-quadruplex stabilizing ligand, TMPyP4.

Frequently Asked Questions (FAQs)

Q1: What is TMPyP4 and how does it inhibit telomerase?

TMPyP4 (5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin) is a cationic porphyrin that primarily inhibits telomerase activity through the stabilization of G-quadruplex (G4) structures. These are secondary DNA structures formed in guanine-rich sequences, such as those found at the 3' overhang of human telomeres. By stabilizing these G4 structures, TMPyP4 is thought to sequester the single-stranded DNA substrate of telomerase, thereby preventing its elongation.[1][2] Additionally, TMPyP4 has been shown to down-regulate the expression of c-MYC, a transcription factor that upregulates the expression of the catalytic subunit of telomerase, hTERT.[1][3][4] This suggests a dual mechanism of telomerase inhibition.

Q2: Why am I seeing variable IC50 values for TMPyP4 in my experiments?

Inconsistent IC50 values for TMPyP4 are a common issue and can arise from several factors:

  • Choice of Assay: The most frequent cause of variability is the use of the Telomeric Repeat Amplification Protocol (TRAP) assay. G-quadruplex stabilizing compounds like TMPyP4 can inhibit the PCR amplification step of the TRAP assay, leading to an overestimation of telomerase inhibition and artificially low IC50 values.[5] Direct telomerase assays that do not rely on PCR amplification are more suitable for these compounds.

  • Cell Line Specificity: The cellular context, including the expression levels of telomerase, c-MYC, and other interacting proteins, can influence the efficacy of TMPyP4.

  • Compound Concentration and Purity: As with any compound, the purity and accurate determination of TMPyP4 concentration are critical for reproducible results.

  • Experimental Conditions: Factors such as incubation time, buffer composition (especially cation concentration), and the presence of serum can all impact the activity of TMPyP4.

Q3: Can TMPyP4 affect cells through mechanisms other than telomerase inhibition?

Yes, TMPyP4 has been reported to have several off-target effects that can contribute to its biological activity, including:

  • DNA Damage Response: TMPyP4 can induce a DNA damage response, which may be independent of its effects on telomeres.[2]

  • Alterations in Gene Expression: Beyond c-MYC and hTERT, TMPyP4 can alter the expression of a variety of genes involved in cell proliferation, adhesion, and migration.[2][6]

  • Induction of Apoptosis and Senescence: At higher concentrations, TMPyP4 can induce apoptosis and senescence in cancer cells.[2][7]

  • Photodynamic Activity: TMPyP4 is a photosensitizer and can generate reactive oxygen species upon exposure to light, leading to cytotoxicity.

Q4: Is the TRAP assay ever appropriate for evaluating TMPyP4?

While the TRAP assay is a widely used and sensitive method for detecting telomerase activity, it is generally not recommended for the quantitative assessment of G-quadruplex stabilizing ligands like TMPyP4 due to the high potential for PCR inhibition artifacts.[5] If the TRAP assay must be used, rigorous controls are essential, including an internal PCR control (ITAS) to monitor for Taq polymerase inhibition. However, even with such controls, the results should be interpreted with caution and ideally validated with a direct telomerase assay.

Troubleshooting Guides

Guide 1: Inconsistent Results in TRAP Assays
Issue Potential Cause Troubleshooting Steps Expected Outcome
Complete inhibition of telomerase activity at low TMPyP4 concentrations. Inhibition of the Taq polymerase during the PCR amplification step of the TRAP assay.1. Run a control experiment where TMPyP4 is added after the telomerase extension step but before PCR amplification. 2. Include an internal PCR control (e.g., ITAS) in all experiments to monitor for PCR inhibition. 3. Validate findings using a direct telomerase assay.If inhibition is still observed when TMPyP4 is added after the extension step, it confirms PCR inhibition. The internal control should also show decreased amplification.
High variability between replicate experiments. Inconsistent G-quadruplex formation or TMPyP4 activity.1. Ensure consistent cation concentrations (especially K+) in all buffers, as this is crucial for G-quadruplex stability. 2. Prepare fresh TMPyP4 dilutions for each experiment from a validated stock. 3. Standardize cell lysis procedures and ensure complete RNase inhibition.Reduced standard deviation between replicate wells and experiments.
No correlation between TRAP assay results and cellular effects (e.g., telomere shortening). The observed effect in the TRAP assay is an artifact of PCR inhibition, and the cellular effects are due to other mechanisms.1. Discontinue reliance on the TRAP assay for IC50 determination. 2. Use a direct telomerase assay to measure true telomerase inhibition. 3. Investigate off-target effects of TMPyP4, such as c-MYC expression and DNA damage.A more accurate assessment of telomerase inhibition that correlates better with long-term cellular phenotypes.
Guide 2: General Troubleshooting for Telomerase Inhibition Assays with TMPyP4
Issue Potential Cause Troubleshooting Steps Expected Outcome
Low potency or no inhibition observed. 1. Suboptimal assay conditions for G-quadruplex stabilization. 2. Degraded TMPyP4 compound. 3. Cell line is resistant or expresses low levels of telomerase.1. Ensure the presence of sufficient potassium ions (e.g., 50-100 mM KCl) in the assay buffer to promote G-quadruplex formation. 2. Verify the purity and integrity of the TMPyP4 stock. 3. Confirm telomerase activity in the cell line using a positive control.Increased and more consistent inhibition of telomerase activity.
Discrepancy between in vitro and in cellulo results. 1. Poor cell permeability of TMPyP4. 2. TMPyP4 is being actively exported from the cells. 3. The primary mechanism of action in cells is not direct telomerase inhibition.1. Use cellular uptake assays to determine the intracellular concentration of TMPyP4. 2. Investigate the expression of drug efflux pumps in the cell line. 3. Measure c-MYC and hTERT expression levels in response to TMPyP4 treatment.A clearer understanding of the compound's behavior in a cellular context.

Quantitative Data Summary

Table 1: IC50 Values of TMPyP4 in Telomerase Inhibition Assays

Cell LineAssay TypeIC50 (µM)Reference
Retinoblastoma (Y79)TRAP~60[8]
Retinoblastoma (WERI-Rb1)TRAP~45[8]
Multiple Myeloma (U266)TRAP>10[9]
Multiple Myeloma (ARH77)TRAP~5[9]
Multiple Myeloma (ARD)TRAP~1[9]
HEK293T (overexpressing hTR/hTERT)Direct Assay~5.6[5]
Breast Cancer (MCF7)TRAP>50 (at 24h)[10]
Breast Cancer (MDA-MB-231)TRAP>50 (at 24h)[10]
Glioblastoma (U-118 MG)TRAP>50 (at 24h)[10]
Ovarian Cancer (OVCAR-3)TRAP>50 (at 24h)[10]
Cervical Cancer (HeLa)TRAP>50 (at 24h)[10]

Note: IC50 values obtained from TRAP assays should be interpreted with caution due to the potential for PCR inhibition.

Experimental Protocols

Protocol 1: Telomeric Repeat Amplification Protocol (TRAP) - For Illustrative Purposes

This protocol is provided to illustrate the steps where TMPyP4 can interfere and is not recommended for quantitative analysis of G-quadruplex ligands.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., NP-40 or CHAPS-based buffer) and incubate on ice for 30 minutes.[8][11]

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the cell extract.

  • Telomerase Extension Reaction:

    • In a PCR tube, combine the cell extract with a reaction mixture containing a TS primer (a non-telomeric oligonucleotide), dNTPs, and TRAP buffer.

    • For the experimental condition, add the desired concentration of TMPyP4.

    • Incubate at 25-30°C for 30-60 minutes to allow telomerase to add telomeric repeats to the TS primer.[10]

  • PCR Amplification:

    • Heat-inactivate the telomerase at 95°C for 5 minutes.

    • Add a PCR master mix containing a reverse primer (ACX), Taq DNA polymerase, and an internal control template and primers (optional but recommended).

    • Perform 30-35 cycles of PCR to amplify the telomerase extension products.[10]

  • Detection of Products:

    • Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize with a DNA stain (e.g., SYBR Green).[9]

    • Telomerase activity is indicated by a characteristic ladder of 6-base pair repeats.

Protocol 2: Non-Radioactive Direct Telomerase Assay

This protocol is a more reliable method for assessing the inhibitory activity of G-quadruplex ligands like TMPyP4.

  • Cell Lysate Preparation:

    • Prepare telomerase-containing cell extracts as described in the TRAP protocol.

  • Telomerase Extension Reaction:

    • In a microcentrifuge tube, combine the cell extract with a reaction mixture containing a biotinylated telomeric primer (e.g., (TTAGGG)3), dNTPs, and a suitable reaction buffer with sufficient KCl (e.g., 50-100 mM) to support G-quadruplex formation.

    • Add TMPyP4 at various concentrations.

    • Incubate at 30°C for 45-60 minutes to allow for telomerase-mediated primer extension.

  • Product Capture and Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotinylated primers and their extension products.

    • Wash the plate to remove unincorporated dNTPs and other reaction components.

    • Add an antibody specific for a digoxigenin (B1670575) (DIG)-labeled dNTP incorporated during the extension reaction, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance using a microplate reader. The signal intensity is proportional to the telomerase activity.

Visualizations

experimental_workflow cluster_trap TRAP Assay Workflow cluster_direct Direct Telomerase Assay Workflow cluster_issue Potential Issue with TRAP trap_lysis Cell Lysis trap_extension Telomerase Extension with TMPyP4 trap_lysis->trap_extension trap_pcr PCR Amplification trap_extension->trap_pcr trap_detection Gel Electrophoresis trap_pcr->trap_detection pcr_inhibition TMPyP4 inhibits Taq Polymerase trap_pcr->pcr_inhibition Artifact direct_lysis Cell Lysis direct_extension Telomerase Extension with TMPyP4 direct_lysis->direct_extension direct_capture Product Capture direct_extension->direct_capture direct_detection Colorimetric Detection direct_capture->direct_detection

Caption: Comparison of TRAP and Direct Telomerase Assay Workflows.

signaling_pathway cluster_tmppyp4 TMPyP4 Mechanisms of Action cluster_g4 G-Quadruplex Stabilization cluster_cmyc c-MYC Regulation cluster_telomerase Telomerase Inhibition tmppyp4 TMPyP4 g4 Telomeric G-Quadruplex tmppyp4->g4 stabilizes cmyc_promoter c-MYC Promoter G4 tmppyp4->cmyc_promoter stabilizes telomerase Telomerase Activity g4->telomerase inhibits cmyc_transcription c-MYC Transcription cmyc_promoter->cmyc_transcription inhibition cmyc_protein c-MYC Protein cmyc_transcription->cmyc_protein htert_transcription hTERT Transcription cmyc_protein->htert_transcription activates htert_transcription->telomerase

Caption: Dual Mechanism of Telomerase Inhibition by TMPyP4.

References

Technical Support Center: Refining TMPyP4 Delivery for In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the in vivo delivery of TMPyP4. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended delivery route for TMPyP4 in preclinical tumor models?

A1: Intraperitoneal (i.p.) injection is the most commonly reported and effective route for administering TMPyP4 in murine tumor models.[1] This route allows for high local concentration in the peritoneal cavity, which is advantageous for treating abdominal tumors, and has been shown to be effective for systemic tumors as well. While intravenous (i.v.) administration is a theoretical option, i.p. delivery often provides a better therapeutic window, potentially reducing systemic toxicity while achieving high drug concentration at the tumor site.[2][3]

Q2: How should I prepare TMPyP4 for in vivo administration?

A2: TMPyP4 has good water solubility. However, for in vivo studies, ensuring complete dissolution and stability is critical. Saline is a commonly used vehicle. For formulations requiring co-solvents to achieve higher concentrations or improve stability, two protocols are provided in the "Experimental Protocols" section below. It is recommended to prepare the working solution fresh on the day of use.

Q3: What is a safe and effective dosage range for TMPyP4 in mice?

A3: Effective anti-tumor activity has been observed with i.p. doses ranging from 10 mg/kg to 30 mg/kg. A dose of 30 mg/kg administered three times a week has been shown to be safe and effective in suppressing tumor growth in colorectal cancer models.[1] Lower doses, such as 10 mg/kg, are also reported to be well-tolerated.[4]

Q4: What are the known toxicities associated with TMPyP4?

A4: High doses of TMPyP4 can lead to toxicity. For instance, a high dose of 40 mg/kg administered twice daily resulted in flaccid paralysis and mortality in mice, which is thought to be due to acetylcholinesterase inhibition leading to a cholinergic crisis.[4] Therefore, careful dose selection and monitoring of animal well-being are crucial. Dosing schedules of three times a week with doses up to 30 mg/kg have been reported to be well-tolerated.[1]

Q5: What is the primary mechanism of action for TMPyP4's anti-tumor effect in vivo?

A5: TMPyP4 is a G-quadruplex (G4) stabilizer. Its anti-tumor activity is attributed to several mechanisms triggered by the stabilization of G4 structures in the DNA of cancer cells. This leads to the inhibition of cancer cell proliferation and cell cycle arrest at the G2/M phase. Furthermore, TMPyP4-induced DNA damage can activate the cGAS-STING signaling pathway, which in turn boosts the anti-tumor immune response by promoting the activation of CD8+ T cells and dendritic cells.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Precipitation in Injection Solution - Low solubility in the chosen vehicle.- Incorrect preparation of the formulation.- Ensure the use of a validated formulation protocol (see Protocol 1 or 2 below).- Prepare the solution fresh before each use.- Gentle warming or sonication can aid dissolution, but verify that this does not degrade the compound.- If using saline alone, ensure the concentration is within the solubility limits of TMPyP4.
Animal Distress or Toxicity (e.g., paralysis, lethargy) - Dose is too high.- Dosing frequency is excessive.- Rapid absorption leading to high peak plasma concentration.- Reduce the dose. Effective anti-tumor activity has been seen at 10-30 mg/kg.[1][4]- Decrease the frequency of administration (e.g., from daily to three times a week).[1]- Monitor animals closely after injection for any adverse effects.- Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Inconsistent Anti-Tumor Efficacy - Inconsistent drug formulation and delivery.- Variability in tumor model.- Insufficient drug exposure at the tumor site.- Strictly adhere to a standardized protocol for drug preparation and administration.- Ensure consistent tumor cell implantation and monitor tumor growth to randomize animals into treatment groups with similar tumor burdens.[1]- Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue to optimize the dosing regimen.
Difficulty with Intraperitoneal Injection - Incorrect injection technique.- Refer to a detailed protocol for i.p. injection in mice (see Protocol 3 below).- Ensure the needle is inserted into the lower right quadrant of the abdomen to avoid the bladder and cecum.- Aspirate before injecting to ensure the needle has not entered a blood vessel or organ.

Data Summary

Table 1: In Vivo Dosage and Efficacy of TMPyP4 (Intraperitoneal Administration)

Animal ModelTumor TypeDosage RegimenEfficacy OutcomeReference
BALB/c nude miceColorectal Cancer (SW620 xenograft)Not specifiedAttenuated tumor growth (lower tumor weight and volume)[1]
BALB/c nude miceColorectal Cancer (PDX model)Not specifiedSuppressed tumor growth[1]
BALB/c miceColorectal Cancer (CT26 syngeneic)30 mg/kg (3 times a week)Significant suppression in tumor growth[1]
C57BL/6 miceColorectal Cancer (MC38 syngeneic)30 mg/kg (3 times a week)Significant suppression in tumor growth[1]
MiceTumor Xenograft40 mg/kg (single high dose)Did not alter Th expression levels[4]
Mice-10 mg/kg (low dose)Well-tolerated, no adverse side effects[4]

Table 2: Pharmacokinetic Parameters of TMPyP4

SpeciesAdministration RouteDoseCmaxT½ (Half-life)Reference
HamstersIntranasal (i.n.)30 mg/kg17.88 µg/mL6.36 hMedchemExpress

Experimental Protocols

Protocol 1: TMPyP4 Formulation using DMSO/PEG300/Tween-80

This protocol is adapted from a general formulation for poorly soluble compounds for in vivo use.

Materials:

  • TMPyP4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of TMPyP4 in DMSO (e.g., 10 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The final solution should contain 40% PEG300. Mix thoroughly.

  • Add Tween-80 to the mixture. The final solution should contain 5% Tween-80. Mix until the solution is clear.

  • Add sterile saline to reach the final desired volume. The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Vortex the solution until it is homogeneous. Prepare this formulation fresh on the day of injection.

Protocol 2: TMPyP4 Formulation using DMSO and SBE-β-CD

This protocol provides an alternative formulation using a cyclodextrin (B1172386) to improve solubility.

Materials:

  • TMPyP4

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a stock solution of TMPyP4 in DMSO (e.g., 10 mg/mL).

  • To prepare the final injection solution, add the TMPyP4 DMSO stock to the 20% SBE-β-CD in saline solution. The final composition should be 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Mix thoroughly until the solution is clear. Prepare fresh before use.

Protocol 3: Intraperitoneal (i.p.) Injection in Mice

This is a standard protocol for intraperitoneal injection.

Materials:

  • Prepared TMPyP4 injection solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% Ethanol for disinfection

Procedure:

  • Restrain the mouse securely. One common method is to scruff the mouse by gently grasping the loose skin over the neck and shoulders.

  • Position the mouse to expose its abdomen. The mouse can be tilted slightly with its head pointing downwards.

  • Identify the injection site in the lower right quadrant of the abdomen. This location avoids puncturing the cecum, which is on the left side, and the bladder, which is located along the midline.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 10-20 degree angle.

  • Gently aspirate by pulling back the plunger to ensure that no blood (from a vessel) or yellowish fluid (from the bladder) is drawn into the syringe.

  • If the aspiration is clear, inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Formulation Formulate TMPyP4 (e.g., Protocol 1 or 2) Injection Administer TMPyP4 via Intraperitoneal Injection (10-30 mg/kg, 3x/week) Formulation->Injection Animal_Model Prepare Tumor Model (e.g., Xenograft/Syngeneic) Animal_Model->Injection Monitoring Monitor Animal Health & Tumor Growth Injection->Monitoring Efficacy Assess Anti-Tumor Efficacy (Tumor Volume/Weight) Monitoring->Efficacy Immune Analyze Immune Response (e.g., Flow Cytometry for CD8+ T cells) Monitoring->Immune Toxicity Evaluate Toxicity (Body Weight, Organ Histology) Monitoring->Toxicity

Caption: Experimental workflow for in vivo testing of TMPyP4.

mechanism_of_action cluster_cellular Cancer Cell cluster_immune Immune Response TMPyP4 TMPyP4 G4 G-Quadruplex DNA (e.g., in promoters of oncogenes) TMPyP4->G4 stabilizes DNA_Damage DNA Damage G4->DNA_Damage induces Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest cGAS_STING cGAS-STING Pathway Activation DNA_Damage->cGAS_STING Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition DC_Activation Dendritic Cell (DC) Maturation cGAS_STING->DC_Activation T_Cell_Activation CD8+ T Cell Activation cGAS_STING->T_Cell_Activation DC_Activation->T_Cell_Activation presents antigen to Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity

Caption: TMPyP4's mechanism of anti-tumor activity.

References

how to avoid TMPyP4 aggregation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the aggregation of TMPyP4 in experimental buffers. Find troubleshooting advice and answers to frequently asked questions below.

Frequently Asked Questions (FAQs)

Q1: What is TMPyP4, and why is aggregation a concern in experiments?

A1: TMPyP4, or meso-tetra(N-methyl-4-pyridyl)porphine, is a cationic porphyrin widely used in biomedical research, particularly for its ability to interact with and stabilize G-quadruplex DNA and RNA structures, which are implicated in cancer and other diseases.[1][2][3][4] Aggregation of TMPyP4 in experimental buffers is a significant concern because it can lead to a loss of its effective concentration, alter its mechanism of action, and produce artifacts in experimental results.[5] For instance, aggregated TMPyP4 may exhibit different binding affinities and spectroscopic properties compared to its monomeric form.

Q2: What are the primary factors that cause TMPyP4 to aggregate in a buffer?

A2: Several factors can induce the aggregation of TMPyP4 in aqueous solutions:

  • High Concentration: As the concentration of TMPyP4 increases, the likelihood of intermolecular interactions leading to aggregation also rises.[6][7]

  • Ionic Strength: The ionic strength of the buffer, influenced by the concentration and type of salts (e.g., KCl, NaCl), plays a crucial role. While salts are often necessary for mimicking physiological conditions and for the formation of G-quadruplex structures, high salt concentrations can promote the aggregation of TMPyP4.[7][8]

  • pH: The pH of the buffer can affect the charge and solubility of TMPyP4, thereby influencing its aggregation state.[9][10][11]

  • Temperature: Temperature can also impact the solubility and aggregation kinetics of TMPyP4.[12]

  • Presence of Other Molecules: Interactions with other molecules in the buffer, such as certain additives or even the target biomolecule itself, can sometimes induce aggregation.

Q3: How can I visually or spectroscopically detect if my TMPyP4 has aggregated?

A3: Aggregation of TMPyP4 can be detected in a few ways:

  • Visual Inspection: At high concentrations, aggregation may be visible as turbidity or the formation of a precipitate in the solution.[1][7]

  • UV-Vis Spectroscopy: This is the most common and sensitive method. TMPyP4 has a characteristic sharp Soret band in the visible region of its absorption spectrum (around 424 nm for the monomer). Upon aggregation, this band typically shows hypochromicity (a decrease in absorbance) and a bathochromic shift (a red shift to a longer wavelength).[1] The appearance of a new, red-shifted band is indicative of J-aggregate formation.

  • Dynamic Light Scattering (DLS): DLS can be used to detect the presence of larger particles (aggregates) in the solution by measuring their size distribution.[6]

Troubleshooting Guide: Preventing TMPyP4 Aggregation

If you are observing signs of TMPyP4 aggregation, consider the following troubleshooting steps:

IssueRecommended ActionRationale
Precipitate forms upon dissolving TMPyP4 1. Ensure you are using a high-purity solvent (e.g., ultra-pure water, DMSO for stock solutions).2. Prepare a concentrated stock solution in an appropriate solvent like water or DMSO and then dilute it into your final experimental buffer.[13]3. Gently warm the solution or use sonication to aid dissolution, but be cautious of temperature-sensitive components in your buffer.TMPyP4 may have limited solubility directly in certain buffers, especially at high concentrations. A stock solution approach allows for better initial dissolution.
Aggregation observed after adding salt 1. Reduce the salt concentration to the minimum required for your experiment.2. Add the salt solution to the diluted TMPyP4 solution slowly while vortexing.3. Consider the type of salt used. The specific cation (e.g., K⁺ vs. Na⁺) can influence G-quadruplex stability and may have different effects on TMPyP4 aggregation.[3][8]High ionic strength can decrease the solubility of TMPyP4 and promote aggregation through charge screening effects.
Buffer pH appears to cause aggregation 1. Adjust the pH of your buffer. TMPyP4 is generally soluble in neutral to slightly acidic conditions. Buffers with a pH around 7.0-7.5, such as Tris-HCl or potassium phosphate, are commonly used.[1][7]2. Ensure your buffer has sufficient buffering capacity to maintain the desired pH after the addition of all components.The protonation state of TMPyP4 can change with pH, affecting its solubility and tendency to aggregate.[9][10][11]
Aggregation occurs over time 1. Prepare fresh TMPyP4 solutions for each experiment.2. Store stock solutions at an appropriate temperature (e.g., 4°C or -20°C, check supplier recommendations) and protect them from light.3. Consider adding a small percentage of a co-solvent like ethanol (B145695) if compatible with your experimental system, as this can improve the stability of porphyrin solutions.TMPyP4 solutions can be unstable over long periods, leading to gradual aggregation.

Recommended Buffer Compositions

The following table summarizes buffer conditions reported in the literature for experiments with TMPyP4, which have been shown to maintain it in a monomeric state.

Buffer ComponentspHSalt ConcentrationApplicationReference
10 mM Tris-HCl, 0.1 mM EDTA7.5100 mM KClRNA G-quadruplex unfolding studies[1]
20 mM Potassium Phosphate7.0-NMR studies of RNA-TMPyP4 interaction[1]
10 mM Tris-HCl7.5-Preparation of TMPyP4 stock solution[7]
10 mM Tris-HCl7.4100 mM KCl or no metal cationsZeta potential and CD measurements
30 mM Potassium Phosphate, 100 mM KCl7.0100 mM KClStudies on DNA G-quadruplexes
10 mM K₂HPO₄/KH₂PO₄7.0100 mM KClIsothermal Titration Calorimetry (ITC)[7]

Experimental Protocols

Protocol 1: Preparation of a Stable TMPyP4 Working Solution
  • Prepare a Stock Solution: Weigh out the required amount of TMPyP4 powder and dissolve it in high-purity water or DMSO to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Buffer Preparation: Prepare your desired experimental buffer (e.g., 10 mM Tris-HCl, pH 7.5) and filter it through a 0.22 µm filter.

  • Dilution: While gently vortexing the experimental buffer, add the required volume of the TMPyP4 stock solution to achieve the final desired concentration.

  • Salt Addition (if required): If your experiment requires the presence of salt (e.g., 100 mM KCl), add a concentrated stock solution of the salt to the diluted TMPyP4 solution dropwise while vortexing.

  • Final Check: After preparation, measure the UV-Vis spectrum of your final TMPyP4 solution to confirm the absence of aggregation (i.e., a sharp Soret band at the expected wavelength).

Protocol 2: Monitoring TMPyP4 Aggregation using UV-Vis Spectroscopy
  • Blank Measurement: Use your experimental buffer as a blank to zero the spectrophotometer.

  • Spectrum of Monomeric TMPyP4: Measure the absorbance spectrum of a freshly prepared, dilute solution of TMPyP4 in a low ionic strength buffer to establish the spectral signature of the monomeric form (typically a sharp Soret peak around 424 nm).

  • Titration/Time-course Measurement: Add your experimental variable (e.g., increasing salt concentration, another molecule, or simply monitor over time) to the TMPyP4 solution.

  • Spectral Analysis: Record the UV-Vis spectrum at each step or time point. A decrease in the intensity of the Soret band and/or the appearance of a new, red-shifted band is indicative of aggregation.

Visualizations

AggregationWorkflow Troubleshooting TMPyP4 Aggregation start Start: Prepare TMPyP4 Solution check_agg Observe Aggregation? (Visual or Spectroscopic) start->check_agg conc_path High Concentration? check_agg->conc_path Yes end_success Solution is Stable Proceed with Experiment check_agg->end_success No ionic_path High Ionic Strength? conc_path->ionic_path No dilute Dilute Solution conc_path->dilute Yes ph_path Inappropriate pH? ionic_path->ph_path No adjust_salt Lower Salt Concentration or Change Salt Type ionic_path->adjust_salt Yes adjust_ph Adjust pH (e.g., 7.0-7.5) ph_path->adjust_ph Yes dilute->check_agg adjust_salt->check_agg adjust_ph->check_agg

Caption: A flowchart for troubleshooting TMPyP4 aggregation.

SignalingPathway Factors Influencing TMPyP4 Aggregation cluster_factors Influencing Factors cluster_outcomes Observed States concentration High Concentration aggregate Aggregated TMPyP4 (Inactive/Altered Form) concentration->aggregate promotes ionic_strength High Ionic Strength ionic_strength->aggregate promotes ph Inappropriate pH ph->aggregate can promote temperature Temperature temperature->aggregate can influence monomer Monomeric TMPyP4 (Active Form) monomer->aggregate equilibrium shift aggregate->monomer can be reversed by adjusting conditions

Caption: Factors promoting TMPyP4 aggregation.

References

Technical Support Center: Optimizing TMPyP4-Mediated Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TMPyP4-mediated photodynamic therapy (PDT).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TMPyP4-mediated photodynamic therapy?

A1: TMPyP4 is a cationic porphyrin that acts as a photosensitizer. The mechanism involves a two-stage process. First, TMPyP4 is taken up by the target cells. In the second stage, it is activated by light of a specific wavelength. Upon activation, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen.[1] This overproduction of ROS induces oxidative stress, leading to damage of cellular components like lipids, DNA, and proteins, ultimately resulting in cell death through apoptosis and necrosis.[1][2]

Q2: What is the optimal wavelength of light for activating TMPyP4?

A2: The optimal wavelength for activating TMPyP4 corresponds to its absorption peaks. Studies have successfully used different wavelengths, including blue light (around 405 nm) and red light (around 630 nm).[1][2] Blue light has been shown to be effective, particularly when TMPyP4 is complexed with TiO2 nanoparticles in melanoma cells.[1][3][4] Red light, at 630 nm, has been used in studies on ovarian carcinoma cells.[2] The choice of wavelength can depend on the specific experimental setup, including the target tissue depth, as longer wavelengths generally offer deeper tissue penetration.

Q3: What are typical light doses and TMPyP4 concentrations used in vitro?

A3: The efficacy of TMPyP4-PDT is dependent on both the concentration of the photosensitizer and the light energy dose.[2] It is crucial to optimize these parameters for each cell line and experimental condition. Below is a summary of concentrations and light doses from various studies.

Troubleshooting Guide

Problem: Low or no cytotoxicity observed after TMPyP4-PDT.

Possible Cause Troubleshooting Step
Suboptimal Light Dose or Wavelength - Verify that the light source emits at a wavelength corresponding to a TMPyP4 absorption peak (e.g., Soret or Q-bands).- Perform a light dose-response experiment to determine the optimal energy density (J/cm²) for your specific cell type and TMPyP4 concentration.[2]
Inadequate TMPyP4 Concentration or Incubation Time - Perform a dose-response experiment with varying TMPyP4 concentrations to find the optimal range.[2]- Ensure sufficient incubation time for cellular uptake of TMPyP4. This can be optimized by testing different incubation periods.
Oxygen Depletion (Hypoxia) - During light exposure, rapid oxygen consumption can limit the production of cytotoxic singlet oxygen.[5]- Consider using a fractionated light protocol, where the total light dose is split into two or more exposures separated by a dark interval to allow for tissue reoxygenation.[5][6][7]
Incorrect Measurement of Cell Viability - Be aware that some photosensitizers can interfere with common viability assays like the MTT assay.[8]- Include proper controls, such as cells treated with TMPyP4 but not exposed to light ("dark toxicity") and cells exposed to light without TMPyP4.[1][8]

Problem: High "dark toxicity" (cell death in the absence of light).

Possible Cause Troubleshooting Step
Excessively High TMPyP4 Concentration - While TMPyP4 generally has low dark toxicity, very high concentrations can be cytotoxic.[1]- Reduce the TMPyP4 concentration to a level that shows minimal toxicity in the dark control group. Studies have shown significant dark toxicity at concentrations of 3 µM and above in certain cell lines.[2]
Photosensitizer Instability or Contamination - Ensure the purity and stability of your TMPyP4 stock solution.- Protect the stock solution from light to prevent degradation.

Problem: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Light Source Output - Regularly check the power output of your light source to ensure consistent energy delivery.- Ensure uniform illumination across all wells of a multi-well plate.
Fluctuations in Cell Density - Seed cells at a consistent density for all experiments, as cell density can influence the outcome of PDT.[8]
Inconsistent Incubation Times - Strictly adhere to the optimized incubation times for both TMPyP4 and the period between treatment and viability assessment.

Quantitative Data Summary

Table 1: In Vitro Parameters for TMPyP4-Mediated PDT in Ovarian Carcinoma Cells (A2780)

TMPyP4 Concentration (µM)Light Energy Density (J/cm²)Wavelength (nm)Approximate Apoptotic Rate (%)
3663014.7
6663032.3
15663052.2
30663056.3
60663080.3
(Data synthesized from a study on A2780 ovarian carcinoma cells)[2]

Table 2: In Vitro Parameters for TMPyP4/TiO₂-Mediated PDT in Melanoma Cells (Mel-Juso)

TMPyP4/TiO₂ Concentration (µg/mL)Light Power Density (mW/cm²)Irradiation Time (min)Wavelength (nm)
0.5 / 2017.5405
1 / 4017.5405
2.5 / 10017.5405
(Data from a study on Mel-Juso human melanoma cells, showing a significant increase in ROS production starting at the lowest dose)[1]

Experimental Protocols

Protocol 1: General In Vitro Optimization of Light Exposure for TMPyP4-PDT

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Photosensitizer Incubation:

    • Prepare a range of TMPyP4 concentrations in a cell culture medium.

    • Remove the old medium from the cells and add the TMPyP4-containing medium.

    • Incubate for a predetermined time (e.g., 4 hours) in the dark at 37°C and 5% CO₂.[2]

  • Controls: Include the following controls:

    • Untreated cells (no TMPyP4, no light).

    • Light only (no TMPyP4, with light exposure).

    • Dark toxicity (TMPyP4, no light).

  • Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS) to remove extracellular TMPyP4 and add fresh medium.

    • Expose the designated wells to a light source with a specific wavelength (e.g., 405 nm or 630 nm).

    • To optimize the light dose, irradiate different sets of wells for varying durations or at different power densities to achieve a range of energy densities (e.g., 3, 6, 12 J/cm²).[2]

  • Post-Irradiation Incubation: Return the plate to the incubator for a specified period (e.g., 24 hours) to allow for the induction of cell death.[2]

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT assay.

    • Be mindful of potential interference between the photosensitizer and the assay.[8]

Visualizations

PDT_Mechanism TMPyP4 TMPyP4 (Photosensitizer) Activated_TMPyP4 Excited State TMPyP4* TMPyP4:e->Activated_TMPyP4:w 1. Light    Absorption Light Light (Specific Wavelength) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Activated_TMPyP4:e->ROS:w 2. Energy Transfer Oxygen Molecular Oxygen (³O₂) Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components 3. Oxidation Cell_Death Cell Death (Apoptosis, Necrosis) Cellular_Components->Cell_Death 4. Damage Experimental_Workflow start_end start_end process process decision decision io io A Start: Seed Cells B Incubate with TMPyP4 (Varying Concentrations) A->B C Wash and Add Fresh Medium B->C D Expose to Light (Varying Doses) C->D E Post-Irradiation Incubation D->E F Assess Cell Viability E->F G Optimal Cytotoxicity? F->G H End: Protocol Optimized G->H Yes I Adjust TMPyP4 Conc. or Light Dose G->I No I->B Signaling_Pathway PDT TMPyP4-PDT ROS Increased ROS PDT->ROS MCM2 MCM2 Expression (DNA Replication) PDT->MCM2 downregulates CAIX CA-IX Expression (pH Homeostasis, Metastasis) PDT->CAIX downregulates Apoptosis Apoptosis ROS->Apoptosis induces Proliferation Cell Proliferation MCM2->Proliferation promotes Metastasis Cell Motility/ Metastasis CAIX->Metastasis promotes

References

Validation & Comparative

A Comparative Guide to TMPyP4 Tosylate and Other G-Quadruplex Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of G-quadruplex (G4) DNA and RNA structures has emerged as a promising strategy in anticancer and antiviral therapies. This guide provides an objective comparison of the well-known G-quadruplex ligand TMPyP4 tosylate with other prominent G4 ligands, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the selection and application of these compounds in research and development.

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. Their presence in telomeres and oncogene promoter regions makes them attractive targets for therapeutic intervention.[1][2] Ligands that can selectively bind to and stabilize these structures can modulate gene expression and inhibit telomerase activity, thereby exerting anti-proliferative effects.[3][4]

TMPyP4, a cationic porphyrin, is one of the most extensively studied G-quadruplex ligands.[3][4] However, its utility is often debated due to its relatively low selectivity for G-quadruplexes over duplex DNA.[5] This guide compares TMPyP4 with other notable G4 ligands—Telomestatin, BRACO-19, and PhenDC3—across key performance metrics.

Quantitative Comparison of G-Quadruplex Ligands

The efficacy of a G-quadruplex ligand is determined by several factors, including its binding affinity (Kd), its ability to stabilize the G4 structure (reflected in the change in melting temperature, ΔTm), and its potency in inhibiting telomerase. The following tables summarize available quantitative data for this compound and its counterparts.

Table 1: Telomerase Inhibition by G-Quadruplex Ligands

LigandIC50 (Direct Assay, nM)
Telomestatin700
Phen-DC32200
360A5600
BRACO-19Not Determined
TMPyP4710

Data from a direct telomerase activity assay using HEK293T cell extracts.[3]

Table 2: G-Quadruplex Stabilization (ΔTm) of Hepatitis B Virus G-Quadruplex

LigandΔTm (°C)
TMPyP423
BRACO-195
PhenDC324

Data from FRET melting experiments with a G-quadruplex-forming sequence from the Hepatitis B virus genome.[6]

Table 3: Binding Affinities (Kd) of Ligands to G-Quadruplex Structures

LigandG-Quadruplex TargetBinding Affinity (Kd)Technique
TMPyP4Telomeric~20 x 10^6 M⁻¹ (Ka)Not Specified
TelomestatinTelomericNot SpecifiedNot Specified
BRACO-19Telomeric~30 x 10^6 M⁻¹ (Ka)Not Specified
PhenDC3Not SpecifiedNot SpecifiedNot Specified

Note: Direct comparative Kd values from a single study under identical conditions are limited in the current literature. The values presented are from various sources and should be interpreted with caution. Ka represents the association constant.[7]

Signaling Pathways Modulated by G-Quadruplex Ligands

G-quadruplex ligands exert their biological effects by impinging on several critical cellular signaling pathways. Stabilization of G4 structures in promoter regions can alter gene expression, while interaction with telomeric G-quadruplexes can trigger a DNA damage response.

c-MYC and hTERT Downregulation

TMPyP4 has been shown to down-regulate the expression of the c-MYC oncogene by stabilizing the G-quadruplex structure in its promoter region.[3][4] Since c-MYC is a key transcriptional regulator of the catalytic subunit of telomerase, hTERT, this leads to reduced telomerase activity.[3][4]

G4_cMYC_hTERT_Pathway TMPyP4 TMPyP4 cMYC_G4 c-MYC Promoter G-Quadruplex TMPyP4->cMYC_G4 Stabilizes cMYC_Transcription c-MYC Transcription cMYC_G4->cMYC_Transcription Inhibits cMYC_Protein c-MYC Protein cMYC_Transcription->cMYC_Protein hTERT_Transcription hTERT Transcription cMYC_Protein->hTERT_Transcription Activates hTERT_Protein hTERT (Telomerase) hTERT_Transcription->hTERT_Protein Telomerase_Activity Telomerase Activity hTERT_Protein->Telomerase_Activity Cell_Proliferation Cancer Cell Proliferation Telomerase_Activity->Cell_Proliferation Promotes

TMPyP4-mediated downregulation of c-MYC and hTERT.
DNA Damage Response, Apoptosis, and Senescence

Stabilization of telomeric G-quadruplexes by ligands can interfere with DNA replication, leading to telomere dysfunction and the activation of a DNA damage response (DDR).[7] This can trigger signaling cascades involving ATM and ATR kinases, ultimately leading to cell cycle arrest, senescence, or apoptosis.[7][8]

G4_DDR_Apoptosis_Pathway G4_Ligand G-Quadruplex Ligand (e.g., TMPyP4) Telomeric_G4 Telomeric G-Quadruplex G4_Ligand->Telomeric_G4 Stabilizes Replication_Stress Replication Stress & Telomere Dysfunction Telomeric_G4->Replication_Stress Induces ATM_ATR ATM/ATR Activation Replication_Stress->ATM_ATR DDR DNA Damage Response ATM_ATR->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Senescence Senescence Cell_Cycle_Arrest->Senescence

G4 ligand-induced DNA damage response leading to senescence or apoptosis.
Regulation of Autophagy

Recent studies have indicated that G-quadruplex ligands can also modulate autophagy, a cellular recycling process. The G4 ligand pyridostatin (B1662821) (PDS) has been shown to downregulate the expression of the essential autophagy gene Atg7 by stabilizing a G-quadruplex in its promoter region.[9][10] This highlights a novel mechanism by which G4 ligands can impact cellular homeostasis.

G4_Autophagy_Pathway G4_Ligand G-Quadruplex Ligand (e.g., Pyridostatin) Atg7_G4 Atg7 Promoter G-Quadruplex G4_Ligand->Atg7_G4 Stabilizes Atg7_Transcription Atg7 Transcription Atg7_G4->Atg7_Transcription Inhibits Atg7_Protein Atg7 Protein Atg7_Transcription->Atg7_Protein Autophagy_Initiation Autophagy Initiation Atg7_Protein->Autophagy_Initiation Cellular_Homeostasis Cellular Homeostasis Autophagy_Initiation->Cellular_Homeostasis Maintains

Regulation of autophagy by a G-quadruplex ligand.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative evaluation of G-quadruplex ligands. Below are detailed methodologies for key experiments cited in G4 ligand research.

FRET-Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.[11]

FRET_Melting_Workflow Start Start Prepare_Oligo Prepare dual-labeled G-quadruplex oligonucleotide (e.g., 5'-FAM, 3'-TAMRA) Start->Prepare_Oligo Prepare_Samples Prepare reaction samples: - Oligonucleotide - Buffer (e.g., Tris-HCl, KCl) - Ligand (at various concentrations) Prepare_Oligo->Prepare_Samples RT_PCR Place samples in a real-time PCR instrument Prepare_Samples->RT_PCR Heating_Program Run a temperature gradient (e.g., 25°C to 95°C) with fluorescence reading at each step RT_PCR->Heating_Program Data_Analysis Analyze fluorescence data to determine the melting temperature (Tm) Heating_Program->Data_Analysis Calculate_Delta_Tm Calculate ΔTm (Tm with ligand - Tm without ligand) Data_Analysis->Calculate_Delta_Tm End End Calculate_Delta_Tm->End

Workflow for a FRET-melting assay.

Protocol:

  • Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher or acceptor (e.g., TAMRA) at the other.

  • Sample Preparation: The labeled oligonucleotide is diluted in a buffer containing a stabilizing cation (typically K+). The ligand of interest is added at various concentrations. A control sample without the ligand is also prepared.

  • Thermal Denaturation: The samples are subjected to a gradual increase in temperature in a real-time PCR machine.

  • Fluorescence Measurement: Fluorescence is measured at each temperature increment. In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in FRET and low donor fluorescence. As the structure melts, the ends move apart, FRET decreases, and donor fluorescence increases.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined from the resulting melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the ligand-containing sample.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of a ligand to a G-quadruplex.[12]

Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: The G-quadruplex-forming oligonucleotide is immobilized on the sensor chip surface.

  • Analyte Injection: The G-quadruplex ligand (analyte) is flowed over the chip surface at various concentrations.

  • Detection: The binding of the ligand to the immobilized G-quadruplex is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13]

Protocol:

  • Sample Preparation: The G-quadruplex-forming oligonucleotide is placed in the sample cell, and the ligand is loaded into the injection syringe. Both are in the same buffer.

  • Titration: The ligand is injected in small aliquots into the sample cell.

  • Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to G-quadruplex. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the conformation of G-quadruplexes and to observe conformational changes upon ligand binding.[2][14]

Protocol:

  • Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide is prepared in a suitable buffer.

  • CD Spectra Acquisition: The CD spectrum of the oligonucleotide is recorded in the absence of the ligand.

  • Ligand Titration: The ligand is added to the oligonucleotide solution in increasing concentrations, and a CD spectrum is recorded after each addition.

  • Data Analysis: Changes in the CD spectrum, such as shifts in wavelength or changes in ellipticity, indicate a conformational change in the G-quadruplex upon ligand binding. The magnitude of these changes can be used to infer the binding mode and affinity.

Conclusion

This compound remains a valuable tool for studying G-quadruplexes due to its well-characterized, albeit complex, interactions. However, its low selectivity is a significant drawback for therapeutic applications. Other ligands, such as Telomestatin and PhenDC3, exhibit different binding profiles and may offer advantages in specific contexts. The choice of a G-quadruplex ligand should be guided by a thorough evaluation of its binding affinity, stabilization potential, and its effects on relevant cellular pathways. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate this critical evaluation process for researchers in the field. Further head-to-head comparative studies under standardized conditions are warranted to build a more complete and directly comparable dataset for these important molecules.

References

A Comparative Guide to Telomerase Inhibitors: TMPyP4 vs. Telomestatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent G-quadruplex stabilizing agents, TMPyP4 and telomestatin (B1682999), in the context of their application in telomerase inhibition studies. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.

At a Glance: Key Differences

FeatureTMPyP4Telomestatin
Primary Target Preferentially facilitates the formation of and interacts with intermolecular G-quadruplexes.[1][2]Induces and stabilizes intramolecular G-quadruplex structures.[1][2]
Telomerase Inhibition Potency Less potent, with IC50 values in the micromolar range.[1]Highly potent, with IC50 values in the nanomolar range, reported to be at least two orders of magnitude more potent than TMPyP4.[1]
Effect on Telomere Length Less pronounced effect on telomere shortening in some cell lines.Induces significant and accelerated telomere shortening.[1]
Cellular Effects Induces formation of anaphase bridges; effective against both telomerase-positive and ALT-positive cells.[1][2]Primarily inhibits telomerase, leading to apoptosis; more selective for telomerase-positive cells.[1]
Mechanism of Action Stabilizes intermolecular G-quadruplexes, leading to chromosomal instability. Also down-regulates c-myc and hTERT expression.Sequesters the single-stranded 3' telomeric overhang into an intramolecular G-quadruplex, blocking telomerase access.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various studies to provide a direct comparison of the efficacy of TMPyP4 and telomestatin.

Table 1: Telomerase Inhibition
CompoundAssayCell Line/SystemIC50 ValueReference
Telomestatin TRAP Assay-5 nM[1]
TMPyP4 TRAP Assay-~500-700 nM

Note: IC50 values can vary depending on the specific experimental conditions and the assay used.

Table 2: Cytotoxicity
CompoundCell LineAssayIC50 ValueReference
Telomestatin SW39 (telomerase-positive)Cytotoxicity Assay4.1 µM[1]
SW26 (ALT-positive)Cytotoxicity Assay1.8 µM[1]
TMPyP4 SW39 (telomerase-positive)Cytotoxicity Assay56.3 µM[1]
SW26 (ALT-positive)Cytotoxicity Assay62.9 µM[1]
MiaPaCa (pancreatic cancer)Cytotoxicity Assay-
Table 3: Effects on Telomere Length and Cell Proliferation
CompoundCell LineTreatment DurationEffect on Telomere LengthEffect on Cell ProliferationReference
Telomestatin SW26 (ALT-positive)39 days~1 kb decreaseNo significant effect[1]
SW39 (telomerase-positive)3 weeks-Suppression[1]
TMPyP4 SW26 (ALT-positive)2 weeks-Suppression[1]
SW39 (telomerase-positive)6 weeks-Suppression[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of both TMPyP4 and telomestatin involves the stabilization of G-quadruplex structures in telomeric DNA, which indirectly inhibits telomerase activity. However, their distinct preferences for different G-quadruplex conformations lead to different downstream cellular consequences.

Telomestatin: Intramolecular G-Quadruplex Stabilization

Telomestatin preferentially binds to and stabilizes intramolecular G-quadruplexes formed within the single-stranded 3' overhang of telomeres. This structure effectively sequesters the substrate for telomerase, preventing the enzyme from accessing and elongating the telomere. This leads to progressive telomere shortening, which in turn activates cellular senescence or apoptosis pathways.

G cluster_0 Telomestatin's Mechanism of Action Telomestatin Telomestatin Intra_G4 Intramolecular G-quadruplex Telomestatin->Intra_G4 Induces & Stabilizes ssDNA Single-stranded 3' telomeric overhang ssDNA->Intra_G4 Folds into Telomerase Telomerase Intra_G4->Telomerase Blocks Access Telomere_Shortening Progressive Telomere Shortening Telomerase->Telomere_Shortening Inhibition leads to Apoptosis Senescence/ Apoptosis Telomere_Shortening->Apoptosis Triggers

Caption: Telomestatin's telomerase inhibition pathway.

TMPyP4: Intermolecular G-Quadruplex Stabilization

In contrast, TMPyP4 shows a preference for facilitating the formation of and stabilizing intermolecular G-quadruplexes. These structures can form between the telomeres of sister chromatids, leading to the formation of anaphase bridges during cell division. This results in genomic instability and can trigger cell death. Additionally, TMPyP4 has been shown to down-regulate the expression of c-myc and the catalytic subunit of telomerase, hTERT, providing a multi-faceted approach to telomerase inhibition.

G cluster_1 TMPyP4's Mechanism of Action TMPyP4 TMPyP4 Inter_G4 Intermolecular G-quadruplex TMPyP4->Inter_G4 Facilitates & Stabilizes cMYC c-myc gene TMPyP4->cMYC Down-regulates hTERT hTERT gene TMPyP4->hTERT Down-regulates Telomeres Telomeres of Sister Chromatids Telomeres->Inter_G4 Forms between Anaphase_Bridge Anaphase Bridge Formation Inter_G4->Anaphase_Bridge Genomic_Instability Genomic Instability & Cell Death Anaphase_Bridge->Genomic_Instability cMYC->hTERT Regulates

Caption: TMPyP4's multi-faceted inhibition mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of TMPyP4 and telomestatin.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

G cluster_2 TRAP Assay Workflow A 1. Cell Lysate Preparation B 2. Telomerase Extension A->B Add TS primer & dNTPs C 3. PCR Amplification B->C Add reverse primer & Taq polymerase D 4. Gel Electrophoresis C->D Separate products E 5. Data Analysis D->E Quantify band intensity

Caption: A simplified workflow of the TRAP assay.

1. Cell Lysate Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate lysis buffer (e.g., CHAPS lysis buffer).

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

2. Telomerase Extension:

  • In a PCR tube, combine the cell extract with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and reaction buffer.

  • Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

  • Heat-inactivate the telomerase at 95°C for 5 minutes.

3. PCR Amplification:

  • Add a reverse primer and Taq DNA polymerase to the reaction mixture.

  • Perform PCR to amplify the extended telomerase products. A typical cycling protocol is:

    • 95°C for 3 minutes (initial denaturation)

    • 30-35 cycles of:

      • 95°C for 30 seconds (denaturation)

      • 50-60°C for 30 seconds (annealing)

      • 72°C for 1 minute (extension)

    • 72°C for 5 minutes (final extension)

4. Product Detection and Analysis:

  • Separate the PCR products on a polyacrylamide gel.

  • Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the DNA bands.

  • Telomerase activity is indicated by a characteristic ladder of bands with 6 base pair increments.

  • Quantify the intensity of the bands to determine relative telomerase activity.

Circular Dichroism (CD) Spectroscopy for G-quadruplex Interaction

CD spectroscopy is used to characterize the formation and topology of G-quadruplex structures upon ligand binding.

1. Sample Preparation:

  • Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., human telomeric repeat sequence) in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Prepare stock solutions of TMPyP4 and telomestatin.

2. CD Spectra Measurement:

  • Record the CD spectrum of the G-quadruplex alone from 220 to 320 nm. A characteristic positive peak around 295 nm and a negative peak around 260 nm indicate the formation of a hybrid-type G-quadruplex in the presence of K+.

  • Titrate the G-quadruplex solution with increasing concentrations of the ligand (TMPyP4 or telomestatin).

  • Record the CD spectrum after each addition of the ligand.

  • Changes in the CD spectrum, such as an increase in the intensity of the peaks or a shift in the wavelength, indicate ligand binding and stabilization of the G-quadruplex structure.

3. Data Analysis:

  • Analyze the changes in the CD signal as a function of ligand concentration to determine the binding affinity and stoichiometry.

  • The distinct spectral changes induced by TMPyP4 and telomestatin can provide insights into their different modes of interaction with the G-quadruplex.

Conclusion

Both TMPyP4 and telomestatin are valuable tools for studying telomerase inhibition through G-quadruplex stabilization. However, their distinct mechanisms of action and cellular effects make them suitable for different research applications. Telomestatin, with its high potency and specific induction of intramolecular G-quadruplexes, is an excellent choice for studies focused on direct telomerase inhibition and its consequences on telomere length. TMPyP4, with its ability to stabilize intermolecular G-quadruplexes and affect gene expression, offers a broader mechanism of action that can be explored in the context of both telomerase-dependent and ALT pathways, as well as chromosomal instability. The choice between these two compounds should be guided by the specific research question and the cellular context of the study.

References

A Comparative Analysis of TMPyP4 Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anticancer agent 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphyrin (TMPyP4) across various experimental cancer models. TMPyP4 is a cationic porphyrin recognized for its ability to bind to and stabilize G-quadruplex (G4) DNA structures. These four-stranded structures are prevalent in key genomic regions, such as telomeres and the promoter regions of oncogenes, making them a compelling target for cancer therapy.[1][2] By stabilizing G4s, TMPyP4 can inhibit the activity of telomerase—an enzyme crucial for cancer cell immortality—and down-regulate the expression of oncogenes like c-MYC.[1][3] This guide synthesizes experimental data on its efficacy, details its mechanisms of action, and provides protocols for key experimental procedures to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Approach to Cancer Therapy

TMPyP4 exerts its antitumor effects through multiple mechanisms, primarily centered on its role as a G-quadruplex stabilizer. This interaction triggers a cascade of downstream events that inhibit cancer cell proliferation and survival.

  • Telomerase Inhibition and Oncogene Repression : TMPyP4 binds to G4 structures in telomeres and the promoter region of the c-MYC oncogene.[1] This stabilization blocks the action of telomerase, leading to progressive telomere shortening and ultimately cell senescence or apoptosis.[4][5] It also represses the transcription of c-MYC, which in turn down-regulates the expression of human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase.[1]

  • DNA Damage and Immune Response Activation : The stabilization of G4 structures by TMPyP4 can lead to DNA damage, marked by an increase in γH2AX, a marker for double-strand breaks.[6] This DNA damage activates the cGAS-STING pathway, a critical component of the innate immune system.[6] Activation of this pathway enhances the recruitment and activation of CD8+ T cells and dendritic cells (DCs) within the tumor microenvironment, thereby boosting anti-tumor immunity.[6]

  • Signaling Pathway Modulation : TMPyP4 has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in apoptosis.[7] Conversely, it can suppress other pro-survival pathways like the Wnt/β-catenin signaling pathway in colon cancer cells.[7]

  • Photodynamic Therapy (PDT) : In addition to its role as a G4 stabilizer, TMPyP4 is a potent photosensitizer.[8][9] When activated by light, it generates reactive oxygen species (ROS) that induce oxidative stress and lead to cell death, making it a promising agent for PDT.[4][9]

TMPyP4_Mechanism_of_Action cluster_0 TMPyP4 Direct Action cluster_1 Downstream Cellular Effects cluster_2 Therapeutic Outcomes TMPyP4 TMPyP4 G4 G-Quadruplex DNA (Telomeres, Oncogene Promoters) TMPyP4->G4 Binds & Stabilizes Telomerase Telomerase Activity G4->Telomerase cMYC c-MYC / hTERT Transcription G4->cMYC DNAdamage DNA Damage (γH2AX ↑) G4->DNAdamage Apoptosis Apoptosis & Cell Cycle Arrest Telomerase->Apoptosis cMYC->Apoptosis Immunity Anti-Tumor Immunity (cGAS-STING Pathway) DNAdamage->Immunity MAPK p38 MAPK Activation MAPK->Apoptosis Proliferation Tumor Proliferation Immunity->Proliferation Apoptosis->Proliferation In_Vivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow A 1. Cell Culture (e.g., MC38 Colorectal Cancer Cells) B 2. Subcutaneous Injection (Inject cells into flank of syngeneic mice) A->B C 3. Tumor Growth (Allow tumors to become palpable, ~1 week) B->C D 4. Randomization (Divide mice into Vehicle and TMPyP4 groups) C->D E 5. Treatment Administration (e.g., 30 mg/kg TMPyP4, i.p., 3x/week) D->E F 6. Monitoring (Measure tumor volume and body weight regularly) E->F G 7. Endpoint Analysis (Excise tumors at study end) F->G H 8. Data Analysis (Compare tumor weight/volume, IHC for immune markers) G->H

References

Unraveling the Aftermath: A Comparative Guide to TMPyP4-Induced Telomere Dysfunction and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TMPyP4 and other agents that induce telomere dysfunction. It offers a comprehensive overview of their mechanisms, downstream cellular effects, and the experimental validation of these outcomes, supported by detailed protocols and quantitative data.

The quest for effective anti-cancer therapies has led to a focus on telomeres, the protective caps (B75204) at the ends of chromosomes. In many cancer cells, the enzyme telomerase maintains telomere length, enabling unlimited proliferation. Disrupting telomere maintenance is a promising strategy to induce cancer cell death. One of the key players in this field is TMPyP4, a G-quadruplex stabilizing agent. This guide delves into the downstream effects of TMPyP4-induced telomere dysfunction and compares its performance with other notable alternatives, namely Telomestatin and BIBR1532.

Mechanism of Action: A Tale of Two Strategies

The primary mechanism by which TMPyP4 induces telomere dysfunction is through the stabilization of G-quadruplexes (G4s). These are secondary structures formed in guanine-rich DNA sequences, such as those found in telomeres. By stabilizing these structures, TMPyP4 effectively inhibits the activity of telomerase, which requires an unfolded single-stranded DNA template.[1] Furthermore, TMPyP4 has been shown to down-regulate the expression of c-MYC and human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, adding another layer to its inhibitory action.[2]

In contrast, Telomestatin , another potent G-quadruplex stabilizer, also inhibits telomerase but with a preference for intramolecular G4 structures, which is thought to lead to more rapid telomere shortening.[1] BIBR1532 represents a different class of telomerase inhibitors. It is a non-competitive inhibitor that binds to an allosteric site on hTERT, directly hampering its enzymatic activity without interacting with the G-quadruplex structure itself.[3]

Comparative Analysis of Cellular Effects

The induction of telomere dysfunction by these compounds triggers a cascade of cellular events, ultimately leading to cell cycle arrest, senescence, or apoptosis. The following tables provide a quantitative comparison of their effects across various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
TMPyP4 Y79 (Retinoblastoma)60[4]
WERI-Rb1 (Retinoblastoma)45[4]
HeLa (Cervical Cancer)Not specified, but synergistic with cisplatin[5]
U-118 MG (Glioblastoma)Not specified, but synergistic with doxorubicin[5]
Telomestatin U937 (Leukemia)~2 (for TRF length reduction)[6]
SiHa, MCF-7, HeLaGrowth inhibition at 0-10 µM[7]
BIBR1532 A549 (NSCLC)81.42 (72h)[8]
H460 (NSCLC)35.34 (72h)[8]
NALM-6 (Leukemia)30 (growth inhibition)[9]
TXT49.61[7]

Table 1: Comparative Cytotoxicity (IC50) of Telomere Dysfunction-Inducing Agents. The half-maximal inhibitory concentration (IC50) values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the cell line and the duration of the treatment.

CompoundCell LineTreatmentApoptosis InductionReference
TMPyP4 Y79, WERI-Rb110-100 µM (48-72h)Dose-dependent increase[4]
Colorectal Cancer Cells4-8 µM (48h)Increased Annexin V positive cells[10]
Telomestatin Glioma Stem CellsNot specifiedInduces DNA damage and cell death[1]
BIBR1532 Feline Oral Squamous Carcinoma25-100 µM (48h)Unbalancing of Bax/Bcl-2 ratio[11]
Multiple Myeloma CellsNot specifiedInduces apoptosis via suppression of PI3K/AKT/mTOR and ERK1/2 MAPK pathways[12]

Table 2: Comparative Analysis of Apoptosis Induction. The table summarizes the pro-apoptotic effects of the compounds in different cancer cell models.

CompoundCell LineTreatmentEffect on Cell CycleReference
TMPyP4 LC-HK2 (NSCLC)5 µM (72h)Increase in G0/G1 phase (56.9%)[4]
RPE-1 (hTERT-immortalized)5 µM (72h)Increase in G0/G1 phase (67.65%)[4]
Telomestatin Glioma Stem CellsNot specifiedGSC-selective growth inhibition[1]
BIBR1532 Feline Oral Squamous Carcinoma25-100 µM (48h)p21-dependent cell cycle arrest[11]
p53+/+ cellsNot specifiedS/G2/M arrest[13]
p53-/- cellsNot specifiedS/G2/M arrest[13]

Table 3: Comparative Analysis of Cell Cycle Arrest. This table highlights the impact of each compound on the cell cycle progression in various cell types.

Downstream Signaling Pathways

The cellular responses to telomere dysfunction are orchestrated by complex signaling networks.

TMPyP4-Induced Signaling

TMPyP4-induced DNA damage, stemming from telomere uncapping and replication stress, activates the cGAS-STING pathway . Cytosolic DNA fragments, resulting from genomic instability, are detected by cGAS, which in turn activates STING, leading to the production of type I interferons and other inflammatory cytokines. This innate immune response can contribute to anti-tumor immunity.[10] Additionally, TMPyP4-induced DNA damage can activate the p53 signaling pathway , leading to the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis.[4]

TMPyP4_Signaling TMPyP4 TMPyP4 G4 G-quadruplex Stabilization TMPyP4->G4 Telomerase Telomerase Inhibition G4->Telomerase Telomere_Dysfunction Telomere Dysfunction Telomerase->Telomere_Dysfunction DNA_Damage DNA Damage (γ-H2AX) Telomere_Dysfunction->DNA_Damage cGAS cGAS DNA_Damage->cGAS p53 p53 Activation DNA_Damage->p53 STING STING cGAS->STING IFNs Type I IFNs STING->IFNs p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

TMPyP4 signaling cascade.

Telomestatin-Induced Signaling

Telomestatin's preferential targeting of glioma stem cells (GSCs) is linked to its ability to induce the dissociation of the telomere-capping protein TRF2, leading to telomeric DNA damage specifically in GSCs.[1] This damage activates the ATR-Chk1 signaling pathway , a key component of the DNA damage response, resulting in replication stress and subsequent growth inhibition.[1]

Telomestatin_Signaling Telomestatin Telomestatin TRF2_Dissociation TRF2 Dissociation Telomestatin->TRF2_Dissociation Telomeric_Damage Telomeric DNA Damage TRF2_Dissociation->Telomeric_Damage Replication_Stress Replication Stress Telomeric_Damage->Replication_Stress ATR ATR Replication_Stress->ATR Chk1 Chk1 ATR->Chk1 DDR DNA Damage Response Chk1->DDR Growth_Inhibition Growth Inhibition DDR->Growth_Inhibition

Telomestatin signaling cascade.

BIBR1532-Induced Signaling

BIBR1532, by directly inhibiting hTERT, leads to telomere shortening and the activation of p53-dependent pathways.[11] This results in the upregulation of the cell cycle inhibitor p21 and an imbalance in the Bax/Bcl-2 ratio, favoring apoptosis.[11] Interestingly, BIBR1532 can induce apoptosis independently of p53 status in some contexts.[13] Furthermore, it has been shown to suppress the PI3K/Akt/mTOR and activate the ERK1/2 MAPK pathways in multiple myeloma cells.[12]

BIBR1532_Signaling BIBR1532 BIBR1532 hTERT_Inhibition hTERT Inhibition BIBR1532->hTERT_Inhibition Telomere_Shortening Telomere Shortening hTERT_Inhibition->Telomere_Shortening PI3K_AKT_mTOR PI3K/AKT/mTOR hTERT_Inhibition->PI3K_AKT_mTOR ERK12_MAPK ERK1/2 MAPK hTERT_Inhibition->ERK12_MAPK p53_Activation p53 Activation Telomere_Shortening->p53_Activation p21 p21 p53_Activation->p21 Bax_Bcl2 Bax/Bcl-2 Ratio ↑ p53_Activation->Bax_Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax_Bcl2->Apoptosis PI3K_AKT_mTOR->Apoptosis ERK12_MAPK->Apoptosis

BIBR1532 signaling cascade.

Experimental Protocols

To aid in the validation and comparison of these compounds, detailed methodologies for key experiments are provided below.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay is a highly sensitive PCR-based method to measure telomerase activity.

Materials:

  • Cell lysis buffer (e.g., CHAPS-based)

  • TS primer (Telomerase substrate)

  • ACX primer (Reverse primer)

  • TRAP reaction buffer

  • dNTPs

  • Taq DNA polymerase

  • SYBR Green or other DNA stain

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Cell Lysate Preparation: Harvest cells and prepare a cell extract using a suitable lysis buffer.

  • Telomerase Extension: Incubate the cell extract with the TS primer in the TRAP reaction buffer to allow telomerase to add telomeric repeats.

  • PCR Amplification: Amplify the extended products by PCR using the TS and ACX primers.

  • Detection: Resolve the PCR products on a polyacrylamide gel and visualize the characteristic 6-base pair ladder using a DNA stain. The intensity of the ladder is proportional to the telomerase activity.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage at the level of individual cells.

Materials:

  • Microscope slides

  • Normal and low melting point agarose (B213101)

  • Lysis solution

  • Alkaline or neutral electrophoresis buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Encapsulation: Mix cells with low melting point agarose and layer onto a pre-coated slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Electrophoresis: Place the slides in an electrophoresis chamber with either alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) buffer and apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This histochemical stain is used to identify senescent cells.

Materials:

  • Fixative solution (e.g., formaldehyde/glutaraldehyde)

  • Staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0

  • Phosphate-buffered saline (PBS)

  • Light microscope

Procedure:

  • Cell Fixation: Fix the cells with the fixative solution.

  • Staining: Incubate the fixed cells with the SA-β-Gal staining solution at 37°C (without CO2) for several hours to overnight.

  • Visualization: Wash the cells with PBS and observe under a light microscope. Senescent cells will stain blue due to the activity of β-galactosidase at the suboptimal pH of 6.0.

Conclusion

TMPyP4, Telomestatin, and BIBR1532 represent distinct yet effective strategies for inducing telomere dysfunction in cancer cells. While all three can lead to cell cycle arrest and apoptosis, their specific mechanisms and downstream signaling pathways differ. TMPyP4's ability to stabilize G-quadruplexes and activate the cGAS-STING pathway highlights its potential for not only direct cytotoxicity but also for modulating the tumor immune microenvironment. Telomestatin shows promise in selectively targeting cancer stem cells, and BIBR1532 offers a direct and specific inhibition of telomerase. The choice of agent for research or therapeutic development will depend on the specific cancer type, its underlying biology, and the desired therapeutic outcome. This guide provides a foundational framework for comparing these compounds and designing experiments to further validate their downstream effects.

References

A Comparative Analysis of TMPyP4's Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The cationic porphyrin TMPyP4 has emerged as a promising anticancer agent due to its multifaceted mechanisms of action, primarily centered on the stabilization of G-quadruplex structures in telomeres and oncogene promoters. This guide provides a comprehensive cross-validation of TMPyP4's anticancer effects in a variety of cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Assessment of TMPyP4's Anticancer Activity

The cytotoxic and antiproliferative effects of TMPyP4 have been evaluated across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary depending on the cell line and the duration of exposure. The following table summarizes the IC50 values and other key anticancer effects of TMPyP4 in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure TimeKey Anticancer Effects
Y79[1]Retinoblastoma6048-72 hGrowth inhibition, dose-dependent apoptosis[1]
WERI-Rb1[1]Retinoblastoma4548-72 hGrowth inhibition, dose-dependent apoptosis[1]
Human Cervical Cancer Cells[2]Cervical Cancer16.35Not SpecifiedInhibition of cell proliferation, induction of apoptosis[2]
A549[3]Lung Cancer>2Not SpecifiedM phase cell cycle arrest, inhibition of proliferation[3]
HOS[4]OsteosarcomaNot SpecifiedNot SpecifiedInhibition of cell growth, >17% apoptosis[4]
Saos-2[4]OsteosarcomaNot SpecifiedNot SpecifiedInhibition of cell growth, >17% apoptosis[4]
U2OS[4]OsteosarcomaNot SpecifiedNot SpecifiedInhibition of cell growth, 22.6% apoptosis[4]
SW620[5]Colorectal CancerNot SpecifiedNot SpecifiedAttenuated tumor growth in vivo[5]
HCT116[5]Colorectal CancerNot Specified72 hImpaired cell proliferation and survival[5]
MC38[5]Colorectal CancerNot Specified72 hImpaired cell proliferation and survival[5]
MCF-7[6]Breast CancerNot Specified72 hSignificant decrease in hTERT expression and telomerase activity[6]
MDA-MB-231[6]Breast CancerNot Specified72 hSignificant decrease in hTERT expression and telomerase activity[6]
A2780[7]Ovarian CancerNot Specified24 h (with PDT)Dose-dependent growth inhibition and apoptosis[7]

Note: The IC50 values can vary based on the specific experimental conditions, such as the assay used and the passage number of the cell line.

Core Anticancer Mechanisms of TMPyP4

TMPyP4 exerts its anticancer effects through several interconnected mechanisms:

  • G-Quadruplex Stabilization: TMPyP4 binds to and stabilizes G-quadruplex structures, which are secondary structures formed in guanine-rich DNA sequences. These structures are found in telomeres and the promoter regions of oncogenes like c-MYC.[8][9]

  • Telomerase Inhibition: By stabilizing G-quadruplexes in telomeres, TMPyP4 inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This leads to telomere shortening and eventual cell senescence or apoptosis.[9][10][11]

  • Downregulation of Oncogene Expression: TMPyP4 can also stabilize G-quadruplexes in the promoter region of the c-MYC oncogene, leading to the downregulation of its expression.[8][9] Since c-MYC is a key transcriptional regulator of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, this action further contributes to telomerase inhibition.[8]

  • Induction of DNA Damage and Cell Cycle Arrest: The stabilization of G-quadruplexes can interfere with DNA replication and transcription, leading to DNA damage.[5] This damage response can trigger cell cycle arrest, typically at the G2/M phase, and induce apoptosis.[1][5]

  • Activation of Anti-Tumor Immunity: Recent studies have shown that TMPyP4-induced DNA damage can activate the cGAS-STING pathway, which in turn promotes the activation of CD8+ T cells and the maturation of dendritic cells, thereby boosting the anti-tumor immune response.[5]

  • Modulation of Signaling Pathways: TMPyP4 has been shown to activate the p38 MAPK signaling pathway, which is involved in apoptosis induction in cervical cancer cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anticancer effects of TMPyP4.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of TMPyP4 (e.g., 1-100 µM) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with different concentrations of TMPyP4 for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with TMPyP4 for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing the Mechanisms of Action

Experimental Workflow for Assessing TMPyP4's Anticancer Effects

experimental_workflow start Cancer Cell Culture treatment TMPyP4 Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle pathway Mechanism of Action Studies (e.g., Western Blot, qPCR) treatment->pathway ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist pathway_analysis Signaling Pathway Elucidation pathway->pathway_analysis

Caption: Workflow for evaluating the in vitro anticancer effects of TMPyP4.

Signaling Pathway of TMPyP4-Mediated Telomerase Inhibition

signaling_pathway TMPyP4 TMPyP4 G4_Telomere Telomeric G-Quadruplex TMPyP4->G4_Telomere Stabilizes G4_cMYC c-MYC Promoter G-Quadruplex TMPyP4->G4_cMYC Stabilizes Telomerase Telomerase G4_Telomere->Telomerase Inhibits Binding cMYC c-MYC Expression G4_cMYC->cMYC Downregulates Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Prevents hTERT hTERT Expression cMYC->hTERT Regulates hTERT->Telomerase Catalytic Subunit Apoptosis Apoptosis / Senescence Telomere_Shortening->Apoptosis

Caption: TMPyP4 inhibits telomerase via dual mechanisms.

References

The Synergistic Power of TMPyP4 in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore combination strategies that exploit the unique mechanisms of different anti-cancer agents. One such promising agent is the cationic porphyrin TMPyP4, a G-quadruplex stabilizer and telomerase inhibitor.[1][2][3] This guide provides a comprehensive comparison of the synergistic effects of TMPyP4 when combined with conventional chemotherapy drugs, supported by experimental data and detailed protocols.

TMPyP4: A Multi-faceted Anti-Cancer Agent

TMPyP4, or 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphyrin, exerts its anti-cancer effects through several mechanisms.[1][2] Primarily, it binds to and stabilizes G-quadruplex (G4) structures, which are non-canonical four-stranded DNA and RNA secondary structures found in telomeres and the promoter regions of oncogenes like c-MYC.[4][5][6] This stabilization interferes with DNA replication and transcription of these oncogenes.[4][7]

Furthermore, TMPyP4's ability to stabilize G-quadruplexes in telomeric regions leads to the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[1][4][8] The inhibition of telomerase can lead to progressive telomere shortening, ultimately triggering cellular senescence or apoptosis.[1] TMPyP4 has also been shown to induce DNA damage and activate the cGAS-STING pathway, thereby boosting anti-tumor immunity.[7]

Synergistic Effects with Chemotherapy Drugs: Quantitative Analysis

Studies have demonstrated that combining TMPyP4 with traditional chemotherapy agents can lead to synergistic anti-tumor activity, allowing for potentially lower and less toxic doses of the chemotherapeutic drugs.[1] The synergistic, additive, or antagonistic effects of drug combinations are often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

TMPyP4 in Combination with Doxorubicin (B1662922) and Cisplatin (B142131)

The following tables summarize the synergistic effects observed when TMPyP4 is combined with doxorubicin (DOX) and cisplatin (CIS) in various cancer cell lines.

Table 1: Synergistic Effects of TMPyP4 (20 µM) with Doxorubicin

Cell LineDoxorubicin (µM)Combination Index (CI)Effect
MDA-MB-231 10.44Synergy[1]
50.39Strong Synergy[1]
MCF-7 10.45Synergy[1]

Table 2: Synergistic Effects of TMPyP4 (20 µM) with Cisplatin

Cell LineCisplatin (µM)Combination Index (CI)Effect
HeLa -Highest synergistic effect among all combinations tested in this cell line[1][2]Strong Synergy
MDA-MB-231 200.72Synergy[1]
MCF-7 200.56Synergy[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability and Synergy Assessment

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Treatment:

  • For synergy studies, a two-step incubation process is often employed.

  • Step 1 (Sensitization): Cells are incubated with a fixed concentration of TMPyP4 (e.g., 20 µM) for a period of 48 hours. This step aims to sensitize the cancer cells to the subsequent chemotherapy treatment.[1]

  • Step 2 (Chemotherapy): Following sensitization, the chemotherapy drug (e.g., doxorubicin or cisplatin) is added at various concentrations for an additional 24 hours.[1]

3. Cytotoxicity Assay (MTT Assay):

  • After the treatment period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[3]

4. Combination Index (CI) Calculation:

  • The CI values are calculated using the Chou-Talalay method based on the dose-effect curves of the individual drugs and their combination. Software such as CompuSyn is often used for this analysis.

Signaling Pathways and Experimental Workflows

The synergistic effects of TMPyP4 with chemotherapy can be attributed to its impact on key cellular pathways.

Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of TMPyP4 involves the stabilization of G-quadruplex structures. This can be visualized as follows:

G_Quadruplex_Stabilization cluster_0 Cellular Processes cluster_1 TMPyP4 Action cluster_2 Downstream Effects Telomere Telomere TMPyP4 TMPyP4 Telomere->TMPyP4 Oncogene_Promoter Oncogene Promoter (e.g., c-MYC) Oncogene_Promoter->TMPyP4 G4_Stabilization G-Quadruplex Stabilization TMPyP4->G4_Stabilization Induces Telomerase_Inhibition Telomerase Inhibition G4_Stabilization->Telomerase_Inhibition Leads to Oncogene_Transcription_Inhibition Oncogene Transcription Inhibition G4_Stabilization->Oncogene_Transcription_Inhibition Leads to Apoptosis Apoptosis / Senescence Telomerase_Inhibition->Apoptosis Oncogene_Transcription_Inhibition->Apoptosis

Caption: TMPyP4 stabilizes G-quadruplexes in telomeres and oncogene promoters, leading to telomerase inhibition, reduced oncogene expression, and ultimately apoptosis or senescence.

Experimental Workflow for Synergy Assessment

The process of evaluating the synergistic effects of TMPyP4 and chemotherapy drugs can be outlined as follows:

Synergy_Workflow Cell_Seeding Seed Cancer Cells in 96-well plates TMPyP4_Incubation Incubate with TMPyP4 (e.g., 20 µM for 48h) Cell_Seeding->TMPyP4_Incubation Chemo_Addition Add Chemotherapy Drug (e.g., Doxorubicin for 24h) TMPyP4_Incubation->Chemo_Addition MTT_Assay Perform MTT Assay to measure cell viability Chemo_Addition->MTT_Assay Data_Analysis Analyze Data and Calculate Combination Index (CI) MTT_Assay->Data_Analysis Conclusion Determine Synergy, Additivity, or Antagonism Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing the synergistic effects of TMPyP4 and a chemotherapy drug using a cell viability assay.

Conclusion

The available data strongly suggest that TMPyP4 holds significant promise as a synergistic agent in combination with conventional chemotherapy drugs like doxorubicin and cisplatin. Its unique mechanism of action, centered on the stabilization of G-quadruplexes, offers a multi-pronged attack on cancer cells by inhibiting telomerase, down-regulating oncogene expression, and potentially stimulating an anti-tumor immune response. The synergistic effects observed in preclinical studies warrant further investigation and highlight the potential of this combination strategy to improve therapeutic outcomes and reduce the adverse side effects associated with high-dose chemotherapy. Future research should focus on in vivo studies and the exploration of TMPyP4 with a broader range of chemotherapeutic agents across different cancer types to fully elucidate its clinical potential.

References

Comparative Analysis of TMPyP4: Differential Impacts on Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the effects of the G-quadruplex stabilizing ligand, 5,10,15,20-Tetra(N-methyl-4-pyridyl)porphyrin (TMPyP4), on cancer cells versus normal cells. The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support an objective evaluation of TMPyP4 as a potential therapeutic agent.

Mechanism of Action: A Tale of Two Telomeres

TMPyP4's primary mechanism of action revolves around its ability to bind to and stabilize G-quadruplexes (G4s), which are non-canonical secondary structures found in guanine-rich nucleic acid sequences.[1][2][3] These structures are particularly prevalent in telomeres and the promoter regions of oncogenes.

  • In Cancer Cells: Most cancer cells exhibit reactivated telomerase, an enzyme responsible for maintaining telomere length, which is crucial for their immortal phenotype.[4] TMPyP4 stabilizes G4 structures at the 3' overhang of telomeres, effectively sequestering the substrate for telomerase and inhibiting its activity.[1][4] This leads to progressive telomere shortening, triggering DNA damage responses, cell cycle arrest, and ultimately, senescence or apoptosis.[1] Furthermore, TMPyP4 can stabilize G4s in the promoter region of oncogenes like c-MYC, which in turn downregulates the expression of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase.[2][5] This dual mechanism of telomerase inhibition makes TMPyP4 particularly effective against cancer cells.

  • In Normal Cells: Normal somatic cells typically have very low or undetectable telomerase activity. Consequently, while TMPyP4 can still bind to G4 structures, its primary anticancer mechanism—telomerase inhibition—is less relevant. This forms the basis for its selective toxicity towards cancer cells.[1] However, it's important to note that some studies have shown cytotoxic effects of TMPyP4 on normal cells, particularly at higher concentrations, suggesting that off-target effects or mechanisms independent of telomerase may also be at play.[6][7]

G4_Stabilization_Mechanism cluster_downstream Downstream Effects in Cancer Cells TMPyP4 TMPyP4 G4_Telomere Telomeric G-Quadruplex TMPyP4->G4_Telomere Binds & Stabilizes G4_cMYC c-MYC Promoter G-Quadruplex TMPyP4->G4_cMYC Binds & Stabilizes Telomerase Telomerase G4_Telomere->Telomerase Blocks Access hTERT hTERT Transcription G4_cMYC->hTERT Inhibits Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Prevents cMYC c-MYC Protein cMYC->Telomerase Regulates DNA_Damage DNA Damage Response Telomere_Shortening->DNA_Damage Cell_Death Apoptosis / Senescence DNA_Damage->Cell_Death

Caption: TMPyP4's dual mechanism of telomerase inhibition in cancer cells.

Comparative Efficacy and Cytotoxicity

Quantitative data from various studies demonstrate that TMPyP4 exhibits preferential cytotoxicity towards cancer cells over normal cells, although this selectivity is concentration-dependent.

Table 1: Comparative Cytotoxicity of TMPyP4 in Cancer vs. Normal Cell Lines

Cell LineCell TypeAssay TypeConcentration (µM)Incubation Time (h)% Viability Reduction / EffectReference
Cancer Cells
MCF7Breast CancerMTT10072~75% reduction[8]
MDA-MB-231Breast CancerMTT10072~75% reduction[8]
Colorectal LinesColorectal CancerCCK81-2072Concentration-dependent decrease[9]
A549Non-small Cell Lung CancerFACS2.072~23% apoptosis induction[10]
A2780Ovarian CarcinomaViability3 - 60-Significant, dose-dependent growth inhibition[11]
Normal Cells
Non-cancer line(Specific line not named)MTT10072No more than 40% decrease[8]
NCM460Normal ColonCCK81-2072Weak effect on viability[9]
IEC6Normal Small IntestineCCK81-2072Weak effect on viability[9]
RPE-1hTERT-immortalizedViability572Reduced telomerase activity, but less cytotoxic than in cancer cells[5]
Hs578BstNormal BreastMTT>50-EC50 > 50 µM, similar to transformed Hs578t cells[7]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Impact of TMPyP4 on Telomerase Activity

Cell LineCell TypeConcentration (µM)Incubation Time (h)% Telomerase Activity ReductionReference
LC-HK2Non-small Cell Lung Cancer572~26%[5]
RPE-1hTERT-immortalized572~19%[5]
MCF7Breast Cancer1 - 100Up to 15 daysTime and concentration-dependent[7]

Impact on Cellular Signaling Pathways

Beyond telomerase inhibition, TMPyP4 modulates several signaling pathways that differ in their activation status between cancer and normal cells.

  • DNA Damage and Immune Response: In cancer cells, the telomere uncapping induced by TMPyP4 leads to DNA damage. This can activate the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[9] Activation of this pathway can promote the maturation of dendritic cells and the activation of CD8+ T cells, thereby boosting the anti-tumor immune response.[9] This suggests a dual role for TMPyP4: directly inhibiting cancer cell proliferation and concurrently stimulating anti-tumor immunity.[9]

  • Cell Cycle Regulation: TMPyP4 treatment has been shown to induce cell cycle arrest, primarily at the G2/M phase in many cancer cell lines.[7][9] This arrest is a direct consequence of the DNA damage response initiated by critically short or uncapped telomeres. Some studies also report a G1 phase arrest.[5]

  • Cell Adhesion and Migration: The effect of TMPyP4 on cell adhesion and migration is complex and appears to be highly dependent on its concentration. Low concentrations (<0.5 µM) have been reported to potentially increase the adhesion and migration of some cancer cells.[8][10] Conversely, higher concentrations (≥2µM) significantly inhibit cancer cell migration and adhesion, potentially through pathways involving integrin β-1/FAK.[8]

Signaling_Pathways TMPyP4 TMPyP4 G4_Stabilization G4 Stabilization (Telomeres, Promoters) TMPyP4->G4_Stabilization FAK_Pathway Integrin/FAK Pathway Inhibition (at high conc.) TMPyP4->FAK_Pathway DNA_Damage DNA Damage G4_Stabilization->DNA_Damage cGAS_STING cGAS-STING Pathway Activation DNA_Damage->cGAS_STING Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Immune_Response Enhanced Anti-Tumor Immunity (CD8+ T cells, DCs) cGAS_STING->Immune_Response Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Migration_Inhibition Reduced Cell Adhesion & Migration FAK_Pathway->Migration_Inhibition

Caption: Key signaling pathways affected by TMPyP4 in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of TMPyP4 are provided below.

4.1. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • TMPyP4 stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of TMPyP4 and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]

    • Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.[12]

    • Incubate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

4.2. Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity.

  • Materials:

    • 6-well plates

    • Cell culture medium

    • TMPyP4 stock solution

    • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Protocol:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.

    • Treat cells with TMPyP4 for a specified duration (e.g., 72 hours).[8]

    • Remove the drug-containing medium, wash with PBS, and add fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with Crystal Violet solution for 30 minutes.

    • Gently wash away excess stain with water and allow the plates to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

    • Calculate the surviving fraction for each treatment group relative to the control.

4.3. Scratch (Wound Healing) Assay for Cell Migration

This method is used to study collective cell migration in vitro.

  • Materials:

    • 6-well or 12-well plates

    • 200 µL pipette tip

    • Cell culture medium

    • TMPyP4 stock solution

    • Microscope with a camera

  • Protocol:

    • Seed cells in a plate to create a confluent monolayer.

    • Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the monolayer.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing the desired concentration of TMPyP4 or a vehicle control.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).[10]

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure over time to determine the rate of cell migration.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Endpoint Assays Seed_Cancer Seed Cancer Cells Treatment Treat with TMPyP4 (Dose-Response) Seed_Cancer->Treatment Seed_Normal Seed Normal Cells Seed_Normal->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT Clonogenic Clonogenic Assay (Survival) Incubation->Clonogenic Flow Flow Cytometry (Cell Cycle/Apoptosis) Incubation->Flow TRAP TRAP Assay (Telomerase Activity) Incubation->TRAP Analysis Data Analysis & Comparative Study MTT->Analysis Clonogenic->Analysis Flow->Analysis TRAP->Analysis

Caption: General workflow for comparing TMPyP4's effects on cells.

References

Safety Operating Guide

Proper Disposal of TMPyP4 Tosylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like TMPyP4 tosylate are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of this compound, drawing from safety data sheets (SDS) to ensure compliance and best practices.

Hazard and Safety Information

This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to safety protocols is crucial to minimize exposure risk.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, wearing appropriate personal protective equipment is mandatory. This includes:

  • Protective gloves: To prevent skin contact.

  • Eye protection: Safety glasses or goggles to shield from splashes or dust.

  • Protective clothing: A lab coat to protect street clothes.

  • Respiratory protection: If dust is generated, use a suitable respirator.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with official regulations.[1] It is imperative not to dispose of this chemical with household garbage or allow it to enter the sewage system.[1] The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

Step 1: Collection of Waste

  • Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled waste container.

  • Ensure the container is suitable and can be securely closed for disposal.[2]

Step 2: Storage of Waste

  • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials.

  • The container should be tightly closed to prevent leakage or the release of dust.[2]

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal company with the safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Step 4: Disposal of Empty Containers

  • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[2]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Avoid dust formation: Do not sweep up dry powder.[2]

  • Ventilate the area.

  • Wear appropriate PPE: This includes respiratory protection, chemical-resistant gloves, and eye protection.[2]

  • Contain the spill: Use an inert absorbent material to collect the spilled substance.

  • Collect and dispose: Place the collected material into a suitable, closed container for disposal according to the procedures outlined above.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling TMPyP4 tosylate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of TMPyP4 tosylate. Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards.To protect eyes from dust particles and potential splashes of solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact with the compound.
Body Protection A standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.To prevent inhalation of the powdered compound.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's stability.

Storage and Stability

Proper storage is essential for maintaining the integrity of this compound.

Table 2: Storage Conditions

FormStorage TemperatureDurationAdditional Information
Crystalline Solid -20°C≥ 4 years[2]Store in a dark, dry place under an inert atmosphere[3].
Aqueous Solution Not Recommended≤ 1 dayPrepare fresh solutions for immediate use.
Stock Solution in DMSO -80°C or -20°C6 months at -80°C, 1 month at -20°C[4]Aliquot to avoid repeated freeze-thaw cycles.
Step-by-Step Handling of Solid this compound
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a designated and labeled waste container ready for chemical and contaminated material disposal.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize the risk of inhalation.

    • Handle the compound carefully to avoid the formation of dust.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.

    • Clean the work area and any equipment used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Experimental Protocols: Solution Preparation

This compound is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL and in water up to 50 mM[2][5].

Preparation of an Aqueous Stock Solution

Aqueous solutions can be prepared by directly dissolving the crystalline solid in the desired aqueous buffer[2].

Protocol for Preparing a 10 mg/mL Solution in PBS (pH 7.2):

  • Weigh the desired amount of this compound solid in a chemical fume hood.

  • Add the appropriate volume of PBS (pH 7.2) to the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • It is recommended to use aqueous solutions on the same day they are prepared[2].

Preparation of a Stock Solution for In Vivo Studies

For in vivo applications, a stock solution can be prepared using a combination of solvents to ensure solubility and stability.

Protocol for a 1 mg/mL Working Solution: This protocol is an example and may need to be adapted for specific experimental requirements.

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL and mix until a clear solution is obtained[4].

Spill Management and Disposal Plan

Prompt and correct action in the event of a spill is critical. All waste must be treated as hazardous.

Spill Cleanup Procedure
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully cover the area with a damp paper towel to avoid generating dust.

  • Cleanup:

    • Wearing appropriate PPE, gently clean the affected area.

    • For liquid spills, absorb the material with spill pads or other suitable absorbents.

    • For solid spills that have been wetted, carefully scoop the material into a designated hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol), followed by a thorough wash with soap and water.

    • All materials used for cleanup (gloves, paper towels, absorbent pads) must be placed in a sealed bag and disposed of as hazardous waste.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Disposal Route: Do not dispose of this compound down the drain or in regular trash[1]. All waste must be disposed of according to institutional and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_waste Prepare Labeled Waste Container prep_hood->prep_waste handling_weigh Weigh Solid prep_waste->handling_weigh handling_transfer Transfer for Solution Prep handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve exp_run Conduct Experiment handling_dissolve->exp_run cleanup_decontaminate Decontaminate Work Area & Equipment exp_run->cleanup_decontaminate cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_remove_ppe Doff PPE cleanup_dispose_solid->cleanup_remove_ppe cleanup_dispose_liquid->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.